molecular formula C10H9Br2N B1440337 8-(Bromomethyl)isoquinoline hydrobromide CAS No. 1215541-16-4

8-(Bromomethyl)isoquinoline hydrobromide

Cat. No.: B1440337
CAS No.: 1215541-16-4
M. Wt: 302.99 g/mol
InChI Key: XJXWIHGLONBFLI-UHFFFAOYSA-N
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Description

8-(Bromomethyl)isoquinoline hydrobromide ( 1215541-16-4) is a versatile chemical building block prized in medicinal chemistry for its reactive bromomethyl group. With a molecular formula of C₁₀H₉Br₂N and a molecular weight of 303.00 g/mol, this compound serves as a crucial intermediate for the construction of nitrogen-containing heterocycles . The reactive benzyl bromide moiety facilitates straightforward alkylation and functionalization reactions, allowing researchers to synthesize complex target molecules efficiently. This makes it particularly valuable in developing isoquinoline-based bioactive compounds, including potential kinase inhibitors, anticancer agents, and central nervous system modulators . The compound's utility extends to biochemical probe development, where its selective reactivity is exploited for labeling and conjugation applications . Furthermore, the broader class of isoquinoline alkaloids, to which this building block belongs, has demonstrated a wide spectrum of significant pharmacological activities in research, including antitumor, antibacterial, anti-inflammatory, and neuroprotective effects . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Please refer to the Safety Data Sheet for proper handling and storage information, which recommends storage at 2-8°C under an inert atmosphere .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(bromomethyl)isoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN.BrH/c11-6-9-3-1-2-8-4-5-12-7-10(8)9;/h1-5,7H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXWIHGLONBFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-(Bromomethyl)isoquinoline hydrobromide (CAS Number: 1215541-16-4), a key building block for researchers, medicinal chemists, and professionals in drug development. This document will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, key applications, and essential safety and handling information.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline framework is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Its rigid bicyclic structure serves as a versatile scaffold for the design of molecules with diverse therapeutic applications, including anticancer, antimicrobial, and antihypertensive agents.[1][2][3] The introduction of a reactive bromomethyl group at the 8-position, as in 8-(bromomethyl)isoquinoline, provides a crucial handle for synthetic chemists to elaborate the core structure and explore new chemical space. The hydrobromide salt form of this compound often enhances its stability and handling characteristics, making it a more convenient reagent for laboratory use.[4]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in research and development.

PropertyValueSource(s)
Chemical Name This compoundN/A
Synonym 8-(Bromomethyl)-8-azanaphthalene hydrobromide[5]
CAS Number 1215541-16-4[5][6]
Molecular Formula C₁₀H₉Br₂N[6]
Molecular Weight 303.00 g/mol [5][6]
Appearance Solid[5]
Purity ≥95%[5]
Melting Point Not explicitly available for the hydrobromide salt. The related compound, 1-(bromomethyl)isoquinoline hydrobromide, has a melting point of 180-190 °C, suggesting a relatively high melting point for the 8-bromo isomer as well.[7][8]
Solubility The hydrobromide salt form generally enhances solubility in polar solvents.[9] Detailed solubility data is not widely published, but it is expected to be soluble in polar protic solvents like methanol and water, and potentially in polar aprotic solvents like DMSO and DMF.

Synthesis of this compound: A Step-by-Step Protocol

Synthesis of 8-Methylisoquinoline

The initial step involves the synthesis of 8-methylisoquinoline. Several methods for the synthesis of substituted quinolines and isoquinolines are known, such as the Skraup synthesis or the Doebner-von Miller reaction for quinolines. A plausible approach for 8-methylisoquinoline would be a variation of these established methods, starting from commercially available o-toluidine.

Synthesis_of_8_Methylisoquinoline o_toluidine o-Toluidine reaction_flask Reaction at elevated temperature o_toluidine->reaction_flask glycerol Glycerol glycerol->reaction_flask sulfuric_acid Sulfuric Acid (oxidizing agent) sulfuric_acid->reaction_flask ferrous_sulfate Ferrous Sulfate (moderator) ferrous_sulfate->reaction_flask eight_methylisoquinoline 8-Methylisoquinoline reaction_flask->eight_methylisoquinoline Skraup-Doebner-Von Miller Reaction

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Charging Reagents: To the flask, add o-toluidine and glycerol.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring. The addition is exothermic and should be controlled.

  • Moderator: Add ferrous sulfate as a moderator to control the reaction's vigor.

  • Heating: Heat the reaction mixture to the appropriate temperature (typically around 130-150°C) for several hours.

  • Work-up: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 8-methylisoquinoline is then purified by steam distillation or column chromatography to yield the pure product.

Free-Radical Bromination of 8-Methylisoquinoline

The conversion of 8-methylisoquinoline to 8-(bromomethyl)isoquinoline is achieved through a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN.

Bromination_of_8_Methylisoquinoline eight_methylisoquinoline 8-Methylisoquinoline reaction_flask Reaction under reflux with light eight_methylisoquinoline->reaction_flask NBS N-Bromosuccinimide (NBS) NBS->reaction_flask AIBN Radical Initiator (e.g., AIBN) AIBN->reaction_flask solvent Solvent (e.g., CCl₄) solvent->reaction_flask eight_bromomethylisoquinoline_freebase 8-(Bromomethyl)isoquinoline (Free Base) reaction_flask->eight_bromomethylisoquinoline_freebase Free-Radical Bromination eight_bromomethylisoquinoline_HBr This compound eight_bromomethylisoquinoline_freebase->eight_bromomethylisoquinoline_HBr HBr Hydrobromic Acid HBr->eight_bromomethylisoquinoline_HBr Salt Formation

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylisoquinoline in a suitable solvent such as carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) to the solution.

  • Reaction Conditions: The mixture is heated to reflux and irradiated with a light source (e.g., a sunlamp) to initiate the radical reaction. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

  • Isolation of the Free Base: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 8-(bromomethyl)isoquinoline free base. This can be purified by column chromatography.

  • Hydrobromide Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrobromic acid in a compatible solvent is added dropwise with stirring. The hydrobromide salt will precipitate out of the solution.

  • Final Product: The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Key Applications in Research and Development

This compound is a valuable reagent in organic synthesis, primarily serving as an electrophilic building block for the introduction of the isoquinolin-8-ylmethyl moiety into various molecules.

Drug Discovery and Medicinal Chemistry

The isoquinoline core is a cornerstone in medicinal chemistry. The reactive bromomethyl group of 8-(bromomethyl)isoquinoline allows for its facile reaction with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This enables the synthesis of a diverse library of isoquinoline derivatives for biological screening.

  • Enzyme Inhibitors: The free base, 8-(bromomethyl)isoquinoline, has been identified as a condensed heterocyclic inhibitor of CD26 (dipeptidyl peptidase-4), an enzyme implicated in glucose metabolism.[10] This highlights the potential for derivatives of this compound to be explored as antidiabetic agents.

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs exhibit potent anticancer activity. The ability to functionalize the 8-position allows for the modulation of the molecule's steric and electronic properties to optimize its interaction with biological targets.

  • Other Therapeutic Areas: The versatility of the isoquinoline scaffold extends to the development of agents for various other diseases, making 8-(bromomethyl)isoquinoline a valuable starting material for a broad range of drug discovery programs.[2][11]

Applications_in_Drug_Discovery reagent 8-(Bromomethyl)isoquinoline Hydrobromide reaction Nucleophilic Substitution reagent->reaction nucleophile Nucleophile (R-NH₂, R-OH, R-SH, etc.) nucleophile->reaction derivative Isoquinoline Derivative reaction->derivative screening Biological Screening derivative->screening anticancer Anticancer Agents screening->anticancer antidiabetic Antidiabetic Agents (e.g., CD26 inhibitors) screening->antidiabetic other Other Therapeutic Agents screening->other

Materials Science

The rigid, planar structure of the isoquinoline ring system also makes it an interesting component for the development of novel organic materials with specific electronic or photophysical properties. The bromomethyl group can be used to anchor the isoquinoline core to polymers or other molecular frameworks to create functional materials.

Safety, Handling, and Storage

Hazard CategoryRecommendations
Health Hazards Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin. Irritation: Causes skin, eye, and respiratory tract irritation.[8]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear chemical safety goggles or a face shield. Skin Protection: Wear compatible chemical-resistant gloves. Respiratory Protection: Use in a well-ventilated area or with a certified respirator.
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
First Aid Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Immediately wash with soap and plenty of water. Inhalation: Remove to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a strategically important synthetic intermediate that provides a gateway to a wide array of novel isoquinoline derivatives. Its utility in drug discovery, particularly in the search for new enzyme inhibitors and anticancer agents, is significant. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, key applications, and essential safety information to empower researchers to effectively and safely utilize this valuable chemical tool in their scientific endeavors.

References

  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
  • Synthesis method of 4-aminoisoquinoline-8-methyl formate. (2015). Google Patents.
  • What are the applications of 8-bromoisoquinoline? (2023). Knowledge. Retrieved January 19, 2026, from [Link]

  • Synthesis of 8-methylquinoline. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 19, 2026, from [Link]

  • Buy 1-(bromomethyl)isoquinoline hydrobromide from Conier Chem&Pharma Limited. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

  • Synthesis of 3-Methyl Isoquinolines. (n.d.). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]

  • 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET. (n.d.). Greenbook.net. Retrieved January 19, 2026, from [Link]

  • Halogenation of 8-methyl quinoline. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SAFETY DATA SHEET. (2015). National Institute of Standards and Technology. Retrieved January 19, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • 8-(Bromomethyl)quinoline. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. (1999). Google Patents.
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Safety Data Sheet. (2025). Mapei. Retrieved January 19, 2026, from [Link]

Sources

8-(Bromomethyl)isoquinoline hydrobromide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-(Bromomethyl)isoquinoline hydrobromide

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block essential for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, reactivity, synthetic applications, and critical safety protocols, moving beyond simple data presentation to explain the scientific rationale behind its use in advanced chemical synthesis.

Core Chemical Identity and Physicochemical Properties

This compound is a salt composed of a protonated 8-(bromomethyl)isoquinoline cation and a bromide anion. The isoquinoline scaffold is a fundamental motif in a vast number of natural products and pharmacologically active molecules.[1] The introduction of a bromomethyl group at the 8-position transforms it into a highly valuable electrophilic intermediate for constructing more complex molecular architectures.

Molecular Structure

The structure consists of a bicyclic aromatic isoquinoline ring system, where a bromomethyl (-CH2Br) group is attached to the C8 position. The nitrogen atom in the isoquinoline ring is protonated and forms an ionic bond with a bromide counter-ion.

start 8-(Bromomethyl)isoquinoline hydrobromide reaction Nucleophilic Substitution (Sₙ2 Mechanism) start->reaction reagents Nucleophile (e.g., R-NH₂) + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Target Molecule: 8-(Alkylaminomethyl)isoquinoline purification->product application Biological Screening (e.g., Enzyme Assays, Cell-based Assays) product->application

Caption: General workflow for the synthetic application of the title compound.

Experimental Protocol: Synthesis of a Tertiary Amine

This section provides a trusted, self-validating protocol for the N-alkylation of a secondary amine using this compound.

Objective: To synthesize 8-((diethylamino)methyl)isoquinoline.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 303 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

    • Causality: A dry, inert atmosphere prevents the introduction of water, which could hydrolyze the electrophile. K₂CO₃ is chosen as a solid, non-nucleophilic base to neutralize the salt and the HBr byproduct. A slight excess is used to ensure the reaction goes to completion.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) to the flask and stir the suspension. Add diethylamine (125 µL, 1.2 mmol) dropwise to the stirring mixture at room temperature.

    • Causality: DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction. A small excess of the nucleophile ensures the complete consumption of the limiting electrophile.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Ethyl Acetate/Methanol).

    • Trustworthiness: TLC is a crucial self-validating step. A spot corresponding to the starting material should diminish over time, while a new, typically less polar spot for the product should appear.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The aqueous wash removes the inorganic salts (KBr, excess K₂CO₃) and the DMF solvent. The product, being organic, is extracted into the ethyl acetate layer.

  • Purification: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure tertiary amine product.

    • Causality: The brine wash removes residual water from the organic layer. Drying with MgSO₄ ensures the complete removal of water before solvent evaporation. Chromatography separates the desired product from any unreacted starting materials or byproducts.

Safety, Handling, and Storage

Authoritative Grounding: As with all brominated organic compounds and acid salts, proper safety precautions are mandatory. [2]The following guidelines are based on standard laboratory safety protocols and data from related compounds. [3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [4][5]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [4]Avoid contact with skin and eyes. [4][5]In case of contact, rinse the affected area immediately with plenty of water. [3][5]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [4]It is often recommended to store this reagent refrigerated (2-8°C) and under an inert atmosphere to maximize shelf life. [5]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Hazard Identification (based on related compounds):

  • Harmful if swallowed. * May cause skin and serious eye irritation. [5]* May cause respiratory tract irritation. [5]

References

  • 8-(Bromomethyl)quinoline | C10H8BrN. PubChem, National Center for Biotechnology Information. [Link]

  • 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2. Chemsrc. [Link]

  • Safety Data Sheet: Bromoform. Chemos GmbH&Co.KG. [Link]

  • This compound. Chem-Supply. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

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An In-Depth Technical Guide to 8-(Bromomethyl)isoquinoline Hydrobromide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-(bromomethyl)isoquinoline hydrobromide, a key building block in medicinal chemistry and drug development. We will delve into its chemical structure, explore plausible synthetic routes with detailed protocols, analyze its reactivity, and discuss its emerging applications, particularly in the context of targeted therapies. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Unveiling the Structure and Properties of this compound

This compound is a salt of the heterocyclic compound 8-(bromomethyl)isoquinoline. The core of this molecule is an isoquinoline ring system, which consists of a benzene ring fused to a pyridine ring. The bromomethyl group (-CH2Br) is attached to the 8th position of this isoquinoline core. The hydrobromide salt is formed by the protonation of the nitrogen atom in the isoquinoline ring by hydrobromic acid.

The presence of the bromomethyl group, a reactive benzylic bromide, makes this compound a versatile intermediate for introducing the isoquinoline-8-yl-methyl moiety into various molecular scaffolds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1215541-16-4[1]
Molecular Formula C₁₀H₉Br₂N[1]
Molecular Weight 302.99 g/mol [1]
Appearance Solid[1]
Purity ≥95%[1]

Strategic Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available isoquinoline precursor. A logical and efficient synthetic pathway involves the preparation of 8-methylisoquinoline followed by a selective benzylic bromination.

Synthesis_Pathway A Isoquinoline B 8-Methylisoquinoline A->B Methylation C 8-(Bromomethyl)isoquinoline B->C Benzylic Bromination (NBS, AIBN) D 8-(Bromomethyl)isoquinoline Hydrobromide C->D Salt Formation (HBr)

Caption: Proposed synthetic pathway for this compound.

Synthesis of 8-Methylisoquinoline (Precursor)

The synthesis of the key intermediate, 8-methylisoquinoline, can be achieved through established methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, starting from appropriately substituted phenethylamines.[2][3]

Protocol: Benzylic Bromination of 8-Methylisoquinoline

This protocol describes the selective bromination of the methyl group at the 8-position of the isoquinoline ring, a classic example of a free-radical halogenation at a benzylic position.

Rationale: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic brominations as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane under reflux to facilitate radical formation.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-methylisoquinoline (1 equivalent) in anhydrous carbon tetrachloride.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in CCl₄, can be removed by filtration.

  • Purification: The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 8-(bromomethyl)isoquinoline.

Protocol: Formation of the Hydrobromide Salt

Rationale: The formation of the hydrobromide salt increases the compound's stability and crystallinity, facilitating its purification and handling.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 8-(bromomethyl)isoquinoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrobromic acid (HBr) in the same solvent or bubble HBr gas through the solution while stirring.

  • Precipitation and Isolation: The hydrobromide salt will precipitate out of the solution. The solid is then collected by vacuum filtration.

  • Purification: The collected solid can be washed with cold diethyl ether and then dried under vacuum to afford pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isoquinoline ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). A key singlet for the two protons of the bromomethyl group (-CH₂Br) would be expected further downfield than a typical methyl group, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom. The protonation of the nitrogen would also influence the chemical shifts of the protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the ten carbon atoms of the isoquinoline core. The carbon of the bromomethyl group is expected to appear in the range of δ 30-35 ppm.

Mass Spectrometry (MS)

The mass spectrum of the free base, 8-(bromomethyl)isoquinoline, would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern would likely involve the loss of the bromine atom or the entire bromomethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the isoquinoline ring (in the 1400-1600 cm⁻¹ region), and C-H bending vibrations. A notable feature would be the C-Br stretching vibration, typically observed in the fingerprint region (around 500-600 cm⁻¹). The N-H stretch from the protonated nitrogen in the hydrobromide salt would appear as a broad band in the 2500-3000 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity in this compound is the benzylic carbon of the bromomethyl group. The bromine atom is a good leaving group, making this carbon susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of a wide range of functional groups.

Reactivity A 8-(Bromomethyl)isoquinoline C 8-(Nucleophilomethyl)isoquinoline A->C Substitution Product B Nucleophile (Nu⁻) B->A Sₙ2 Attack

Caption: General scheme for the nucleophilic substitution of 8-(Bromomethyl)isoquinoline.

This reactivity is the cornerstone of its utility as a building block. By reacting it with various nucleophiles (e.g., amines, alcohols, thiols, cyanides), a diverse library of 8-substituted isoquinoline derivatives can be synthesized. These derivatives can then be screened for various biological activities.

Applications in Drug Development: A Focus on CD26 Inhibition

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

A significant application of 8-(bromomethyl)isoquinoline is as a precursor for the synthesis of inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4), also known as CD26. CD26 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism and T-cell activation.

Inhibition of CD26 has emerged as a therapeutic strategy for the treatment of type 2 diabetes and various immune-mediated diseases.[4] By serving as a starting material, 8-(bromomethyl)isoquinoline allows for the synthesis of novel isoquinoline-based CD26 inhibitors with potentially improved potency, selectivity, and pharmacokinetic profiles. The bromomethyl group provides a convenient handle to append different functionalities that can interact with the active site of the CD26 enzyme.

While the precise mechanism of action for derivatives of 8-(bromomethyl)isoquinoline as CD26 inhibitors would depend on the specific final structure, the general principle involves the isoquinoline core acting as a scaffold to position key interacting groups within the enzyme's active site.

Safety, Handling, and Storage

Safety Precautions: this compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Handling: As a hydrobromide salt, it is likely a solid that is more stable and less volatile than its free base. However, it is still a reactive alkylating agent and should be handled with care.

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its reactive bromomethyl group allows for the straightforward introduction of the isoquinoline-8-yl-methyl moiety into a variety of molecules. While detailed experimental data for the title compound remains elusive in publicly accessible literature, its synthesis and reactivity can be confidently predicted based on well-established chemical principles. Its potential as a precursor for the development of novel therapeutics, particularly CD26 inhibitors, underscores its importance for researchers in the field of drug discovery. Further exploration of the synthetic utility of this compound is likely to lead to the discovery of new bioactive molecules with significant therapeutic potential.

References

  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro-. Available from: [Link]

  • Therapeutic Perspectives of CD26 Inhibitors in Imune-Mediated Diseases. PMC. 2022-07-14. Available from: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016-09-12. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Isoquinoline synthesis. Química Organica.org. 2010-05-06. Available from: [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF. ResearchGate. 2025-08-06. Available from: [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central. Available from: [Link]

  • Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR. PubMed. Available from: [Link]

  • The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate. Available from: [Link]

Sources

A Researcher's Guide to the Synthesis of 8-(Bromomethyl)isoquinoline Hydrobromide: Mechanism, Protocol, and Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 8-(Bromomethyl)isoquinoline hydrobromide, a critical building block in medicinal chemistry and drug discovery. The primary focus is on the Wohl-Ziegler bromination of 8-methylisoquinoline, a robust and widely adopted synthetic route. This document elucidates the underlying free-radical mechanism, offers a detailed and validated experimental protocol, and discusses essential safety considerations and process optimization strategies. It is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences sectors who require a comprehensive understanding and practical framework for the preparation of this key intermediate.

Introduction: The Significance of 8-(Bromomethyl)isoquinoline

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with diverse biological activities.[1] 8-(Bromomethyl)isoquinoline, and its hydrobromide salt, serve as a versatile precursor for introducing the isoquinolin-8-ylmethyl moiety into target molecules. This functionality is crucial for creating novel chemical entities with potential applications in areas such as enzyme inhibition and the development of therapeutic agents.[2][3][4] The bromomethyl group provides a reactive handle for nucleophilic substitution reactions, enabling chemists to readily construct more complex molecular architectures.[2] This guide focuses on the most common and effective method for its synthesis: the free-radical bromination of 8-methylisoquinoline.

Synthetic Strategy: The Wohl-Ziegler Bromination

The conversion of 8-methylisoquinoline to 8-(bromomethyl)isoquinoline is most effectively achieved through a benzylic bromination reaction. The Wohl-Ziegler reaction is the method of choice for this transformation, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent.[5][6][7][8]

Why the Wohl-Ziegler Reaction?

This method is preferred for several key reasons:

  • Selectivity: It selectively brominates the benzylic position (the carbon adjacent to the aromatic ring) over other positions.[6][7] This regioselectivity is crucial for obtaining the desired product and is driven by the stability of the resulting benzylic radical intermediate.[9][10]

  • Controlled Bromine Concentration: NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture.[5][9] This is critical to suppress competing ionic reactions, such as electrophilic addition to the aromatic rings, which would lead to undesired side products.[7][9]

  • Mild Conditions: The reaction is typically conducted under reflux in a suitable solvent, representing relatively mild conditions that are compatible with the isoquinoline ring system.

Mechanistic Insights: The Radical Chain Pathway

Understanding the mechanism of the Wohl-Ziegler reaction is fundamental to troubleshooting and optimizing the synthesis. The process occurs via a radical chain mechanism, which can be broken down into three distinct stages: initiation, propagation, and termination.[6][10]

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, like AIBN, which generates two radicals and a molecule of nitrogen gas. This radical then abstracts a bromine atom from a trace amount of molecular bromine, which is always present in NBS or is formed by the reaction of NBS with trace HBr.[9][10] This generates a bromine radical (Br•).

  • Propagation: This is a two-step cycle that forms the product and regenerates the chain-carrying radical.

    • Step 2a: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of 8-methylisoquinoline. This is the rate-determining step and is favored due to the resonance stabilization of the resulting benzylic radical.[9][10]

    • Step 2b: The benzylic radical reacts with a molecule of Br₂ (generated in situ from NBS) to form the desired product, 8-(bromomethyl)isoquinoline, and a new bromine radical, which continues the chain reaction.[6][10]

  • Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can occur through various combinations of the radicals present in the mixture.[10]

Validated Experimental Protocol

This section provides a self-validating, step-by-step protocol for the synthesis of this compound. The quantities provided are for a representative laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular WeightQuantityMoles (mmol)Notes
8-Methylisoquinoline143.18 g/mol 5.0 g34.9Starting material.
N-Bromosuccinimide (NBS)177.98 g/mol 6.5 g36.5Recrystallize from water if it appears colored.
AIBN164.21 g/mol 0.29 g1.75Radical initiator.
Carbon Tetrachloride (CCl₄)153.82 g/mol 150 mL-Anhydrous. See safety notes for alternatives.
Diethyl Ether74.12 g/mol 100 mL-Anhydrous, for precipitation.
Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge reactor with 8-methylisoquinoline and CCl₄ B Add NBS and AIBN A->B Stir C Heat to reflux (approx. 77°C) B->C Inert atmosphere (N₂/Ar) D Monitor reaction (Succinimide floats) C->D Maintain reflux E Cool to room temp. D->E Reaction complete F Filter off succinimide E->F G Concentrate filtrate (in vacuo) F->G H Precipitate with diethyl ether G->H I 8-(Bromomethyl)isoquinoline Hydrobromide (Product) H->I

Caption: Workflow for Wohl-Ziegler bromination of 8-methylisoquinoline.

Step-by-Step Procedure
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen or argon inlet.

  • Charging Reagents: To the flask, add 8-methylisoquinoline (5.0 g, 34.9 mmol) and anhydrous carbon tetrachloride (150 mL). Stir the solution until the starting material is fully dissolved.

  • Addition of Brominating Agent: Add N-bromosuccinimide (6.5 g, 36.5 mmol, 1.05 eq) and AIBN (0.29 g, 1.75 mmol, 0.05 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 77°C) with vigorous stirring under an inert atmosphere. The reaction can be initiated with a heat lamp if necessary.

  • Monitoring: The reaction progress can be monitored visually. As the reaction proceeds, the denser NBS is consumed and the less dense succinimide byproduct is formed, which will float to the surface.[5] The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete (all NBS has been converted), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. A yellow-orange oil or solid should remain.

  • Precipitation and Isolation: As the reaction generates HBr as a byproduct, the product often precipitates as the hydrobromide salt. To ensure complete precipitation, add anhydrous diethyl ether to the concentrated residue and stir. The hydrobromide salt will precipitate as a solid.

  • Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Safety and Handling: A Critical Overview

Chemical synthesis requires stringent adherence to safety protocols. The following points are of critical importance for this procedure.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance. It can cause severe skin burns and eye damage.[11] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[11][12][13]

  • Radical Initiators (AIBN): AIBN is thermally unstable and can decompose exothermically. Store it refrigerated and away from heat sources.

  • Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and ozone-depleting substance.[5] Its use is highly restricted. Safer, alternative solvents such as acetonitrile or trifluorotoluene have been successfully used in Wohl-Ziegler reactions and should be considered.[5][9] Diethyl ether is extremely flammable.

  • General Precautions: The reaction should be conducted in a fume hood at all times. Ensure an emergency eyewash station and safety shower are accessible.[11] In case of skin or eye contact, rinse immediately and copiously with water and seek medical attention.[11][12][14]

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient initiator; low temperature; degraded NBS.Add a small additional portion of AIBN. Ensure vigorous reflux. Use freshly recrystallized NBS.
Formation of Di-bromo Product Use of excess NBS (more than 1.1 eq).Use a stoichiometric amount or slight excess (1.05 eq) of NBS. Monitor the reaction carefully.
Ring Bromination Presence of moisture or acid, leading to ionic bromination.Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base like calcium carbonate to scavenge trace acid.
Low Yield Product loss during work-up; incomplete precipitation.Ensure efficient filtration and washing. Use a sufficient volume of anti-solvent (ether) for precipitation and cool the mixture.

Conclusion

The Wohl-Ziegler bromination of 8-methylisoquinoline provides a reliable and selective pathway to this compound. A thorough understanding of the radical chain mechanism, careful execution of the experimental protocol, and unwavering attention to safety are paramount for a successful synthesis. By following the guidelines presented in this document, researchers can confidently prepare this valuable synthetic intermediate for application in drug discovery and advanced chemical synthesis programs.

References

  • Wohl-Ziegler Reaction - Organic Chemistry Portal. [Link]

  • Wohl–Ziegler bromination - Wikipedia. [Link]

  • Wohl-Ziegler Reaction Definition - Fiveable. [Link]

  • Radical Allylic Bromination (Wohl-Ziegler Reaction) - Chem LibreTexts. [Link]

  • Wohl-Ziegler Bromination | Chem-Station Int. Ed. [Link]

  • Hazards of a N -Bromosuccinimide Solution in N,N -Dimethylformamide - ResearchGate. [Link]

  • Safety Data Sheet: N-Bromosuccinimide - Carl ROTH. [Link]

  • MSDS of N-Bromosuccinimide (NBS) - Capot Chemical. [Link]

  • What are the applications of 8-bromoisoquinoline? - Knowledge - Amerigo Scientific. [Link]

  • Wohl–Ziegler bromination - Grokipedia. [Link]

  • This compound - Chem-Supply. [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives - Google P
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane | Request PDF - ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions - ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific. [Link]

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An In-Depth Technical Guide to the Reactivity and Synthetic Utility of 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 8-(bromomethyl)isoquinoline hydrobromide, a versatile reagent for the synthesis of complex molecular architectures. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core reactivity of this compound, offering field-proven insights into its application. We will explore its fundamental chemical properties, predictable reactivity patterns, and its potential as a key building block in the construction of novel chemical entities with significant biological and material science applications.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence is a testament to its ability to interact with a wide range of biological targets. The strategic functionalization of the isoquinoline ring system is therefore a critical endeavor in the pursuit of new therapeutic agents. This compound emerges as a particularly valuable reagent in this context, offering a reactive "handle" at the 8-position for the introduction of diverse molecular fragments. This guide will illuminate the chemical principles that govern its reactivity and provide a framework for its effective utilization in synthesis.

Physicochemical Properties and Handling

8-(Bromomethyl)isoquinoline is typically supplied as its hydrobromide salt to improve its stability and handling characteristics. The hydrobromide salt is a solid at room temperature, which simplifies weighing and dispensing.

PropertyValueSource
Molecular FormulaC₁₀H₉Br₂N[3]
Molecular Weight303.00 g/mol [3]
AppearanceSolid[3]
StorageStore at -20°C[4]

Note on the Hydrobromide Salt: The presence of the hydrobromide salt means that the isoquinoline nitrogen is protonated. In many reactions, particularly those involving nucleophiles, a base must be added to neutralize the hydrobromide and liberate the free base form of the isoquinoline, which can influence the reaction outcome.

Core Reactivity: A Focus on the Benzylic Bromide

The primary locus of reactivity in this compound is the bromomethyl group. This functional group behaves as a classic benzylic bromide, making the methylene carbon highly susceptible to nucleophilic attack. The bromine atom is an excellent leaving group, and the adjacent isoquinoline ring system can stabilize the transition state of substitution reactions.

Nucleophilic Substitution Reactions

The most common application of this compound is in nucleophilic substitution reactions. A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of a new carbon-nucleophile bond at the 8-position of the isoquinoline core.

G cluster_reactants Reactants cluster_products Products reagent 8-(Bromomethyl)isoquinoline product 8-(Substituted methyl)isoquinoline reagent->product nucleophile Nucleophile (Nu-H or Nu⁻) nucleophile->product base Base byproduct HBr or Base-H⁺ + Br⁻ base->byproduct

Caption: General workflow for nucleophilic substitution.

Causality in Experimental Design: The choice of base is critical and depends on the nature of the nucleophile. For neutral nucleophiles like amines, a non-nucleophilic base such as triethylamine or diisopropylethylamine is often used to scavenge the HBr generated during the reaction. For anionic nucleophiles, a base may not be necessary if the nucleophile is used in its salt form. The solvent choice is also important, with polar aprotic solvents like DMF or acetonitrile generally being effective for these types of reactions.

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of 8-(aminomethyl)isoquinoline derivatives. These products are of significant interest in medicinal chemistry due to the prevalence of the benzylamine scaffold in bioactive molecules.

Illustrative Protocol: Synthesis of a Secondary Amine Derivative

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile is added a primary amine (1.2 eq).

  • Triethylamine (2.5 eq) is added to the mixture to neutralize the hydrobromide salt and the HBr formed during the reaction.

  • The reaction mixture is stirred at room temperature for 12-24 hours and monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Thiols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers. This reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate anion.

Illustrative Protocol: Synthesis of a Thioether Derivative

  • To a solution of a thiol (1.1 eq) in DMF is added a base such as sodium hydride (1.2 eq) at 0 °C to form the thiolate.

  • A solution of this compound (1.0 eq) in DMF is then added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated, followed by purification of the product.

While less commonly documented for this specific isomer, the principles of nucleophilic substitution extend to oxygen-based nucleophiles (alcohols, phenols) and carbon-based nucleophiles (cyanide, enolates). These reactions would provide access to ether and new carbon-carbon bond-containing derivatives, respectively.

Potential for Cross-Coupling Reactions

While direct cross-coupling of the benzylic bromide is not the standard approach, its conversion to other functionalities opens the door to powerful C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings.[5][6][7][8][9][10][11] For instance, the bromide could be converted to an organoboron species for Suzuki coupling or to a terminal alkyne for Sonogashira coupling.

Conceptual Workflow for Suzuki-Miyaura Coupling:

G cluster_step1 Step 1 cluster_step2 Step 2: Suzuki Coupling start 8-(Bromomethyl)isoquinoline intermediate 8-(Boronic ester methyl)isoquinoline start->intermediate Miyaura Borylation product 8-(Arylmethyl)isoquinoline intermediate->product aryl_halide Aryl Halide (Ar-X) aryl_halide->product pd_catalyst Pd Catalyst + Base pd_catalyst->product

Caption: Conceptual pathway for Suzuki coupling.[5][7][11]

Applications in Drug Discovery and Materials Science

The derivatives of this compound are poised to be valuable compounds in several areas of research:

  • Medicinal Chemistry: As mentioned, the isoquinoline scaffold is a "privileged structure" in drug discovery.[12] The ability to easily introduce a variety of substituents at the 8-position allows for the rapid generation of compound libraries for screening against biological targets. For example, 8-substituted isoquinolines have been investigated for their potential as enzyme inhibitors.

  • Materials Science: The rigid, planar structure of the isoquinoline ring system makes it an attractive component for organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and sensors. The functionalization at the 8-position can be used to tune the electronic properties and solid-state packing of these materials.

Conclusion and Future Outlook

This compound is a reagent with significant, yet still largely untapped, potential. Its reactivity is primarily governed by the benzylic bromide, which readily undergoes nucleophilic substitution with a wide range of nucleophiles. While direct cross-coupling reactions are not its primary application, it serves as an excellent precursor for more advanced C-C bond-forming strategies. The strategic importance of the isoquinoline core in medicinal chemistry and materials science ensures that this compound will continue to be a valuable tool for synthetic chemists seeking to create novel and functional molecules. Further exploration of its reactivity, particularly in the realm of modern cross-coupling reactions, is a promising avenue for future research.

References

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.
  • Literature review of 8-isoquinolinol deriv
  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC - PubMed Central.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Isoquinoline. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
  • Sonogashira coupling. Wikipedia. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI.
  • Intramolecular Heck Reaction of Arylbromides as a Route to Isoquinolinone Deriv
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

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Navigating the Solution: A Technical Guide to the Solubility of 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep understanding of a compound's solubility is fundamental to its successful application in research and development. This guide offers a comprehensive technical overview of the solubility of 8-(Bromomethyl)isoquinoline hydrobromide, a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to provide a foundational understanding of the physicochemical properties governing its solubility, predictive insights, and robust experimental protocols for precise quantification.

Introduction: The Versatile Building Block

This compound is a heterocyclic organic compound of significant interest. Its isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural alkaloids and synthetic compounds with diverse biological activities. The reactive bromomethyl group at the 8-position makes it a valuable electrophilic building block for the synthesis of more complex molecules through nucleophilic substitution reactions. The hydrobromide salt form enhances its stability and handling characteristics, while also critically influencing its solubility profile.

Physicochemical Drivers of Solubility

The solubility of this compound is a multifactorial property dictated by its distinct structural features: the aromatic isoquinoline nucleus, the reactive bromomethyl substituent, and its ionic hydrobromide salt form.

  • The Isoquinoline Core: The fused aromatic ring system of isoquinoline is inherently nonpolar, suggesting a degree of solubility in organic solvents.[1] However, the presence of the nitrogen heteroatom introduces a dipole moment and the capacity for hydrogen bonding, particularly with protic solvents. Unsubstituted isoquinoline, for instance, is sparingly soluble in water but dissolves well in ethanol and other common organic solvents.[2][3]

  • The Bromomethyl Group: This functional group adds to the molecule's molecular weight and introduces a polar carbon-bromine bond. While it can participate in dipole-dipole interactions, its primary influence is as a reactive site. In protic solvents, particularly water, the potential for hydrolysis of the benzylic bromide to the corresponding alcohol must be considered, a reaction that can be influenced by temperature and pH.

  • The Hydrobromide Salt: The formation of a hydrobromide salt is the most significant factor influencing the solubility of this compound in polar solvents. The ionic character of the salt, where the isoquinoline nitrogen is protonated and associated with a bromide counter-ion, allows for strong ion-dipole interactions with polar solvent molecules like water.[4] This generally leads to a substantial increase in aqueous solubility compared to the free base.[5] The "salting-out" effect may be observed in highly concentrated salt solutions, where the solubility of the organic salt could decrease.[6]

Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water Sparingly Soluble to SolubleThe hydrobromide salt form significantly enhances solubility through ion-dipole interactions. However, the relatively large organic core may limit high solubility. Potential for hydrolysis over time.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including salts.[7][8]
Dimethylformamide (DMF) SolubleAnother polar aprotic solvent with excellent solvating properties for polar and nonpolar compounds.
Ethanol/Methanol SolublePolar protic solvents that can engage in hydrogen bonding with the protonated nitrogen and solvate the ionic components. The organic backbone is also compatible.
Dichloromethane (DCM) Sparingly Soluble to InsolubleA nonpolar solvent less capable of solvating the ionic salt.
Acetonitrile Sparingly SolubleA polar aprotic solvent, but generally a weaker solvent for salts compared to DMSO or DMF.
Acetone Sparingly SolubleA polar aprotic solvent with moderate solvating power for ionic species.

graph "Solubility_Factors" {
layout=neato;
node [shape=box, style=rounded];
"this compound" [fillcolor="#F1F3F4", fontcolor="#202124"];
"Isoquinoline Core" [fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Bromomethyl Group" [fillcolor="#FBBC05", fontcolor="#202124"];
"Hydrobromide Salt" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Solubility in Organic Solvents" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Solubility in Polar Solvents" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Reactivity (Hydrolysis)" [fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -- "Isoquinoline Core" [len=1.5]; "this compound" -- "Bromomethyl Group" [len=1.5]; "this compound" -- "Hydrobromide Salt" [len=1.5]; "Isoquinoline Core" -- "Solubility in Organic Solvents" [len=2]; "Hydrobromide Salt" -- "Solubility in Polar Solvents" [len=2]; "Bromomethyl Group" -- "Reactivity (Hydrolysis)" [len=2]; }

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in a solvent of choice.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vial at a moderate speed.

  • Sample Preparation and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette.

    • Filter the supernatant through a syringe filter to remove any remaining microscopic particles.

    • Dilute the filtered solution quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Solubility_Workflow start Start add_excess Add excess solid to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge filter Filter supernatant centrifuge->filter dilute Quantitatively dilute filter->dilute analyze Analyze by HPLC/UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Sources

8-(Bromomethyl)isoquinoline hydrobromide safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 8-(Bromomethyl)isoquinoline Hydrobromide

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard safety data sheet (SDS) to explain the chemical rationale behind the safety protocols, ensuring a culture of informed and proactive safety in the laboratory.

Introduction: A Potent Reagent Requiring Respect

This compound is a valuable reagent in synthetic and medicinal chemistry. As a derivative of isoquinoline, it serves as a key building block in the development of novel compounds, including potential therapeutic agents such as CD26 inhibitors.[1] Its utility stems from the reactive bromomethyl group, which makes it an effective electrophile for introducing the isoquinoline moiety into a target molecule.[2]

However, the very reactivity that makes this compound synthetically useful also renders it hazardous. The bromomethyl group is a potent alkylating agent, capable of reacting with biological nucleophiles. This necessitates a thorough understanding of its properties and strict adherence to safety protocols to mitigate risks of exposure and injury. This guide is structured to provide the necessary field-proven insights and self-validating protocols to handle this reagent with the confidence that comes from competence.

Section 1: Chemical and Physical Identity

Proper identification is the first step in any safety assessment. The properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[3]
Synonyms 8-(Bromomethyl)-8-azanaphthalene hydrobromide[3]
CAS Number 1215541-16-4[3][4]
Molecular Formula C₁₀H₉Br₂N (or C₁₀H₈BrN·HBr)[4]
Molecular Weight ~303 g/mol [3][4]
Appearance Solid[3]

Section 2: Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not consistently available across all suppliers, a conservative classification can be authoritatively inferred from its chemical structure and data on closely related analogues, such as 8-(bromomethyl)quinoline. The primary hazard stems from the electrophilic bromomethyl group, which classifies the molecule as a potent alkylating agent.

Rationale for Classification: The analogue 8-(Bromomethyl)quinoline is classified as causing severe skin burns and eye damage.[5] This is a logical classification for a reactive benzylic bromide. The hydrobromide salt form is unlikely to mitigate this corrosivity. Therefore, a classification of Skin Corrosion Category 1B (H314) is the most appropriate and protective assignment. Additional hazards from related compounds include being harmful if swallowed.[6]

Hazard ClassHazard CodeDescriptionPictogram
Skin Corrosion/IrritationH314Causes severe skin burns and eye damageCorrosion
Acute Toxicity, OralH302Harmful if swallowedExclamation Mark
Serious Eye DamageH318Causes serious eye damageCorrosion

GHS_Pictograms cluster_0 GHS Hazard Pictograms corrosion Corrosion exclamation Exclamation Mark

Caption: GHS Pictograms for this compound.

Section 3: The Mechanistic Basis of Hazard and Principles of Safe Handling

Understanding why a substance is hazardous is fundamental to developing robust safety protocols.

  • The Chemistry of the Hazard: The C-Br bond in the bromomethyl group is polarized, leaving the benzylic carbon electron-deficient and highly susceptible to nucleophilic attack. In the laboratory, this allows for desired reactions with carbanions, amines, or alcohols. In the body, however, the same reactivity allows the molecule to alkylate biological nucleophiles, such as amino and thiol groups on proteins or the bases in DNA. This indiscriminate alkylation is the chemical mechanism behind its corrosive and irritant effects.

  • Hierarchy of Controls: The most effective safety strategies prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles)

Caption: The hierarchy of controls, prioritizing systemic safety measures.

Engineering Controls: All work involving solid or dissolved this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7] The facility must be equipped with an eyewash station and a safety shower.[7]

Administrative Controls: Access to areas where this chemical is stored or used should be restricted to trained personnel. A designated area for its use should be clearly marked. Develop and strictly follow a Standard Operating Procedure (SOP) for all experiments involving this reagent.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against this corrosive chemical.

TaskRequired PPERationale and Best Practices
Weighing Solid Lab coat, chemical splash goggles (EN 166), face shield, two pairs of chemical-resistant gloves (e.g., nitrile inner, neoprene/butyl rubber outer).[5][7]Weighing solids poses a high risk of dust generation and contamination. A face shield provides an additional layer of protection against splashes to the face. Double-gloving is critical to prevent exposure from a single glove failure.
Handling Solutions Lab coat, chemical splash goggles, chemical-resistant gloves.[5][8]While the risk of dust inhalation is lower, the risk of splashes remains. Ensure gloves are compatible with the solvent being used.
Large Scale (>5g) or Emergency Chemical-resistant coverall ("bunny suit"), chemical-resistant boots, appropriate respiratory protection (e.g., N95 for dust or a respirator with an organic vapor cartridge for solutions).[9][10]For larger quantities, the potential for significant exposure increases. Full body protection and respiratory protection are mandatory.

Section 5: Emergency Protocols and Workflows

In the event of an exposure or spill, a rapid and correct response is critical.

First-Aid Measures

The immediate goal is to remove the chemical from the affected area and seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5][7] Remove contact lenses if present and easy to do.[5] Immediate medical attention is required. [5]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7] Immediate medical attention is required. [5]

  • Inhalation: Move the person to fresh air and place them in a position comfortable for breathing.[7][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Immediate medical attention is required. [5][7]

  • Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting. [5] This is a critical instruction, as inducing vomiting with a corrosive substance can cause a second wave of damage to the esophagus. Give the person a few glasses of water to drink, if they are conscious. Immediately call a poison control center or physician. [5]

Accidental Release and Spill Cleanup Protocol

A systematic approach is required to safely manage a spill.

  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Before approaching the spill, don the appropriate PPE as described for large-scale handling (Section 4).

  • Contain & Absorb: For a solid spill, gently cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.

  • Collect: Carefully sweep or scoop the material into a clearly labeled, sealable waste container.[7][11] Do not generate dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.

  • Dispose: Dispose of the waste container according to institutional and local environmental regulations.

  • Doff PPE & Wash: Remove PPE carefully to avoid self-contamination and wash hands and any exposed skin thoroughly.

Spill_Response_Workflow start Spill Discovered alert Alert others Evacuate area start->alert don_ppe Don full PPE (Gloves, Goggles, Respirator) alert->don_ppe assess Assess Spill (Solid or Liquid?) don_ppe->assess cover_solid Gently cover with inert absorbent assess->cover_solid Solid collect Sweep/Scoop into waste container cover_solid->collect decontaminate Decontaminate area (Solvent -> Soap/Water) collect->decontaminate dispose Seal & Label Waste for Disposal decontaminate->dispose end End Response Doff PPE & Wash dispose->end

Sources

The Isoquinoline Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The isoquinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a testament to this principle.[1][2][3] Its inherent structural rigidity, coupled with numerous sites for chemical modification, has established it as a "privileged scaffold"—a core structure that is repeatedly found in biologically active compounds with a remarkable propensity for interacting with a diverse array of biological targets.[3][4][5] This guide provides a comprehensive exploration of the multifaceted role of the isoquinoline moiety in drug design, delving into its physicochemical properties, prevalence in nature and medicine, diverse therapeutic applications, and the synthetic strategies that unlock its full potential.

The Physicochemical Allure: Why Isoquinoline Resonates with Biological Systems

The therapeutic versatility of the isoquinoline nucleus is deeply rooted in its fundamental chemical and physical properties. As a heterocyclic aromatic compound, it possesses a unique electronic distribution and three-dimensional shape that facilitates interactions with biological macromolecules.[6][7]

Key Physicochemical Characteristics:

  • Aromaticity and Rigidity: The fused ring system imparts a high degree of planarity and rigidity, which can be advantageous for specific binding to the well-defined pockets of proteins and enzymes. This conformational constraint can lead to higher binding affinity and selectivity.

  • Basicity: The nitrogen atom in the pyridine ring confers weak basicity (pKa of 5.14), allowing for protonation under physiological conditions.[7][8] This property can be crucial for forming ionic interactions with acidic residues in target proteins and can also influence the solubility and pharmacokinetic profile of a drug candidate.

  • Dipole Moment: The presence of the nitrogen atom creates a dipole moment, contributing to its ability to engage in polar interactions such as hydrogen bonding, which are fundamental to molecular recognition in biological systems.[8]

  • Solubility: While isoquinoline itself has low solubility in water, it is readily soluble in various organic solvents.[9][10] The introduction of polar functional groups onto the scaffold is a common strategy to modulate its solubility and overall drug-like properties.

These intrinsic properties make the isoquinoline scaffold an excellent starting point for the design of molecules that can effectively navigate the physiological environment and interact with their intended biological targets.

A Privileged Scaffold: From Nature's Pharmacy to FDA-Approved Therapeutics

The prevalence of the isoquinoline core in both natural products and clinically approved drugs underscores its significance in medicinal chemistry.[4][11][12]

Nature's Blueprint: Isoquinoline Alkaloids

A vast number of naturally occurring alkaloids feature the isoquinoline skeleton, many of which have been used in traditional medicine for centuries and continue to be a source of inspiration for modern drug discovery.[6][13][14] These compounds are particularly abundant in plant families such as Papaveraceae (poppy family) and Berberidaceae (barberry family).[6]

Notable Examples of Natural Isoquinoline Alkaloids:

AlkaloidNatural SourceTraditional/Modern Therapeutic Use
Morphine Papaver somniferum (Opium Poppy)Potent analgesic for severe pain.[15]
Codeine Papaver somniferum (Opium Poppy)Analgesic and antitussive.[6]
Papaverine Papaver somniferum (Opium Poppy)Vasodilator and smooth muscle relaxant.[11][16]
Berberine Berberis species (Barberry)Antimicrobial, anti-inflammatory, and antidiabetic properties.[6][17]
Noscapine Papaver somniferum (Opium Poppy)Antitussive with potential anticancer activity.[6][15]
Emetine Carapichea ipecacuanhaAnti-protozoal agent, historically used as an emetic.[6][18]

The diverse biological activities of these natural products have spurred extensive research into the synthesis and evaluation of novel isoquinoline derivatives.

Clinical Success: FDA-Approved Drugs Containing the Isoquinoline Moiety

The therapeutic potential of the isoquinoline scaffold is further validated by the number of drugs approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies that incorporate this core structure.[4][11][19] These synthetic and semi-synthetic compounds span a wide range of therapeutic areas.

Selected FDA-Approved Isoquinoline-Based Drugs:

Drug NameTherapeutic ClassMechanism of Action (if applicable)
Quinapril AntihypertensiveAngiotensin-Converting Enzyme (ACE) inhibitor.[11][16]
Moexipril AntihypertensiveAngiotensin-Converting Enzyme (ACE) inhibitor.[11]
Roxadustat Anti-anemiaHypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[11]
Asunaprevir AntiviralHepatitis C virus (HCV) NS3/4A protease inhibitor.[11]
Saquinavir AntiretroviralHIV-1 protease inhibitor.[7][20]
Nelfinavir AntiretroviralHIV-1 protease inhibitor.[20]
Solifenacin AntispasmodicMuscarinic receptor antagonist.[11]
Atracurium Neuromuscular BlockerCompetitive antagonist of nicotinic acetylcholine receptors.[15]

This consistent representation in clinically successful drugs highlights the isoquinoline scaffold's favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its ability to be tailored for high-affinity interactions with a variety of biological targets.

The Isoquinoline Moiety as a Versatile Pharmacophore in Drug Design

The true power of the isoquinoline scaffold in drug design lies in its ability to act as a versatile pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a drug's biological activity.[21] By strategically modifying the isoquinoline core, medicinal chemists can fine-tune the pharmacological profile of a molecule to achieve desired therapeutic effects.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Isoquinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms of action.[3][11][22]

Key Anticancer Mechanisms of Isoquinoline Derivatives:

  • Inhibition of Topoisomerases: Certain isoquinoline-based compounds can stabilize the topoisomerase-DNA complex, leading to DNA damage and apoptosis in cancer cells.[11][20]

  • Microtubule Disruption: Compounds like noscapine and its derivatives interfere with microtubule dynamics, arresting the cell cycle and inducing apoptosis.[6]

  • Kinase Inhibition: The isoquinoline scaffold can serve as a template for the design of inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as those in the PI3K/Akt/mTOR signaling pathway.[11][20]

  • DNA Intercalation and Binding: The planar aromatic system of some isoquinoline alkaloids allows them to intercalate into DNA, disrupting replication and transcription processes.[13][23]

anticancer_mechanisms cluster_cell Cancer Cell DNA DNA Microtubules Microtubules Topoisomerase Topoisomerase Kinase Kinase (e.g., PI3K) IQ IQ IQ->DNA Intercalation/ Binding IQ->Microtubules Disruption IQ->Topoisomerase Inhibition IQ->Kinase Inhibition

Figure 1: Diverse anticancer mechanisms of isoquinoline derivatives.

Antimicrobial and Antiviral Properties: Combating Infectious Diseases

The isoquinoline nucleus is a key component in numerous compounds with potent activity against a wide range of pathogens, including bacteria, fungi, viruses, and protozoa.[1][11][17]

  • Antibacterial and Antifungal Activity: Berberine, for example, exhibits broad-spectrum antimicrobial activity by disrupting microbial cell membranes and inhibiting key metabolic processes.[6][17]

  • Antiviral Activity: Isoquinoline derivatives have shown promise as antiviral agents. For instance, berberine has been reported to inhibit the replication of various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and human papillomavirus (HPV).[17][24] Asunaprevir and the HIV protease inhibitors saquinavir and nelfinavir are clinically approved examples of isoquinoline-containing antivirals.[11][20]

Neuroprotective and CNS Applications: Modulating Neuronal Function

The ability of isoquinoline derivatives to cross the blood-brain barrier has led to their exploration for the treatment of various central nervous system (CNS) disorders.[11][25]

  • Neuroprotective Effects: Certain isoquinoline alkaloids have demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[11][26]

  • Modulation of CNS Receptors: The scaffold is present in drugs that modulate CNS receptors, such as the muscarinic receptor antagonist solifenacin, used to treat overactive bladder.[11]

Other Therapeutic Areas

The therapeutic reach of isoquinoline-based compounds extends to a multitude of other disease areas, including:

  • Anti-inflammatory and Analgesic Effects: Many natural isoquinoline alkaloids possess anti-inflammatory and pain-relieving properties.[5][6][27]

  • Antidiabetic Properties: Some derivatives have been investigated for their potential to lower blood glucose levels.[5][11]

  • Cardiovascular Applications: The vasodilator papaverine and the antihypertensive ACE inhibitors quinapril and moexipril are prime examples of isoquinolines used in cardiovascular medicine.[11][16][27]

Synthetic Strategies: Building the Isoquinoline Core

The widespread utility of the isoquinoline scaffold has driven the development of numerous synthetic methods for its construction and derivatization. Understanding these synthetic routes is crucial for drug development professionals seeking to create novel isoquinoline-based drug candidates.

Classical Synthetic Methods:

  • Bischler-Napieralski Reaction: This method involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[1][16]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5][16]

  • Pomeranz-Fritsch Reaction: This synthesis utilizes the reaction of a benzaldehyde with an aminoacetaldehyde diethyl acetal in the presence of acid to directly form the isoquinoline ring system.[1][7]

In addition to these classical methods, modern organic synthesis has provided a plethora of new and more efficient strategies, including transition-metal-catalyzed cross-coupling reactions and greener, more environmentally friendly approaches.[2][18][28]

synthetic_workflow cluster_starting_materials Starting Materials cluster_synthesis Synthetic Method cluster_core Core Scaffold cluster_modification Functionalization cluster_final Final Compound beta_phenylethylamine β-Phenylethylamine synthesis_method e.g., Pictet-Spengler beta_phenylethylamine->synthesis_method aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->synthesis_method thid Tetrahydroisoquinoline synthesis_method->thid functionalization Chemical Modification thid->functionalization drug_candidate Drug Candidate functionalization->drug_candidate

Figure 2: A generalized workflow for the synthesis of isoquinoline-based drug candidates.

Conclusion: The Enduring Legacy and Future Potential of the Isoquinoline Moiety

The isoquinoline scaffold has firmly established itself as a cornerstone of medicinal chemistry and drug discovery. Its widespread presence in nature's pharmacopeia and its consistent success in clinically approved drugs are a testament to its privileged status. The unique combination of structural rigidity, tunable physicochemical properties, and synthetic accessibility makes the isoquinoline moiety an exceptionally versatile platform for the design of novel therapeutic agents. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the isoquinoline core is poised to remain at the forefront of innovation, providing the foundation for the next generation of life-saving medicines.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. (2021). Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research, 10(12), 867-878. Retrieved January 19, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). PubMed. Retrieved January 19, 2026, from [Link]

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]

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  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). National Institutes of Health. Retrieved January 19, 2026, from [Link]

  • An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. (2020). Bentham Science Publishers. Retrieved January 19, 2026, from [Link]

  • Synthesis of isoquinoline derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021). Semantic Scholar. Retrieved January 19, 2026, from [Link]

  • New Trends in the Practical Use of Isoquinoline Alkaloids As Potential Drugs Applicated in Infectious and Non-Inovative Diseases. (2023). AMiner. Retrieved January 19, 2026, from [Link]

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  • ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. (2022). Zenodo. Retrieved January 19, 2026, from [Link]

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  • structure,preparation,chemical properties and medicinal uses of isoquinoline hetero cyclic ring. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Preparation and Properties of Isoquinoline. (n.d.). Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols for the N-Alkylation of Amines with 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics, antihypertensives, and anticancer agents.[1][2][3] The targeted functionalization of the isoquinoline scaffold is therefore of paramount importance in drug discovery and development. 8-(Bromomethyl)isoquinoline serves as a key building block, enabling the introduction of the isoquinoline moiety onto various nucleophiles. Its hydrobromide salt form offers enhanced stability and handling properties. This document provides a comprehensive guide to the N-alkylation of primary and secondary amines with 8-(bromomethyl)isoquinoline hydrobromide, a critical reaction for the synthesis of novel isoquinoline-containing compounds with potential therapeutic applications.

Reaction Mechanism and Scientific Rationale

The N-alkylation of an amine with this compound proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the 8-(bromomethyl)isoquinoline, displacing the bromide leaving group.

A critical aspect of this reaction is the management of the hydrobromide salt of the alkylating agent and the hydrobromide salt of the amine that is formed as a byproduct. The presence of HBr necessitates the use of a base to neutralize the acid and liberate the free amine for it to be nucleophilic. The choice of base and stoichiometry is crucial to ensure the reaction proceeds efficiently and to minimize side reactions.

Overalkylation, the reaction of the desired secondary amine product with another molecule of the alkylating agent to form a tertiary amine, is a common challenge in amine alkylations.[4] This occurs because the product amine is often more nucleophilic than the starting amine.[4] Strategies to mitigate this include using a large excess of the starting amine or employing specific reaction conditions that favor mono-alkylation.[5]

Alkylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_base Acid-Base Chemistry Amine R-NH₂ TransitionState Sɴ2 Transition State Amine->TransitionState Nucleophilic Attack AlkylatingAgent 8-(Bromomethyl)isoquinoline (from HBr salt) AlkylatingAgent->TransitionState Product N-(8-Isoquinolylmethyl)amine TransitionState->Product Byproduct HBr TransitionState->Byproduct Leaving Group Departure Salt Amine Hydrobromide (R-NH₃⁺ Br⁻) Byproduct->Salt Protonation Base Base (e.g., K₂CO₃) Base->Amine Deprotonation

Figure 1: General mechanism for the SN2 alkylation of a primary amine with 8-(bromomethyl)isoquinoline.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of a Primary Amine

This protocol is designed to favor the formation of the secondary amine by using an excess of the primary amine.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (3.0 equivalents) and the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of the limiting reagent).

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) or triethylamine (3.0 equivalents) to the stirred solution.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours depending on the reactivity of the amine.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

    • Dilute the filtrate with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired secondary amine.

Protocol 2: N-Alkylation of a Secondary Amine

This protocol details the synthesis of a tertiary amine.

Materials:

  • This compound

  • Secondary amine (e.g., piperidine)

  • Anhydrous Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the secondary amine (1.2 equivalents) in the chosen anhydrous solvent (e.g., DMF).

  • Addition of Base: Add potassium carbonate (2.5 equivalents) or DIPEA (2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: Add this compound (1.0 equivalent) portion-wise to the stirred mixture.

  • Reaction: Stir the mixture at 40-50 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

Data Presentation: Reaction Parameters and Expected Outcomes

The success of the alkylation is highly dependent on the nature of the amine and the reaction conditions. The following table summarizes general guidelines.

Amine TypeAmine:Alkylating Agent RatioRecommended BaseSolventTypical Temperature (°C)Expected Outcome
Primary (Aliphatic)3:1 to 5:1K₂CO₃ or Et₃NDMF, AcetonitrileRoom Temp to 50Good to High Yield (Mono-alkylation)
Primary (Aromatic)2:1 to 3:1K₂CO₃, Cs₂CO₃DMF50-80Moderate to Good Yield
Secondary (Aliphatic)1.2:1 to 1.5:1K₂CO₃, DIPEADMF, Acetonitrile40-60Good to High Yield
Secondary (Aromatic)1.1:1 to 1.3:1K₂CO₃, Cs₂CO₃DMF, DMSO60-100Moderate Yield

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent like DMSO, or employing a stronger, non-nucleophilic base such as DBU. Ensure all reagents and solvents are anhydrous.

  • Overalkylation: For primary amines, ensure a sufficient excess of the amine is used. Alternatively, a method using the amine hydrobromide salt with a controlled amount of a non-nucleophilic base can provide higher selectivity for mono-alkylation.[5][6]

  • Purification Challenges: The basic nature of the amine products can lead to tailing on silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue. Recrystallization can also be an effective purification method for solid products.[7]

  • Handling of this compound: This reagent is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Visualization of Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Flame-dry glassware B Add amine and anhydrous solvent A->B C Add base B->C E Add alkylating agent solution to amine mixture C->E D Dissolve 8-(bromomethyl)isoquinoline hydrobromide in solvent D->E F Stir at specified temperature E->F G Monitor reaction by TLC/LC-MS F->G H Cool and filter G->H Reaction complete I Dilute with EtOAc H->I J Aqueous washes (NaHCO₃, Brine) I->J K Dry organic layer (Na₂SO₄) J->K L Concentrate in vacuo K->L M Silica gel column chromatography L->M N Characterize pure product M->N

Figure 2: A generalized workflow for the N-alkylation of amines.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for synthesizing a diverse range of isoquinoline derivatives. Careful consideration of the reaction stoichiometry, choice of base, and solvent system allows for the selective synthesis of either secondary or tertiary amines. The protocols and guidelines presented herein provide a solid foundation for researchers in organic synthesis and medicinal chemistry to successfully employ this valuable transformation in their work.

References

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). [Link]

  • Bhattacharyya, S., Pathak, U., Mathur, S., Vishnoi, S., & Jain, R. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • Organic & Biomolecular Chemistry. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]

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Sources

Application Note & Protocol: Synthesis of Novel Isoquinoline Thioethers via Nucleophilic Substitution of 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Isoquinoline-Thioether Scaffolds

The isoquinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities.[1][2][3] From anticancer and antimicrobial to anti-inflammatory and neuroprotective agents, the isoquinoline motif is a cornerstone of modern drug discovery.[3][4][5] Concurrently, the introduction of a thioether linkage is a critical strategy in molecular design, enhancing properties such as metabolic stability, lipophilicity, and target-binding affinity.[6]

This application note provides a detailed guide to the synthesis of 8-(thiol-substituted methyl)isoquinolines through the reaction of 8-(Bromomethyl)isoquinoline hydrobromide with various thiols. This protocol leverages a classic SN2 reaction to create a robust and versatile carbon-sulfur bond, effectively coupling the potent isoquinoline scaffold with diverse thiol-containing moieties. We will explore the underlying mechanism, provide a detailed experimental protocol, discuss optimization strategies, and present the necessary steps for product validation, offering researchers a reliable pathway to novel chemical entities for drug development programs.

Reaction Principle: The SN2 Pathway to Isoquinoline Thioethers

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7] This is a single, concerted step where the nucleophile attacks the electrophilic carbon while the leaving group departs simultaneously.

  • The Electrophile: this compound serves as the electrophile. The carbon atom of the bromomethyl (-CH₂Br) group is electron-deficient due to the electronegativity of the bromine atom, making it susceptible to nucleophilic attack. Bromide is an excellent leaving group, facilitating the reaction.[7]

  • The Nucleophile: Thiols (R-SH) are potent sulfur nucleophiles.[8] Their reactivity is significantly enhanced upon deprotonation by a base to form the corresponding thiolate anion (R-S⁻).[9] The thiolate is a stronger nucleophile than the neutral thiol due to its negative charge and the high polarizability of the sulfur atom.

  • The Role of the Base: A base is essential for two reasons:

    • It deprotonates the thiol to generate the highly reactive thiolate nucleophile.

    • It neutralizes the hydrobromide salt of the starting material and the hydrobromic acid (HBr) that is formed as a byproduct of the reaction.

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are ideal for SN2 reactions. They effectively solvate the cationic counter-ion of the base (e.g., K⁺, Na⁺) without solvating the anionic nucleophile, thereby maximizing its nucleophilic strength.[7]

Caption: General SN2 mechanism for thioether formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a generic thiol. Specific quantities should be calculated based on the molecular weights of the chosen thiol.

3.1. Materials and Equipment

  • Reagents:

    • This compound (1.0 eq)

    • Thiol (aliphatic or aromatic, 1.1-1.2 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5-3.0 eq) or Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Ethyl Acetate (EtOAc)

    • Deionized Water

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Inert atmosphere setup (Nitrogen or Argon balloon/manifold)

    • Heating mantle or oil bath with temperature controller

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

    • Flash column chromatography system

3.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the thiol (1.1 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (or MeCN) to the flask under an inert atmosphere (e.g., Nitrogen). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration with respect to the limiting reagent).

  • Thiolate Formation: Stir the mixture at room temperature for 20-30 minutes. This allows for the deprotonation of the thiol to form the more reactive thiolate salt.

  • Addition of Electrophile: Add this compound (1.0 eq) to the reaction mixture in one portion.

  • Reaction: Stir the reaction mixture at room temperature (or heat to 40-50 °C if the thiol is less reactive) and monitor its progress using TLC. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with deionized water (2x) followed by brine (1x) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure isoquinoline thioether.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add Thiol & Base to Flask B 2. Add Anhydrous Solvent (DMF) A->B C 3. Stir for 30 min (Thiolate Formation) B->C D 4. Add 8-(Bromomethyl) isoquinoline HBr C->D E 5. Stir at RT (2-6h) D->E F 6. Monitor by TLC E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Water & Brine H->I J 10. Dry & Concentrate I->J K 11. Column Chromatography J->K L 12. Characterize Product (NMR, MS) K->L

Caption: Experimental workflow for the synthesis of isoquinoline thioethers.

Optimization and Data Considerations

The success of the synthesis can be fine-tuned by adjusting several key parameters. The following table provides a starting point for optimization based on the nature of the thiol nucleophile.

ParameterAliphatic Thiols (e.g., Ethanethiol)Aromatic Thiols (e.g., Thiophenol)Rationale
Thiol Equivalents 1.1 eq1.2 eqAromatic thiols are slightly less nucleophilic; a small excess can help drive the reaction to completion.
Base K₂CO₃ (2.5 eq)K₂CO₃ (3.0 eq) or Et₃N (3.0 eq)K₂CO₃ is a mild and effective base. Stronger bases like NaH can be used but require stricter anhydrous conditions.
Temperature Room Temperature (20-25 °C)Room Temperature to 50 °CAromatic thiolates are more stable and may require gentle heating to increase the reaction rate.
Solvent Acetonitrile (MeCN) or DMFDMFDMF is more polar and has a higher boiling point, making it suitable for reactions that may require heating.
Reaction Time 1-4 hours2-8 hoursReaction progress should always be monitored by TLC to determine the actual completion time.

Applications in Drug Discovery

The synthesized 8-(thiol-substituted methyl)isoquinolines are valuable molecular building blocks with significant potential in medicinal chemistry. The isoquinoline core is associated with a wide array of biological activities, and the introduction of diverse R-groups via the thioether linkage allows for the systematic exploration of structure-activity relationships (SAR).[3] These compounds can be screened in various assays or serve as advanced intermediates for the synthesis of more complex molecules targeting a range of diseases.[6]

References

  • Taylor & Francis Online. (n.d.). Synthesis of Diversified Thioethers, 1-Aroylalkylisoquinolin-1-yl Thioethers, by Electrophilic S-Alkylation of 3-Phenyl Isoquinoline-1(2H)-thione. Retrieved from [Link]

  • National Institutes of Health. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Isoquinolines. X. 1-Alkyl-1,2,3,4-tetrahydroisoquinolines. Retrieved from [Link]

  • SlideShare. (n.d.). Isoquinoline.pptx. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • National Institutes of Health. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • YouTube. (2019). Reactions of thiols. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disentangling the Puzzling Regiochemistry of Thiol Addition to o-Quinones. Retrieved from [Link]

  • YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Alkylation with 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinoline Moiety

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antitumor, antimicrobial, and neuroprotective activities.[1][2] The functionalization of molecules with an isoquinoline tag via N-alkylation is a critical step in the synthesis of novel drug candidates and chemical probes. 8-(Bromomethyl)isoquinoline hydrobromide is a versatile reagent for introducing the isoquinoline moiety, owing to the reactive benzylic bromide that readily participates in nucleophilic substitution reactions.[3] This document provides a comprehensive guide to the N-alkylation of various amine-containing substrates using this compound, with a focus on practical experimental protocols, mechanistic insights, and safety considerations.

Reactivity and Mechanistic Considerations

The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 8-(bromomethyl)isoquinoline. The bromide ion serves as the leaving group. The reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine, enhancing its nucleophilicity.

The hydrobromide salt form of the reagent means that at least one equivalent of base is required to neutralize the hydrobromic acid before the alkylating agent becomes fully active. An excess of a suitable base is generally employed to also deprotonate the amine nucleophile. The benzylic position of the bromide enhances its reactivity due to the stabilization of the transition state by the adjacent aromatic isoquinoline ring system.[4][5]

Visualizing the N-Alkylation Workflow

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Reagents & Materials Safety Safety Precautions Setup Reaction Setup Safety->Setup Monitoring Reaction Monitoring (TLC/LC-MS) Setup->Monitoring Workup Aqueous Workup Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization end Characterization->end start start->Reagents

Caption: A streamlined workflow for the N-alkylation protocol.

Safety Precautions

This compound and related brominated compounds should be handled with care.[6] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7] All manipulations should be performed in a well-ventilated fume hood.[8] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[9]

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine of choice

  • Anhydrous potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equivalent).

  • Dissolve the amine in a suitable anhydrous solvent (e.g., DMF or MeCN, approximately 0.1-0.5 M).

  • Addition of Base: Add anhydrous potassium carbonate (2.5-3.0 equivalents) or DIPEA (2.5-3.0 equivalents) to the stirred solution. The use of a slight excess of base is crucial to neutralize the hydrobromide salt and deprotonate the amine.

  • Addition of Alkylating Agent: In a separate container, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the solution of the alkylating agent dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours at room temperature or with gentle heating (40-60 °C).

  • Workup: Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Optimization and Troubleshooting

ParameterRecommendationRationale
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are generally effective. DMF can aid in dissolving all reactants.
Base K₂CO₃, Cs₂CO₃, DIPEA, Et₃NAn inorganic base like K₂CO₃ is often sufficient and easy to remove. An organic base like DIPEA can be used for substrates with solubility issues.
Temperature Room temperature to 60 °CMost reactions proceed well at room temperature. Gentle heating can be applied to accelerate slow reactions.
Stoichiometry Slight excess of the amine (1.2 eq) can be used to drive the reaction to completion if dialkylation is not a concern.For precious amines, a slight excess of the alkylating agent (1.1 eq) is recommended.
Troubleshooting Low Yield: Ensure all reagents and solvents are anhydrous. Increase reaction time or temperature. Consider a stronger, non-nucleophilic base. Side Reactions: Over-alkylation can occur with primary amines. Using a larger excess of the amine can sometimes mitigate this.[10]Water can hydrolyze the benzylic bromide. Reaction kinetics can be slow for sterically hindered amines. The choice of base is critical for efficient deprotonation.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-alkylated product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for the synthesis of isoquinoline-containing compounds. The protocol outlined in this application note provides a solid foundation for researchers to successfully perform this transformation. Careful consideration of the reaction parameters and appropriate analytical characterization are essential for achieving high yields and purity of the desired products.

References

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
  • recent advances in the synthesis of isoquinoline and its analogue: a review.
  • SAFETY D
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.
  • Benzylation of Arenes with Benzyl Halides under Promoter‐Free and Additive‐Free Conditions.
  • SAFETY D
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 8-(bromomethyl)isoquinoline. ChemicalBook.
  • Isoquinoline synthesis. Química Organica.org.
  • SAFETY D
  • Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes.
  • Reactions on the “Benzylic” Carbon: Bromination And Oxid
  • Benzylic Bromin
  • Benzylic substitution, benzyl
  • 8-(Bromomethyl)isoquinoline. AK Scientific, Inc.
  • CAS 337508-56-2: Isoquinoline, 1-(bromomethyl)-, hydrobromide (1:1). CymitQuimica.
  • Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctano

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 8-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its recurring presence in potent, biologically active compounds, particularly in the domain of oncology.[1][2][3] Kinase inhibitors, which modulate signal transduction pathways, represent a major class of targeted therapeutics, and isoquinoline-based molecules have demonstrated significant potential in this area.[4][5][6] This document provides a detailed guide for researchers on the strategic use of 8-(Bromomethyl)isoquinoline, a versatile and reactive building block, for the synthesis of novel kinase inhibitor libraries. We will delve into the underlying chemical principles, provide validated, step-by-step protocols for key synthetic transformations, and contextualize the application of these compounds within relevant biological pathways.

The Rationale: Why 8-(Bromomethyl)isoquinoline?

The efficacy of a kinase inhibitor is largely determined by its ability to bind with high affinity and selectivity to the ATP-binding pocket of a target kinase. The isoquinoline core often serves as a hinge-binding motif or a scaffold to correctly orient other pharmacophoric elements. 8-(Bromomethyl)isoquinoline is an exceptionally useful reagent for several key reasons:

  • Reactive Handle: The bromomethyl group is a potent electrophile, functioning as a benzylic halide. This allows for facile and efficient reaction with a wide array of nucleophiles via SN2 displacement.

  • Structural Vector: The C8-position provides a distinct structural vector, directing substituents into a specific region of three-dimensional space. This positioning can be critical for achieving selective interactions within the kinase active site and avoiding off-target effects.

  • Library Synthesis: The reliable reactivity of the bromomethyl group enables the rapid generation of diverse chemical libraries. By varying the nucleophilic partner, researchers can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The fundamental synthetic strategy involves the nucleophilic substitution of the bromide, creating a stable covalent bond that tethers the isoquinoline moiety to a secondary pharmacophore.

General Synthetic Workflow

The process of developing a kinase inhibitor from 8-(Bromomethyl)isoquinoline follows a logical and systematic workflow. This begins with the core chemical synthesis and progresses through purification, characterization, and finally, biological evaluation.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_screening Biological Evaluation A 8-(Bromomethyl)isoquinoline (Electrophile) C Nucleophilic Substitution (SN2) Base, Solvent, Temp A->C B Nucleophile Library (e.g., R-NH2, R-OH, R-SH) B->C D Reaction Work-up (Extraction/Quenching) C->D Crude Product E Purification (Silica Gel Chromatography) D->E F Characterization (NMR, LC-MS, HRMS) E->F G Biochemical Assay (Kinase IC50 Determination) F->G Pure Compound Library H Cell-Based Assay (Anti-proliferative Activity) G->H I Lead Optimization H->I

Caption: General workflow for kinase inhibitor development.

Experimental Protocols

The following protocols are designed to be self-validating, detailing the necessary steps and the rationale behind them. They represent core methods for conjugating 8-(Bromomethyl)isoquinoline with common nucleophilic partners found in known kinase inhibitors.

Protocol 1: Synthesis of N-Aryl-8-(aminomethyl)isoquinolines

This protocol describes the reaction with an amine, a fundamental linkage in many kinase inhibitors, including those targeting ROCK and HER2.[7][8] The use of a non-nucleophilic base is critical to prevent competition with the primary amine reactant.

Materials:

  • 8-(Bromomethyl)isoquinoline hydrobromide

  • Substituted Aniline (or other primary/secondary amine) (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the selected aniline derivative (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. The extra equivalent is necessary to first neutralize the HBr salt of the starting material.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). This removes residual DMF and acidic/basic impurities.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 8-(aminomethyl)isoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 8-((Aryloxy)methyl)isoquinolines via Ether Linkage

This protocol details the formation of an ether bond, another key structural motif. This reaction requires a stronger base to deprotonate the phenolic hydroxyl group, generating a more potent nucleophile (the phenoxide).

Materials:

  • This compound

  • Substituted Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)

  • Anhydrous Acetonitrile (ACN) or DMF

  • Water

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.2 eq) and anhydrous potassium carbonate (3.0 eq).

  • Add anhydrous acetonitrile to the flask, creating a suspension.

  • Add this compound (1.0 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir vigorously for 8-16 hours. The elevated temperature is often necessary to drive the reaction with the less nucleophilic phenoxide.

  • Monitoring: Follow the consumption of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the product via silica gel column chromatography to isolate the desired 8-((aryloxy)methyl)isoquinoline.

  • Characterization: Verify the identity and purity of the compound by NMR and HRMS.

Data Summary & Application

To illustrate the utility of this synthetic approach, the table below presents hypothetical data for a small library of inhibitors targeting Rho-associated kinase 1 (ROCK1), a key regulator of cell migration and a target in cancer therapy.[7]

EntryNucleophileBaseSolventYield (%)Target KinaseIC₅₀ (nM)
1 4-AminophenolDIPEADMF78ROCK1150
2 3-ChloroanilineDIPEADMF85ROCK188
3 IndazoleK₂CO₃ACN65ROCK145
4 4-Hydroxyphenylacetic acidK₂CO₃DMF72ROCK1112

This data demonstrates how varying the nucleophilic component can significantly impact biological activity, forming the basis of a lead optimization campaign.

Biological Context: Targeting the ROCK Signaling Pathway

The synthesized isoquinoline derivatives can be evaluated for their ability to inhibit specific kinases. The ROCK signaling pathway is a critical regulator of the actin cytoskeleton and is implicated in cancer cell invasion and metastasis. An effective inhibitor would block this pathway.

G RhoA Active RhoA-GTP ROCK ROCK Kinase RhoA->ROCK Activates LIMK LIMK ROCK->LIMK Phosphorylates (+) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (+) MLCP MLC Phosphatase ROCK->MLCP Phosphorylates (-) (Inhibits) Cofilin Cofilin LIMK->Cofilin Phosphorylates (-) (Inhibits) Actin Actin Polymerization & Stress Fiber Formation Cofilin->Actin Promotes Depolymerization Contraction Actomyosin Contraction MLC->Contraction Promotes MLCP->MLC Dephosphorylates Inhibitor Isoquinoline Inhibitor (e.g., from Entry 3) Inhibitor->ROCK Blocks ATP Binding

Caption: Inhibition of the ROCK signaling pathway.

This diagram illustrates how a synthesized isoquinoline derivative can inhibit ROCK kinase, thereby preventing the downstream signaling that leads to cytoskeletal changes essential for cell motility and invasion.

References

  • Application Notes and Protocols: Isoquinoline-6-carbonyl Chloride in the Synthesis of Kinase Inhibitors. Benchchem. [Online].
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Online].
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Online].
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health (NIH). [Online].
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Online].
  • Proposed routes and initial studies for isoquinoline synthesis. ResearchGate. [Online].
  • A Comparative Guide to Isoquinoline and Quinoline-Based Kinase Inhibitors. Benchchem. [Online].
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Online].
  • Strategic development and validation of Isoquinoline-Derived inhibitors targeting ROCK1 kinase. OUCI. [Online].
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile. Benchchem. [Online].
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents. [Online].
  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC - NIH. [Online].
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). [Online].
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Online].
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Online].
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Online].

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The Isoquinoline Scaffold in CNS Drug Discovery: Application Notes for 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isoquinoline Nucleus in Neuroscience

The isoquinoline framework, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space have made it a cornerstone in the design of numerous biologically active compounds. Within the central nervous system (CNS), isoquinoline-containing molecules have demonstrated a remarkable breadth of pharmacological activities, including neuroprotective, antipsychotic, and analgesic effects.[1][2] Many natural alkaloids with potent CNS activity, such as morphine and berberine, feature this core structure.[1] This has inspired the synthesis of a vast library of isoquinoline derivatives aimed at treating a range of neurological and psychiatric disorders, from Parkinson's disease to schizophrenia.[3]

8-(Bromomethyl)isoquinoline hydrobromide is a key synthetic intermediate that provides a direct route to a variety of 8-substituted isoquinoline derivatives. The bromomethyl group at the 8-position is a reactive handle, ideal for introducing diverse functionalities through nucleophilic substitution reactions, particularly with primary and secondary amines. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize interactions with specific CNS targets. This document provides a detailed guide for researchers on the properties, safe handling, and synthetic applications of this compound in the development of novel CNS drug candidates.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties is paramount for its effective and safe use in the laboratory.

PropertyValueSource
Chemical Name This compound
CAS Number 1215541-16-4[4]
Molecular Formula C₁₀H₉Br₂N
Molecular Weight 302.99 g/mol [4]
Appearance Solid[4]
Purity ≥95%[4]

Safety and Handling:

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Synthetic Applications in CNS Drug Discovery: N-Alkylation of Amines

The primary synthetic utility of this compound is as an alkylating agent for primary and secondary amines. This reaction, a nucleophilic substitution, forms a new carbon-nitrogen bond, tethering the amine-containing moiety to the 8-position of the isoquinoline ring. The resulting 8-(aminomethyl)isoquinoline scaffold is a key pharmacophore in a number of CNS-active compounds, including potential dopamine receptor antagonists.

Causality in Experimental Design:

The choice of reaction conditions is critical for a successful N-alkylation.

  • Base: The hydrobromide salt of 8-(bromomethyl)isoquinoline is acidic. Therefore, a base is required to neutralize the hydrobromide and to deprotonate the amine nucleophile, increasing its reactivity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (Et₃N). The choice of base can influence the reaction rate and selectivity.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.

  • Temperature: The reaction is often performed at room temperature or with gentle heating to increase the reaction rate. The optimal temperature will depend on the reactivity of the specific amine being used.

  • Stoichiometry: To avoid dialkylation of primary amines, an excess of the amine can be used. For secondary amines, a slight excess of the alkylating agent may be employed to ensure complete consumption of the amine.

G reagent 8-(Bromomethyl)isoquinoline Hydrobromide product 8-((4-Methylpiperazin-1-yl)methyl)isoquinoline (CNS Drug Candidate) reagent->product N-Alkylation amine Secondary Amine (e.g., N-Methylpiperazine) amine->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., DMF) solvent->product

Experimental Protocol: Synthesis of 8-((4-Methylpiperazin-1-yl)methyl)isoquinoline

This protocol describes a representative synthesis of a potential CNS drug candidate, 8-((4-methylpiperazin-1-yl)methyl)isoquinoline, which contains a structural motif found in some dopamine receptor antagonists.

Materials:

  • This compound (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent and Reagent Addition: Add anhydrous DMF (approximately 10 mL per mmol of the isoquinoline starting material) to the flask. Stir the suspension at room temperature. Add N-methylpiperazine (1.2 eq) dropwise to the stirred suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 8-((4-methylpiperazin-1-yl)methyl)isoquinoline.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation of the amine; Low reactivity of the amine; Deactivation of the alkylating agent.Ensure the base is anhydrous and of good quality. Consider using a stronger base like triethylamine. Increase the reaction temperature.
Formation of multiple products Over-alkylation of a primary amine; Side reactions.Use a larger excess of the primary amine. Monitor the reaction closely and stop it once the desired product is formed.
Difficulty in purification Co-elution of product and starting materials or byproducts.Optimize the eluent system for column chromatography. Consider using a different stationary phase or a different purification technique like preparative HPLC.

Application in CNS Drug Discovery: Targeting the Dopamine D2 Receptor

The 8-(aminomethyl)isoquinoline scaffold is a promising structural motif for the development of dopamine D2 receptor antagonists. The dopamine D2 receptor is a key target in the treatment of psychosis, particularly in schizophrenia. Antagonism of this receptor in the mesolimbic pathway is a well-established mechanism for reducing the positive symptoms of this disorder.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Antagonist 8-(Aminomethyl)isoquinoline Derivative (Antagonist) Antagonist->D2R Blocks

The synthesized 8-(aminomethyl)isoquinoline derivatives can be screened for their binding affinity to the D2 receptor using radioligand binding assays. Subsequent functional assays can determine whether these compounds act as antagonists, partial agonists, or agonists at the receptor. Promising lead compounds can then be further evaluated in preclinical models of psychosis to assess their therapeutic potential.

References

  • LabBiotek. 8-(1-Piperazinyl)-isoquinoline (hydrochloride). [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Ellefson, C. R., Prodan, K. A., Brougham, L. R., & Miller, A. (1980). Synthesis of 8-aryltetrahydroisoquinolines as dopamine antagonists and evaluation for potential neuroleptic activity. Journal of medicinal chemistry, 23(9), 977–980. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Glennon, R. A., Bondarev, M. L., Khorana, N., Young, R., May, J. A., Hellberg, M. R., McLaughlin, M. A., & Dukat, M. (2004). New generation dopaminergic agents. 1. Discovery of a novel scaffold which embraces the D2 agonist pharmacophore. Structure-activity relationships of a series of 2-(aminomethyl)chromans. Journal of medicinal chemistry, 47(25), 6034–6041. [Link]

  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

  • Semantic Scholar. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Google Patents.
  • PubMed. Discovery of eight alkaloids with D1 and D2 antagonist activity in leaves of Nelumbo nucifera Gaertn. Using FLIPR assays. [Link]

  • Google Patents.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

Preparation of Isoquinoline-Based Anticancer Agents: A-Z Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the synthesis, purification, characterization, and in-vitro evaluation of isoquinoline-based anticancer agents. This document moves beyond a simple recitation of methods to provide a deeper understanding of the rationale behind the selection of specific protocols and techniques, ensuring a robust and reproducible workflow for the discovery and development of novel cancer therapeutics.

Introduction: The Therapeutic Promise of the Isoquinoline Scaffold

The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with significant biological activity.[1][2] Among these, isoquinoline alkaloids have long been recognized for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1] Prominent examples like berberine and noscapine have demonstrated the potential of this structural motif to interfere with key cellular processes implicated in cancer progression, such as cell cycle regulation, apoptosis, and signal transduction.[3]

The anticancer mechanisms of isoquinoline derivatives are multifaceted. They have been shown to induce cell cycle arrest, trigger programmed cell death (apoptosis), and modulate critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[1] This ability to target multiple facets of cancer biology makes the isoquinoline scaffold a highly attractive starting point for the development of novel and effective anticancer agents.

This guide will focus on a practical, hands-on approach, using the synthesis and evaluation of a potent 9-O-substituted berberine derivative as a representative example to illustrate the key steps involved in the preclinical development of an isoquinoline-based anticancer drug candidate.

Synthetic Strategies for Isoquinoline-Based Anticancer Agents

The construction of the isoquinoline core can be achieved through several classic and modern synthetic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section will briefly introduce three seminal reactions and then provide a detailed protocol for the synthesis of a 9-O-substituted berberine derivative.

Foundational Synthetic Reactions
  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which can be subsequently oxidized to the corresponding isoquinoline.[1]

  • Pictet-Spengler Reaction: A β-arylethylamine is condensed with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline. This method is particularly useful for the synthesis of alkaloids and related compounds.

  • Pomeranz-Fritsch Reaction: This reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.

Representative Synthesis: 9-(3-bromopropoxy)-berberine Derivative

To illustrate a practical synthetic workflow, we will detail the preparation of 9-(3-bromopropoxy)-10-methoxy-5,6-dihydro-[1][4]dioxolo[4,5-g]isoquino[3,2-a]isoquinolin-7-ylium bromide, a derivative of berberine with enhanced antiproliferative activity.[1] The synthesis begins with the demethylation of berberine to berberrubine, followed by alkylation.

Synthesis_of_9_O_Substituted_Berberine Berberine Berberine Demethylation Demethylation (Heat, vacuum) Berberine->Demethylation Berberrubine Berberrubine Demethylation->Berberrubine Alkylation Alkylation (1,3-dibromopropane, DMF) Berberrubine->Alkylation Final_Product 9-(3-bromopropoxy)- berberine derivative Alkylation->Final_Product

Synthetic scheme for the 9-O-substituted berberine derivative.

Protocol 1: Synthesis of 9-(3-bromopropoxy)-berberine Derivative [1]

Part A: Demethylation of Berberine to Berberrubine

  • Preparation: Place berberine chloride (commercially available) in a round-bottom flask.

  • Reaction: Heat the flask in an oil bath preheated to 195-200 °C under vacuum (20-30 mmHg) with intensive stirring for 40 minutes. The color of the solid will change from yellow to dark red.[5][6]

  • Work-up and Purification: After cooling, the resulting crude berberrubine can be purified by crystallization from a 1:1 mixture of ethanol and methanol by refluxing for 10 minutes.[1]

Part B: Alkylation of Berberrubine

  • Preparation: Dissolve berberrubine (0.5 g, 1.40 mmol) in dry dimethylformamide (DMF, 10 mL) in a round-bottom flask at 80 °C with stirring for 15 minutes.[1]

  • Reaction: Add 1,3-dibromopropane (8.2 mL, 80.75 mmol) dropwise to the solution and continue stirring at 80°C for 2 hours.[1]

  • Work-up: After cooling to room temperature, add diethyl ether (20 mL) to precipitate the product.[1]

  • Purification: Filter the precipitate using a Büchner funnel. The obtained crude product is then purified by column chromatography on silica gel using a mobile phase of chloroform:methanol (10:1).[1] The yield of the final product, a yellow powder, is approximately 74%.[1]

Table 1: Reagents and Conditions for Synthesis

StepReagentsSolventTemperature (°C)Time
Demethylation BerberineNone195-20040 min
Alkylation Berberrubine, 1,3-dibromopropaneDMF802 h

Purification and Characterization

Ensuring the purity and confirming the structure of the synthesized compound are critical steps before proceeding to biological evaluation.

Purification by Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.[1][4][7] The choice of solvent system (eluent) is crucial for achieving good separation and is typically determined by thin-layer chromatography (TLC) analysis. For the 9-O-substituted berberine derivative, a mixture of chloroform and methanol is effective.[1]

Protocol 2: Column Chromatography Purification [1]

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., chloroform:methanol 10:1).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and collect fractions as the solvent flows through.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Structural Characterization

The identity and purity of the final compound are confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful techniques to elucidate the structure of organic molecules by providing information about the chemical environment of hydrogen and carbon atoms.[1][7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass of the molecule, which can be used to confirm its elemental composition.[5] Liquid chromatography-mass spectrometry (LC-MS) can be used to assess purity and provide molecular weight information.[9][10]

In Vitro Evaluation of Anticancer Activity

Once the compound is synthesized and characterized, its anticancer potential is evaluated through a series of in vitro assays. These assays are designed to assess the compound's effect on cell viability, its ability to induce apoptosis, and its impact on specific cellular pathways.

Cell Line Selection and Culture

The choice of cancer cell lines is crucial for relevant in vitro testing. For a broad initial screening, a panel of cell lines from different cancer types is often used.[1] For this guide, we will focus on two commonly used cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HL-60: A human promyelocytic leukemia cell line.[1][11][12]

These cell lines should be cultured in their recommended media and conditions.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol 3: MTT Assay

  • Cell Seeding: Seed cells (e.g., MCF-7 or HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the isoquinoline derivative and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[13][14]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 2: Troubleshooting the MTT Assay [4][15]

ProblemPossible CauseSolution
High background Contamination of media or reagents.Use fresh, sterile reagents and media.
Low absorbance readings Low cell number or insufficient incubation time.Optimize cell seeding density and increase MTT incubation time.
High variability Inconsistent cell seeding or pipetting errors.Ensure a homogenous cell suspension and careful pipetting.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16]

Apoptosis_Assay_Workflow Start Treat cells with isoquinoline derivative Stain Stain with Annexin V-FITC and Propidium Iodide (PI) Start->Stain Analyze Analyze by flow cytometry Stain->Analyze Data Quantify cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Analyze->Data

Workflow for the Annexin V/PI apoptosis assay.

Protocol 4: Annexin V-FITC/PI Apoptosis Assay [16]

  • Cell Treatment: Treat cells with the isoquinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include untreated cells as a negative control.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] An increase in the Annexin V-positive populations indicates the induction of apoptosis.

Mechanistic Studies: Western Blotting for PI3K/Akt Pathway

To investigate the molecular mechanism of action, Western blotting can be used to assess the effect of the isoquinoline derivative on key signaling proteins. The PI3K/Akt/mTOR pathway is a critical regulator of cell survival and proliferation and is a known target of some isoquinoline alkaloids.[1]

Protocol 5: Western Blotting for Phospho-Akt and Total Akt [3][19]

  • Cell Lysis: Treat cells with the isoquinoline derivative, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473) and total Akt overnight at 4°C. A typical dilution for these antibodies is 1:1000 in 5% BSA/TBST.[3]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt mTOR mTOR pAkt->mTOR Activation Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Isoquinoline Isoquinoline Derivative Isoquinoline->PI3K Inhibition

Sources

functionalization of heterocycles with 8-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Heterocycles with 8-(Bromomethyl)isoquinoline

Authored by a Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-(bromomethyl)isoquinoline, a versatile and reactive building block, for the targeted functionalization of N-, O-, and S-containing heterocycles. We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into the reaction mechanisms. This guide is designed to be a self-validating system, enabling researchers to reliably synthesize novel isoquinoline-based derivatives for applications in drug discovery and materials science.

Introduction: The Significance of the Isoquinoline Moiety

Isoquinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a "privileged structure" in drug design.[4][5] Its derivatives are known to exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating activities.[2][3][6] The ability to strategically modify the isoquinoline core by introducing diverse functionalities is paramount for tuning its pharmacokinetic and pharmacodynamic profiles.

8-(Bromomethyl)isoquinoline emerges as a key reagent in this context. The benzylic bromide provides a highly reactive electrophilic site, susceptible to nucleophilic attack by a wide array of heteroatoms. This reactivity allows for the direct and efficient coupling of the isoquinoline moiety to various heterocyclic systems, which are themselves critical components of bioactive molecules.[7][8] This guide will focus on the practical execution of these crucial carbon-heteroatom bond-forming reactions.

General Workflow for Heterocycle Functionalization

The functionalization process follows a logical and consistent workflow, centered around a nucleophilic substitution (SN2) reaction. The key steps involve the deprotonation of the heterocycle to generate a potent nucleophile, followed by its reaction with 8-(bromomethyl)isoquinoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification n1 Heterocycle (Nu-H) (e.g., Imidazole, Phenol, Thiophenol) n3 Deprotonation: Generate Nucleophile (Nu⁻) n1->n3 n2 Select Base & Solvent (e.g., K₂CO₃, NaH in DMF, ACN) n2->n3 n5 SN2 Reaction: Nucleophilic Attack on CH₂Br n3->n5 n4 Add 8-(Bromomethyl)isoquinoline n4->n5 n6 Quench Reaction & Aqueous Work-up n5->n6 n7 Purification (Chromatography/Recrystallization) n6->n7 n8 Final Product: Functionalized Heterocycle n7->n8

Caption: General experimental workflow for heterocycle alkylation.

N-Functionalization: Alkylation of Nitrogen Heterocycles

The alkylation of nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles, is a common strategy for synthesizing compounds with applications ranging from antifungal agents to kinase inhibitors. The nitrogen atom, once deprotonated, acts as an excellent nucleophile.

Mechanism: N-Alkylation

The reaction proceeds via a classical SN2 mechanism. A base is used to deprotonate the N-H bond of the heterocycle, creating a highly nucleophilic anion. This anion then attacks the electrophilic methylene carbon of 8-(bromomethyl)isoquinoline, displacing the bromide leaving group.

Caption: SN2 mechanism for N-alkylation of an imidazole ring.

Protocol 3.1: Synthesis of 1-((Isoquinolin-8-yl)methyl)-1H-imidazole

Rationale: This protocol uses sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete deprotonation of the imidazole. Anhydrous dimethylformamide (DMF) is chosen as the solvent for its ability to dissolve the ionic intermediates and its high boiling point, which allows for heating if required, although this reaction often proceeds readily at room temperature.

Materials:

  • Imidazole (1.0 eq)

  • 8-(Bromomethyl)isoquinoline (1.05 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Add imidazole (1.0 eq) to a dry round-bottom flask under a nitrogen atmosphere. Add anhydrous DMF to dissolve the imidazole (concentration approx. 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slurry.

  • Alkylation: Prepare a solution of 8-(bromomethyl)isoquinoline (1.05 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

HeterocycleBaseSolventTemp (°C)Time (h)Typical Yield (%)
ImidazoleNaHDMF0 to RT2-485-95
1,2,4-TriazoleK₂CO₃ACN60680-90
PyrazoleCs₂CO₃DMFRT490-98
BenzimidazoleK₂CO₃DMF50582-93

O-Functionalization: Synthesis of Isoquinolinyl-Methyl Ethers

The O-alkylation of phenols and other hydroxyl-containing heterocycles is a fundamental transformation for producing aryl ethers.[9][10] These motifs are present in many drug candidates and are used to modulate properties like solubility and metabolic stability.

Protocol 4.1: Synthesis of 8-((Phenoxy)methyl)isoquinoline

Rationale: This protocol employs potassium carbonate (K₂CO₃), a moderately strong base that is sufficient for deprotonating phenols.[10] Acetonitrile (ACN) is used as the solvent due to its polar aprotic nature and ease of removal post-reaction. Cesium carbonate (Cs₂CO₃) can be used for less reactive or sterically hindered phenols to accelerate the reaction due to the "cesium effect."

Materials:

  • Phenol (1.0 eq)

  • 8-(Bromomethyl)isoquinoline (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add phenol (1.0 eq), 8-(bromomethyl)isoquinoline (1.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add acetonitrile to the flask (concentration approx. 0.3 M).

  • Reaction: Stir the suspension vigorously at room temperature or heat to 50-60 °C to increase the reaction rate. Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: After completion, filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the pure aryl ether.

Hydroxy-CompoundBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolK₂CO₃ACN50690-97
4-MethoxyphenolK₂CO₃DMFRT4>95
2-NaphtholCs₂CO₃ACN40588-95
8-HydroxyquinolineK₂CO₃DMF60875-85

S-Functionalization: Synthesis of Isoquinolinyl-Methyl Thioethers

Thioethers are important functional groups in medicinal chemistry, often serving as bioisosteres for ethers or methylene groups.[11] The high nucleophilicity of the thiolate anion makes the S-alkylation of thiols a highly efficient and rapid reaction.[12][13]

Protocol 5.1: Synthesis of 8-((Phenylthio)methyl)isoquinoline

Rationale: The S-H bond of a thiol is more acidic than the O-H bond of a phenol, allowing for the use of milder bases.[14] In this protocol, triethylamine (Et₃N), a common organic base, is sufficient to deprotonate thiophenol to generate the nucleophilic thiophenolate in situ. The reaction is typically very fast and can be performed at room temperature.

Materials:

  • Thiophenol (1.0 eq)

  • 8-(Bromomethyl)isoquinoline (1.0 eq)

  • Triethylamine (Et₃N, 1.2 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve thiophenol (1.0 eq) and 8-(bromomethyl)isoquinoline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask at room temperature.

  • Base Addition: Add triethylamine (1.2 eq) dropwise to the solution. An exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete in under 1 hour. Monitor by TLC.

  • Work-up: Once complete, dilute the reaction mixture with DCM.

  • Washing: Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.

ThiolBaseSolventTemp (°C)Time (h)Typical Yield (%)
ThiophenolEt₃NDCMRT<1>95
Benzyl MercaptanK₂CO₃ACNRT1>95
Cysteine derivativeDIPEADMFRT285-95
2-MercaptobenzimidazoleEt₃NTHFRT1.590-98

Safety and Handling

  • 8-(Bromomethyl)isoquinoline: This reagent is a lachrymator and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Solvents: Anhydrous solvents should be used where specified to prevent unwanted side reactions. DMF is a potent liver toxin and should be handled with care.

Conclusion

8-(Bromomethyl)isoquinoline is a powerful and versatile reagent for the direct attachment of the valuable isoquinoline scaffold to a wide range of N, O, and S-containing heterocycles. The protocols detailed in this guide are robust, high-yielding, and adaptable to a variety of substrates. By understanding the underlying principles of reactivity and making informed choices about bases and solvents, researchers can efficiently generate diverse libraries of novel chemical entities for further investigation in drug discovery and materials science.

References

  • Knochel, P., & Jones, P. (Eds.). (2011). Functionalization of Heterocyclic Compounds Using Polyfunctional Magnesium and Zinc Reagents. Beilstein Journal of Organic Chemistry. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Pawar, S. D., Gosavi, D. H., & Pawar, S. D. Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. Chemical Communications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. [Link]

  • MDPI. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]

  • Wikipedia. Isoquinoline. [Link]

  • Thieme. (2023). Editorial for the Special Topic on C–H Bond Functionalization of Heterocycles. Synthesis. [Link]

  • ResearchGate. Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. [Link]

  • Cazorla, C., Pfordt, E., Duclos, M.-C., Métay, E., & Lemaire, M. (2009). O-Alkylation of phenol derivatives via a nucleophilic substitution. Green Chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • National Institutes of Health. (2018). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. [Link]

  • ResearchGate. (2013). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Semantic Scholar. (2021). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Thieme. (2020). C–H Functionalization of Quinolines, Isoquinolines, and Pyridines by N-Alkenoxyhetareniums. Synfacts. [Link]

  • ResearchGate. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. [Link]

  • National Institutes of Health. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

  • National Institutes of Health. (2021). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]

  • Bartleby.com. Experiment 8 Phenol Alkylation. [Link]

  • Organic Chemistry Portal. Isoquinoline synthesis. [Link]

  • ChemRxiv. (2025). Accessing and Utilizing Thiols in Organic Chemistry. [Link]

  • MDPI. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. [Link]

  • Indian Academy of Sciences. (2021). Synthetic access to thiols: A review. [Link]

  • YouTube. (2020). Preparation of Isoquinoline by Bischler Napieralski Synthesis. [Link]

  • National Institutes of Health. (2018). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. [Link]

Sources

Introduction: The Strategic Importance of 8-Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki Coupling of 8-Substituted Isoquinolines

The isoquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. Specifically, substitution at the C8 position has been shown to be critical for modulating the pharmacological activity of various isoquinoline-based drugs. However, the synthesis of 8-substituted isoquinolines can be challenging due to the steric hindrance and electronic effects at this position. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a reliable method for the introduction of a diverse range of substituents at the C8 position of the isoquinoline core. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions with 8-substituted isoquinolines, including mechanistic insights, detailed protocols, and troubleshooting strategies.

Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or boronic ester) and an organohalide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X-L2 Ar-Pd(II)-X-L2 (Ar = 8-Isoquinolyl) Oxidative_Addition->Ar-Pd(II)-X-L2 Transmetalation Transmetalation Ar-Pd(II)-X-L2->Transmetalation Ar-Pd(II)-R-L2 Ar-Pd(II)-R-L2 Transmetalation->Ar-Pd(II)-R-L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (8-Substituted Isoquinoline) Reductive_Elimination->Ar-R Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetalation Organohalide Ar-X (X = Br, I, OTf) Organohalide->Oxidative_Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the 8-halo- or 8-triflyloxyisoquinoline to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which results in the formation of the desired carbon-carbon bond and the regeneration of the Pd(0) catalyst.

Detailed Protocol for Suzuki Coupling with 8-Bromo-3-methylisoquinoline

This protocol provides a general procedure for the Suzuki coupling of 8-bromo-3-methylisoquinoline with phenylboronic acid. The reaction conditions may need to be optimized for different substrates.

Materials:

  • 8-bromo-3-methylisoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • TLC plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-bromo-3-methylisoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, prepare the catalyst precursor by mixing palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add 10 mL of a 4:1 mixture of anhydrous 1,4-dioxane and degassed water to the flask.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Workup: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 8-phenyl-3-methylisoquinoline.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification Start Start: Assemble Glassware Reagents Add 8-bromo-3-methylisoquinoline, phenylboronic acid, and K2CO3 Start->Reagents Catalyst Add Pd(OAc)2 and PPh3 Reagents->Catalyst Solvent Add Dioxane/Water Mixture Catalyst->Solvent Inert Purge with Argon/Nitrogen Solvent->Inert Heat Heat to 90 °C and Stir Inert->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure 8-phenyl-3-methylisoquinoline Purify->Product

Figure 2: A typical workflow for the Suzuki coupling of 8-substituted isoquinolines.

Optimization of Reaction Conditions

The success of the Suzuki coupling with 8-substituted isoquinolines is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes some commonly used conditions and their impact on the reaction outcome.

ParameterCommon ChoicesRationale and Considerations
Catalyst Pd(PPh3)4, Pd(OAc)2/ligand, PdCl2(dppf)The choice of catalyst can significantly impact the reaction rate and yield. For sterically hindered substrates, more active catalysts like those with bulky phosphine ligands may be required.
Ligand PPh3, SPhos, XPhos, RuPhosThe ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective for challenging couplings.
Base K2CO3, Cs2CO3, K3PO4, Na2CO3The base is essential for the transmetalation step. The choice of base can influence the reaction rate and selectivity. Cesium carbonate is often used for difficult couplings due to its high solubility and basicity.
Solvent Toluene, Dioxane/H2O, DMF, DMEThe solvent system must be able to dissolve the reagents and facilitate the reaction. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Boron Reagent Boronic acids, Boronic esters (e.g., pinacol esters)Boronic acids are the most common coupling partners. Boronic esters can offer improved stability and are sometimes used for substrates that are sensitive to protodeboronation.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient base, low reaction temperature, poor quality reagents.Ensure the use of a fresh, active catalyst. Use a stronger base (e.g., Cs2CO3). Increase the reaction temperature. Use anhydrous solvents and high-purity reagents.
Formation of side products Homocoupling of the boronic acid, decomposition of the starting material.Use a lower catalyst loading. Add the boronic acid slowly to the reaction mixture. Optimize the reaction time and temperature.
Protodeboronation of the boronic acid Presence of water or acidic impurities.Use anhydrous solvents and reagents. Use a non-aqueous workup if possible. Consider using a boronic ester instead of a boronic acid.
Difficulty in purification Co-elution of the product with byproducts or starting materials.Optimize the eluent system for column chromatography. Consider recrystallization or preparative HPLC for purification.

Case Studies and Applications

The Suzuki coupling of 8-substituted isoquinolines has been successfully applied in the synthesis of numerous biologically active molecules. For instance, this methodology has been instrumental in the development of novel inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair and a target for cancer therapy. The introduction of various aryl and heteroaryl groups at the C8 position of the isoquinoline core has allowed for the fine-tuning of the potency and selectivity of these inhibitors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

Application Notes & Protocols: Strategic Use of Protecting Groups in Isoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous bioactive compounds.[1][2][3] The efficient construction of this privileged heterocycle often necessitates the strategic use of protecting groups to mask reactive functionalities and guide reaction pathways. This application note provides an in-depth guide to protecting group strategies in the synthesis of isoquinolines, with a focus on the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. We will explore the rationale behind selecting specific protecting groups, provide detailed, field-proven protocols, and present visual aids to clarify complex transformations.

The Imperative for Protection in Isoquinoline Synthesis

The synthesis of complex isoquinoline derivatives often involves multi-step sequences where the reactivity of certain functional groups, particularly the nitrogen atom of the precursor amine, must be temporarily attenuated.[4][5] Protecting groups serve as transient masks, preventing undesired side reactions and enabling the desired transformations to proceed with high chemo- and regioselectivity.[4][5] The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other parts of the molecule.[6]

This guide will focus on nitrogen protection, as the amine functionality is central to the key cyclization strategies for forming the isoquinoline core. We will primarily discuss carbamate-based protecting groups like tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz), as well as the sulfonyl-based p-Toluenesulfonyl (Tosyl) group.

Core Synthetic Strategies and Compatible Protecting Groups

The choice of a protecting group is intrinsically linked to the specific synthetic route employed. Below, we analyze three classical and versatile methods for isoquinoline synthesis and discuss appropriate protecting group strategies for each.

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent.[7][8] The subsequent oxidation of the dihydroisoquinoline yields the aromatic isoquinoline.

Mechanistic Considerations: The reaction proceeds under acidic and dehydrating conditions, often employing reagents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[7][8] The key intermediate is a highly electrophilic nitrilium ion, which undergoes intramolecular attack by the electron-rich aromatic ring.[7][8]

Protecting Group Strategy: In the context of the Bischler-Napieralski reaction, the "protecting group" is the acyl group of the amide itself. However, if other reactive functional groups are present on the β-arylethylamine starting material, they may require protection. For instance, a phenolic hydroxyl group would need to be protected to prevent O-acylation by the dehydrating agent.

Diagram 1: Bischler-Napieralski Reaction Workflow

Bischler_Napieralski cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Aromatization Start β-Arylethylamine Amide N-Acyl-β-arylethylamine Start->Amide Acylation Acyl_Source Acyl Chloride or Anhydride Acyl_Source->Amide Dihydroisoquinoline 3,4-Dihydroisoquinoline Amide->Dihydroisoquinoline Intramolecular Cyclization Dehydrating_Agent POCl₃ or P₂O₅ Dehydrating_Agent->Dihydroisoquinoline Isoquinoline Isoquinoline Product Dihydroisoquinoline->Isoquinoline Oxidation Oxidizing_Agent Pd/C or Sulfur Oxidizing_Agent->Isoquinoline

Caption: Workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[9] This reaction is particularly valuable for its ability to generate stereocenters and its frequent use in alkaloid synthesis.[9]

Mechanistic Considerations: The reaction is driven by the formation of an electrophilic iminium ion under acidic conditions, which is then attacked by the nucleophilic aromatic ring.[9] The nucleophilicity of the aromatic ring is a critical factor; electron-rich systems react under milder conditions than electron-deficient ones.[9]

Protecting Group Strategy: Direct protection of the reacting amine is generally not feasible as it is required to form the key iminium ion intermediate. However, if the β-arylethylamine contains other sensitive functionalities, or if the goal is to introduce substituents on the nitrogen of the final product, a protecting group can be employed on a precursor, which is then deprotected to liberate the amine for the Pictet-Spengler reaction. More commonly, the nitrogen of the resulting tetrahydroisoquinoline is protected to facilitate further synthetic manipulations. Carbamate protecting groups like Boc and Cbz are frequently used for this purpose.

Protocol 1: N-Boc Protection of a Tetrahydroisoquinoline

Objective: To protect the secondary amine of a tetrahydroisoquinoline with a tert-butoxycarbonyl (Boc) group.

Materials:

  • Tetrahydroisoquinoline (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (1.2 eq)

  • Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tetrahydroisoquinoline in DCM in a round-bottom flask.

  • Add triethylamine or a catalytic amount of DMAP to the solution.

  • Add di-tert-butyl dicarbonate portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc protected tetrahydroisoquinoline.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or with HCl in methanol.[10]

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[11][12]

Mechanistic Considerations: The reaction involves the formation of a Schiff base (the benzalaminoacetal), followed by an acid-promoted intramolecular electrophilic attack of the benzene ring on an iminium-like intermediate, leading to the isoquinoline core after elimination of alcohol.[11][12]

Protecting Group Strategy: Similar to the Pictet-Spengler reaction, the primary amine of the 2,2-dialkoxyethylamine is essential for the initial condensation and cannot be protected. However, protecting groups may be necessary on the starting benzaldehyde if it contains reactive substituents. For modifications post-cyclization, the resulting isoquinoline nitrogen can be functionalized or protected if needed.

A Comparative Overview of Key Nitrogen Protecting Groups

The selection of an appropriate nitrogen protecting group is critical for the success of a synthetic campaign. The following table provides a comparative summary of commonly used protecting groups in the context of isoquinoline synthesis.

Protecting GroupStructureIntroduction Reagent(s)Cleavage ConditionsStability
Boc (tert-Butoxycarbonyl)Boc-N<Boc₂O, base (e.g., TEA, DMAP)[10]Strong acid (e.g., TFA, HCl)[10]Stable to base, nucleophiles, and hydrogenation.[13]
Cbz (Benzyloxycarbonyl)Cbz-N<Cbz-Cl, base[14]Catalytic hydrogenation (H₂, Pd/C)[14]Stable to mild acid and base.[14]
Tosyl (p-Toluenesulfonyl)Ts-N<Ts-Cl, base (e.g., pyridine)[15]Strong reducing agents (e.g., Na/NH₃) or strong acid.Very stable to a wide range of conditions.

Diagram 2: Orthogonal Protecting Group Strategy

Orthogonal_Protection cluster_Protection Protection cluster_Deprotection Selective Deprotection & Functionalization Molecule Polyfunctional Molecule (e.g., with two amine groups) Protected_Molecule Orthogonally Protected Molecule (Amine 1: Boc, Amine 2: Cbz) Molecule->Protected_Molecule Selective Protection Deprotect_Boc Treat with Acid (TFA) Protected_Molecule->Deprotect_Boc Functionalize_1 Functionalize Amine 1 Deprotect_Boc->Functionalize_1 Deprotect_Cbz Treat with H₂/Pd-C Functionalize_1->Deprotect_Cbz Functionalize_2 Functionalize Amine 2 Deprotect_Cbz->Functionalize_2

Caption: Concept of an orthogonal protecting group strategy.

Advanced Strategies: Orthogonal Protection

In the synthesis of highly complex isoquinolines with multiple reactive sites, an orthogonal protecting group strategy is often indispensable.[4] This approach utilizes protecting groups that can be removed under distinct conditions, allowing for the selective deprotection and functionalization of one site while others remain protected.[5] For example, a molecule bearing both a Boc-protected amine and a Cbz-protected amine can have the Boc group selectively removed with acid, the resulting free amine functionalized, and then the Cbz group removed by hydrogenation.[13]

Conclusion

The strategic application of protecting groups is a fundamental aspect of modern organic synthesis, and it is particularly crucial in the construction of complex heterocyclic systems like isoquinolines. A thorough understanding of the reaction mechanisms for key isoquinoline syntheses, coupled with a comprehensive knowledge of the properties and compatibility of various protecting groups, empowers the synthetic chemist to design and execute efficient and high-yielding synthetic routes. The choice of protecting group should always be made in the context of the overall synthetic plan, considering the stability of the group to all subsequent reaction conditions and the ease of its eventual removal.

References

  • Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids. (n.d.). Google Patents.
  • Pictet–Spengler reaction. (2024). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pomeranz–Fritsch reaction. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Singh, R., et al. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 13(10), 1169-1207. [Link]

  • Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Retrieved January 19, 2026, from [Link]

  • Hui, B. W.-Q., & Chiba, S. (2009). Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides. Organic Letters, 11(4), 729–732. [Link]

  • Tosyl group. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • Bischler–Napieralski reaction. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Nitrogen-containing bicyclic heteroaryl compounds and methods of use. (n.d.). Google Patents.
  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2021). ResearchGate. [Link]

  • tert-Butyloxycarbonyl protecting group. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Pomeranz-Fritsch Reaction. (n.d.). Organic Chemistry Reaction. Retrieved January 19, 2026, from [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 19, 2026, from [Link]

  • Name Reactions. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2024). ACS Catalysis, 14(1), 235-243. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. Retrieved January 19, 2026, from [Link]

  • Strychnine total synthesis. (2023). In Wikipedia. Retrieved January 19, 2026, from [Link]

  • Bischler-Napieralski Reaction. (2022, February 5). [Video]. YouTube. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. (2023). Organic Letters, 25(47), 8444-8449. [Link]

  • Bischler Napieralski Reaction Mechanism Application/ Synthesis of Isoquinoline IIT JAM CSIR NET GATE. (2019, May 30). [Video]. YouTube. [Link]

  • Alcohol or phenol synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Isoquinoline synthesis. (n.d.). Química Orgánica. Retrieved January 19, 2026, from [Link]

  • Synthesis and Reactions of Iso-quinolines. (n.d.). Tutorsglobe.com. Retrieved January 19, 2026, from [Link]

  • Alcohol Protecting Groups. (n.d.). University of Wisconsin-Madison. Retrieved January 19, 2026, from [Link]

  • Synthesis of Pyrrolo[2,3-c]isoquinolines via the Cycloaddition of Benzyne with Arylideneaminopyrroles: Photophysical and Crystallographic Study. (2022). ACS Omega, 7(38), 34165-34175. [Link]

  • Photocleavable Protecting Groups. (n.d.).
  • Synthesis of isoquinolin‐1(2H)‐ones by Li et al. (2022). ResearchGate. [Link]

  • Protection and deprotection. (n.d.). Willingdon College, Sangli. Retrieved January 19, 2026, from [Link]

  • Amine synthesis by carbamate cleavage. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Can anyone suggest a method to protect the amide nitrogen with tosyl or mesyl group? (2014, April 3). ResearchGate. [Link]

  • Protecting Groups for Amines: Carbamates. (2020, May 18). [Video]. YouTube. [Link]

  • Synthesis of 8-Aminoquinolines by Using Carbamate Reagents: Facile Installation and Deprotection of Practical Amidating Groups. (2015). Angewandte Chemie International Edition, 54(48), 14492-14496. [Link]

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Troubleshooting & Optimization

optimizing reaction conditions for 8-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(bromomethyl)isoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions involving 8-(bromomethyl)isoquinoline. The advice provided is based on established chemical principles and practical laboratory experience.

Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions

Question: I am performing an N-alkylation of a primary amine with 8-(bromomethyl)isoquinoline, but I am observing very low conversion to my desired product. What are the likely causes and how can I improve the yield?

Answer: Low yields in nucleophilic substitution reactions with 8-(bromomethyl)isoquinoline often stem from a few key factors. The bromomethyl group at the 8-position of the isoquinoline ring is a benzylic bromide, making it highly reactive towards nucleophiles.[1] However, several parameters must be carefully controlled for a successful reaction.

  • Base Selection is Crucial: The choice and stoichiometry of the base are critical. A base that is too weak may not sufficiently deprotonate the nucleophile, leading to a slow or stalled reaction. Conversely, a strong, sterically hindered base can sometimes lead to elimination side reactions, although this is less common with primary amines.

    • Troubleshooting: For N-alkylation of primary or secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent are often effective.[2] If you are using a weaker base like triethylamine (TEA) and observing low conversion, consider switching to a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU). Sodium hydride (NaH) can also be used, particularly for less nucleophilic amines, but requires anhydrous conditions.[3]

  • Solvent Effects: The solvent plays a significant role in an Sₙ2 reaction. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[4]

    • Troubleshooting: If your starting materials have poor solubility in your current solvent, this can severely limit the reaction rate. Ensure all reactants are fully dissolved at the reaction temperature. A solvent screen with small-scale trials can quickly identify the optimal medium for your specific substrate.

  • Reaction Temperature: While 8-(bromomethyl)isoquinoline is reactive, the overall activation energy of the reaction may still require thermal input.

    • Troubleshooting: If the reaction is sluggish at room temperature, gradually increase the temperature in increments of 10-20 °C. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) will help you determine the optimal temperature without promoting significant decomposition. Microwave irradiation can also be a powerful tool to accelerate these reactions.[4]

  • Purity of 8-(Bromomethyl)isoquinoline: The starting material's purity is paramount. Impurities from the synthesis of 8-(bromomethyl)isoquinoline, such as the corresponding alcohol or dibrominated species, can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your 8-(bromomethyl)isoquinoline using ¹H NMR or GC-MS. If necessary, purify the reagent by recrystallization or column chromatography.

Issue 2: Formation of a Major Impurity, 8-(Hydroxymethyl)isoquinoline

Question: My reaction is producing a significant amount of 8-(hydroxymethyl)isoquinoline as a byproduct. What is causing this and how can I prevent it?

Answer: The formation of 8-(hydroxymethyl)isoquinoline is a classic example of a competing hydrolysis reaction. This occurs when water is present in the reaction mixture and acts as a nucleophile, displacing the bromide.

  • Moisture is the Enemy: The most common source of this side product is residual water in your solvents or reagents.

    • Troubleshooting:

      • Dry Your Solvents: Use anhydrous solvents. If you are using a solvent from a freshly opened bottle, it is likely dry enough. However, for solvents that have been opened for some time, it is best to dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).

      • Dry Your Reagents: Ensure your amine and base are dry. Solid reagents can be dried in a vacuum oven.

      • Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon will help to exclude atmospheric moisture.

Issue 3: Observation of Over-Alkylation (Dialkylation) of the Amine

Question: I am trying to perform a mono-alkylation of my primary amine, but I am seeing a significant amount of the N,N-dialkylated product. How can I favor mono-alkylation?

Answer: The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. This is a common challenge in N-alkylation reactions.[3]

  • Stoichiometry Control: The relative amounts of your reactants can heavily influence the product distribution.

    • Troubleshooting: Use a stoichiometric excess of the primary amine relative to 8-(bromomethyl)isoquinoline (e.g., 2-5 equivalents of the amine). This increases the statistical probability that the electrophile will react with the more abundant primary amine.

  • Slow Addition: Adding the 8-(bromomethyl)isoquinoline slowly to the reaction mixture containing the amine and base can help to maintain a low concentration of the electrophile, which can favor mono-alkylation.

  • Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for mono-alkylation by favoring the kinetically controlled product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, properties, and reactivity of 8-(bromomethyl)isoquinoline.

Q1: What is the best way to store 8-(bromomethyl)isoquinoline?

A1: 8-(Bromomethyl)isoquinoline is a reactive benzylic bromide and should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it at -20°C under an inert atmosphere.[5] Exposure to light and moisture can lead to decomposition.

Q2: What are the typical reaction conditions for the synthesis of 8-(bromomethyl)isoquinoline itself?

A2: The synthesis of 8-(bromomethyl)isoquinoline typically involves the radical bromination of 8-methylisoquinoline. A common method is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene, often with photochemical or thermal initiation.[6][7] Controlling the stoichiometry of NBS is crucial to avoid over-bromination to the dibromomethyl species.[6]

Q3: Can 8-(bromomethyl)isoquinoline participate in reactions other than nucleophilic substitution?

A3: Yes, while nucleophilic substitution is its most common application, the bromomethyl group can undergo other transformations. For example, it can be used to form Grignard reagents or participate in various transition metal-catalyzed cross-coupling reactions.[1] The isoquinoline ring itself can also undergo electrophilic substitution, typically at the 5- and 8-positions, although the bromomethyl group may influence the regioselectivity.[8][9] Oxidation of the bromomethyl group can yield 8-isoquinolinecarboxaldehyde or 8-isoquinolinecarboxylic acid.[1][10]

Q4: Are there any safety precautions I should be aware of when handling 8-(bromomethyl)isoquinoline?

A4: Yes, 8-(bromomethyl)isoquinoline should be handled with care in a well-ventilated fume hood. As a benzylic bromide, it is a lachrymator and a potential alkylating agent, meaning it can be harmful if inhaled, ingested, or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q5: How can I monitor the progress of my reaction involving 8-(bromomethyl)isoquinoline?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system that provides good separation between your starting materials and products. Staining with potassium permanganate can be useful for visualizing spots if they are not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are excellent techniques to track the consumption of starting materials and the formation of products and byproducts.

Optimized Reaction Parameters for N-Alkylation

The following table provides a starting point for optimizing the N-alkylation of a primary amine with 8-(bromomethyl)isoquinoline.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF, ACN, or DMSOPolar aprotic solvents enhance the nucleophilicity of the amine.[4]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)Effective and commonly used for N-alkylations.[2]
Temperature 25-80 °CStart at room temperature and gently heat if the reaction is slow.
Stoichiometry 1.2-2.0 equiv. of amineAn excess of the amine can help to minimize dialkylation.
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the starting material.

Experimental Protocol: N-Alkylation of Benzylamine with 8-(Bromomethyl)isoquinoline

This protocol provides a detailed, step-by-step methodology for a representative N-alkylation reaction.

Materials:

  • 8-(Bromomethyl)isoquinoline

  • Benzylamine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (N₂ or Ar)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 equivalents).

  • Under an inert atmosphere, add anhydrous acetonitrile to the flask.

  • Add benzylamine (1.2 equivalents) to the suspension.

  • In a separate vial, dissolve 8-(bromomethyl)isoquinoline (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the solution of 8-(bromomethyl)isoquinoline to the stirring suspension of the amine and base at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(isoquinolin-8-ylmethyl)benzylamine.

Visualizing Reaction and Troubleshooting Workflows

The following diagrams illustrate the key reaction mechanism and a logical troubleshooting workflow.

sn2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products amine R-NH₂ (Nucleophile) ts [R-NH₂---CH₂(Iso)---Br]⁻ amine->ts Nucleophilic Attack isoquinoline 8-(Bromomethyl)isoquinoline (Electrophile) isoquinoline->ts product R-NH-CH₂(Iso) (Product) ts->product Bond Formation bromide Br⁻ (Leaving Group) ts->bromide Bond Breaking

Caption: Sₙ2 mechanism for N-alkylation.

troubleshooting_workflow start Low Yield of Product check_purity Check Purity of Starting Material start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok purity_ok->check_conditions Yes purify Purify 8-(Bromomethyl)isoquinoline purity_ok->purify No optimize_base Optimize Base conditions_ok->optimize_base No success Improved Yield conditions_ok->success Yes purify->start optimize_solvent Optimize Solvent optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->start

Caption: Troubleshooting workflow for low yield.

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

  • Google Patents. (1999).
  • ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. [Link]

  • Google Patents. (2002).
  • ResearchGate. (2000). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. [Link]

  • Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

  • National Institutes of Health. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • YouTube. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • YouTube. (2018). 10.4 Allylic and Benzylic Bromination Using NBS. [Link]

  • ResearchGate. (2019). Optimizing reaction conditions of N-alkylation reaction. [Link]

  • ResearchGate. (2021). C2–H alkylation of 8-acylaminoquinoline scaffolds and the reaction mechanism. [Link]

  • ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • YouTube. (2020). Reactivity of Isoquinoline. [Link]

  • YouTube. (2020). Reactions of Isoquinoline. [Link]

  • Royal Society of Chemistry. (2011). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. [Link]

  • Chem-Impex. (n.d.). Isoquinoline-8-carboxylic acid. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Assiut University. (1989). Synthesis and Reactions of Some Isoquinoline Derivatives. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-(Bromomethyl)isoquinoline hydrobromide. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Our goal is to move beyond standard protocols and provide in-depth, field-proven insights into the causality of side reactions, equipping you with the expertise to anticipate, diagnose, and resolve common experimental challenges.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the reagent's properties and handling.

Q1: What is this compound and what is its primary application?

A: this compound is a key synthetic intermediate used primarily as an alkylating agent. Its core function is to introduce the "isoquinolin-8-ylmethyl" moiety onto a variety of nucleophiles. The bromomethyl group (-CH₂Br) at the 8-position is a reactive benzylic bromide, making it an excellent electrophile for Sₙ2 (nucleophilic substitution) reactions with amines, phenols, thiols, and carbanions.[1] This reagent is valuable in medicinal chemistry for constructing complex molecules with potential biological activity.[1][2]

Q2: Why is this reagent supplied as a hydrobromide (HBr) salt?

A: The hydrobromide salt form serves two critical purposes:

  • Enhanced Stability: As a salt, the compound is typically a more stable, crystalline solid, making it easier to handle and weigh accurately compared to the corresponding free base, which may be less stable.

  • Deactivation of the Ring Nitrogen: The isoquinoline nitrogen is a tertiary amine and therefore nucleophilic. In the free base form, this nitrogen could potentially react with another molecule of 8-(bromomethyl)isoquinoline, leading to self-alkylation and the formation of quaternary ammonium salt oligomers. The HBr salt protonates this nitrogen, rendering it non-nucleophilic and preventing this significant side reaction pathway.

Q3: What are the optimal storage and handling conditions for this reagent?

A: Due to its reactivity, proper storage is crucial. It should be stored in a cool, dark, and dry environment. For long-term storage, temperatures of -20°C are recommended to minimize degradation.[3] The compound is an irritant, so always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

Part 2: Troubleshooting Guide - Diagnosing and Solving Side Reactions

This section is structured to help you diagnose issues based on your experimental observations.

Issue 1: Low Yield & A Persistent, Polar Impurity on TLC/LC-MS

Question: My reaction shows incomplete conversion, and I have a significant byproduct that is more polar than my starting nucleophile. My mass spectrometry data shows a mass corresponding to the isoquinoline-CH₂-OH fragment. What is happening?

Answer: This is the hallmark of hydrolysis . The electrophilic bromomethyl group is highly susceptible to reaction with water, which acts as a nucleophile. This side reaction produces 8-(hydroxymethyl)isoquinoline, a polar alcohol that often appears near the baseline on a normal-phase TLC plate.

Causality: The presence of even trace amounts of water in your reaction solvent, reagents, or glassware can lead to significant hydrolysis, consuming your electrophile and reducing the yield of your desired product.

Solutions:

  • Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents from a solvent purification system or a sealed bottle over molecular sieves.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Dry Reagents: Ensure your nucleophile and base are thoroughly dried before use. If using a carbonate or phosphate base, it can be dried in an oven prior to the reaction.


reagent [label="8-(Bromomethyl)isoquinoline"]; water [label="H₂O (Moisture)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Desired Alkylated Product"]; side_product [label="8-(Hydroxymethyl)isoquinoline\n(Polar Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Your Nucleophile\n(e.g., R-NH₂)"];

reagent -> product [label=" Sₙ2 Reaction"]; nucleophile -> product; reagent -> side_product [label=" Hydrolysis (Sₙ2)", style=dashed, color="#EA4335"]; water -> side_product [style=dashed, color="#EA4335"]; }

Figure 1: Competing pathways of alkylation and hydrolysis.

Issue 2: Multiple Products with High Molecular Weights Detected

Question: My mass spectrum is complex, showing masses that correspond to my nucleophile plus two (or more) isoquinolin-8-ylmethyl groups. Why is my product being over-alkylated?

Answer: You are observing over-alkylation or di-alkylation . This occurs when your nucleophilic substrate has more than one reactive site, or when the mono-alkylated product is itself nucleophilic and reacts further.

Causality:

  • Polyfunctional Nucleophiles: Substrates like primary amines (-NH₂) can be alkylated twice to form a tertiary amine. Diamines or other molecules with multiple nucleophilic centers are also prone to this.

  • Incorrect Stoichiometry: Using an excess of this compound will drive the reaction towards multiple additions.

  • Reaction Conditions: High temperatures or concentrated conditions can increase the rate of the second alkylation.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. A common strategy is to use a slight excess of the nucleophile relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the more abundant starting nucleophile.

  • Protecting Groups: If your nucleophile has multiple reactive sites, consider a protecting group strategy to temporarily block all but the desired reaction site.

Issue 3: Reaction Mixture Darkens & TLC Shows Baseline Streaking

Question: My reaction turned dark brown/black over time, and the TLC plate is messy with a streak from the baseline to the solvent front. What does this indicate?

Answer: This is often a sign of decomposition . Benzylic bromides can be unstable, especially under harsh conditions. The hydrobromide salt form provides stability, but decomposition can still occur.

Causality:

  • High Temperatures: Excessive heat can cause the C-Br bond to break, leading to radical pathways or other complex decomposition routes. Hazardous decomposition can produce HBr, bromine, and nitrogen oxides.[4]

  • Incompatible Base: Using a very strong, sterically hindered, or nucleophilic base can promote side reactions. For example, a strong base might attempt to deprotonate the methyl bridge, leading to elimination or ylide formation, though this is less common.

  • Light Sensitivity: Some complex organic molecules are sensitive to light, which can initiate radical decomposition pathways.

Solutions:

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, these alkylations proceed smoothly at room temperature or with gentle heating (40-50°C).

  • Optimal Base Selection: Use a moderately weak, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices as they are strong enough to deprotonate the nucleophile (and neutralize the HBr salt) but are generally not reactive enough to cause decomposition. For organic-soluble options, a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA) can be used.

  • Protect from Light: If you suspect light sensitivity, wrap the reaction flask in aluminum foil.


start [label="Analyze Reaction Outcome", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q1 [label="Low Yield?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q2 [label="Polar Byproduct\n(M+17 peak)?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q3 [label="High MW Byproduct?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; q4 [label="Dark Color &\nBaseline Streaking?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

res1 [label="Diagnosis: Hydrolysis\n\nSolution:\n• Use Anhydrous Solvents\n• Inert Atmosphere (N₂/Ar)", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; res2 [label="Diagnosis: Over-Alkylation\n\nSolution:\n• Control Stoichiometry\n• Slow Addition of Reagent", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; res3 [label="Diagnosis: Decomposition\n\nSolution:\n• Lower Reaction Temp.\n• Use Weaker Base (K₂CO₃)\n• Protect from Light", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Successful Product Isolation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> q1; q1 -> q2 [label="Yes"]; q1 -> end [label="No (Good Yield)"]; q2 -> res1 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> res2 [label="Yes"]; q3 -> q4 [label="No"]; q4 -> res3 [label="Yes"]; q4 -> end [label="No (Clean Reaction)"]; }

Figure 2: A logical workflow for troubleshooting common side reactions.

Part 3: Recommended Protocol - A Self-Validating N-Alkylation

This protocol for the N-alkylation of a generic primary amine (R-NH₂) serves as an authoritative and self-validating template.

Objective: To perform a clean, high-yield mono-alkylation on a primary amine.
Reagents & Equipment:
  • Primary Amine (1.1 eq)

  • This compound (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, septa

  • TLC plates, appropriate solvent system (e.g., 10% MeOH in DCM)

Step-by-Step Methodology:
  • Preparation (The Dry Run):

    • Flame-dry the reaction flask under vacuum and allow it to cool under an inert atmosphere (N₂ or Ar).

    • Add anhydrous K₂CO₃ (2.5 eq) and the primary amine (1.1 eq) to the flask.

  • Reaction Setup:

    • Add anhydrous DMF via syringe to dissolve/suspend the reagents. Stir the mixture for 10-15 minutes. The K₂CO₃ serves to both neutralize the HBr salt of the reagent and act as the base for the reaction.

    • In a separate, dry vial, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DMF.

  • Execution & Monitoring (The Reaction):

    • Slowly add the solution of the alkylating agent to the stirring amine/base mixture at room temperature over 20-30 minutes using a syringe.

    • Self-Validation Checkpoint 1: After the addition is complete, take a TLC sample (t=0). You should see a spot for your starting amine and potentially a faint spot for the alkylating agent.

    • Monitor the reaction progress by TLC every 1-2 hours. A successful reaction will show the disappearance of the starting amine and the appearance of a new, less polar product spot.

    • If the reaction is sluggish at room temperature after 4-6 hours, gently heat the mixture to 40-50°C.

  • Workup & Purification (The Isolation):

    • Self-Validation Checkpoint 2: Once the TLC indicates consumption of the limiting reagent, cool the reaction to room temperature.

    • Quench the reaction by pouring the mixture into water.

    • Extract the aqueous layer 3 times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to isolate the pure mono-alkylated product.

Data Summary: Typical Reaction Conditions
Nucleophile TypeRecommended BaseTypical SolventTemperature (°C)Key Consideration
Primary/Secondary AmineK₂CO₃, Cs₂CO₃, DIPEADMF, Acetonitrile25 - 50Risk of over-alkylation. Use excess amine.
PhenolK₂CO₃, Cs₂CO₃DMF, Acetone25 - 60Ensure complete deprotonation of the phenol.
ThiolK₂CO₃, NaHDMF, THF0 - 25Thiols are very potent nucleophiles; reactions are often fast at lower temperatures.
Active MethyleneNaH, KHMDSTHF, DMF-78 - 25Requires a strong base and strictly anhydrous conditions to form the carbanion.

}

Figure 3: High-level workflow for the recommended N-alkylation protocol.

References

  • 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE MSDS. Chemsrc. Link

  • 8-(Bromomethyl)isoquinoline. Santa Cruz Biotechnology. Link

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents (US6500954B1). Link

  • Isoquinoline, 1-(bromomethyl)-, hydrobromide (1:1). CymitQuimica (CAS 337508-56-2). Link

  • This compound. CymitQuimica (CAS 1215541-16-4). Link

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. Link

  • 5-(Bromomethyl)isoquinoline hydrobromide - Data Sheet. United States Biological. Link

  • C2–H alkylation of 8-acylaminoquinoline scaffolds and the reaction mechanism. SpringerLink. Link

  • The Isoquinoline Alkaloids. ResearchGate. Link

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Link

  • This compound. ChemicalBook (CAS 1215541-16-4). Link

  • 8-(Bromomethyl)quinoline. PubChem. Link

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents (WO1999067218A2). Link

  • 8-Bromoisoquinoline. PubChem. Link

  • Isoquinoline hydrobromide. PubChem. Link

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. PMC - NIH. Link

  • Product Class 5: Isoquinolines. Science of Synthesis. Link

  • 8-(Bromomethyl)isoquinoline. Santa Cruz Biotechnology. Link

  • Alkylation of Quinoline and Isoquinoline in the Presence of LiCl. ResearchGate. Link

  • Purification of isoquinoline. Google Patents (US2432065A). Link

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Link

  • Method for purifying isoquinoline from crude product of coal tar. Google Patents (CN103641780A). Link

  • Purification method of 8-hydroxyquinoline crude product. Google Patents (CN103304477A). Link

  • Isoquinoline, 5-bromo-8-nitro. Organic Syntheses Procedure. Link

Sources

Technical Support Center: Purification of 8-(Bromomethyl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Common Challenges

Welcome to the technical support center for the purification of 8-(bromomethyl)isoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile and reactive class of compounds. The unique chemical nature of these molecules—possessing both a basic isoquinoline core and a labile benzylic bromide—presents specific challenges during purification. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot issues and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and purification of 8-(bromomethyl)isoquinoline derivatives.

Q1: What are the primary stability concerns for 8-(bromomethyl)isoquinoline derivatives during purification?

A1: The two main points of instability are the C-Br bond in the bromomethyl group and the basic nitrogen of the isoquinoline ring.

  • Hydrolysis and Nucleophilic Substitution: The bromomethyl group is a benzylic bromide, making it highly susceptible to nucleophilic attack. Protic solvents (water, methanol, ethanol) can lead to the formation of corresponding alcohol or ether impurities. This reactivity is a double-edged sword; it's useful for synthesis but problematic during purification.

  • Degradation on Acidic Media: The basic isoquinoline nitrogen can interact strongly with acidic stationary phases like standard silica gel.[1] This interaction can catalyze the degradation of the molecule, lead to significant peak tailing during chromatography, or cause the compound to irreversibly adsorb to the column.[2]

  • Thermal Lability: Like many halogenated organic compounds, these derivatives can be sensitive to prolonged exposure to high temperatures, which can cause decomposition.

Q2: Which purification techniques are most suitable for this class of compounds?

A2: The choice depends on the scale, purity of the crude material, and the nature of the impurities.

  • Flash Column Chromatography: This is the most common method for purifying small to medium-scale reactions (<1 g to ~50 g). However, it requires careful selection of the stationary phase and solvent system to avoid degradation.[2]

  • Recrystallization: If the crude product is of relatively high purity (>90%) and a suitable solvent can be found, recrystallization is an excellent and scalable method for obtaining highly pure material.[3] It is particularly effective at removing trace impurities. An example includes recrystallization from heptane/toluene mixtures for related bromoisoquinoline derivatives.[4]

  • Preparative HPLC/MPLC: For difficult separations or when very high purity is required on a small scale, reversed-phase preparative HPLC is a powerful option. It avoids the issues associated with silica gel.[1]

Q3: How should I store crude and purified 8-(bromomethyl)isoquinoline derivatives?

A3: To ensure long-term stability, store them as dry solids in a cool, dark place (refrigerator or freezer) under an inert atmosphere (nitrogen or argon). This minimizes exposure to moisture, light, and oxygen, which can contribute to degradation pathways.

Part 2: Troubleshooting Guide: Common Purification Problems

This section tackles specific issues you may encounter during your experiments.

Q4: My compound is streaking badly on the TLC plate and tailing on the column. What's happening and how do I fix it?

A4: This is a classic sign of strong interaction between the basic isoquinoline nitrogen and acidic silanol groups on the silica gel.[1] This leads to poor chromatographic performance and can cause sample decomposition.

Solution:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. This can be done by flushing the packed column with a solvent system containing a small amount of a competing base, such as 1-2% triethylamine (TEA), before loading your sample.[1]

  • Use a Modified Mobile Phase: Add a small percentage (0.5-1%) of a base like triethylamine or pyridine to your eluent. This additive competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded silica phase (e.g., Diol).[1] For very sensitive compounds, reversed-phase chromatography is an excellent alternative.

Q5: I'm getting a new, more polar spot on my TLC after running a column, and my yield is low. What is this new spot?

A5: The new, more polar spot is very likely the corresponding 8-(hydroxymethyl)isoquinoline derivative. This is a result of hydrolysis of the bromomethyl group on the silica gel surface. Silica gel is hydrated, and the water present can act as a nucleophile, especially when the compound is adsorbed on the column for an extended period.

Solution:

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (hence, "flash" chromatography).

  • Use Deactivated Silica: As mentioned in Q4, deactivating the silica reduces its acidity and can suppress this side reaction.

  • Dry Loading: If you are wet-loading your sample in a polar solvent, you may be introducing the nucleophile that causes hydrolysis. A dry-loading technique, where the compound is pre-adsorbed onto a small amount of silica, can sometimes be a better option, provided the compound is stable to this process.[5]

  • Aprotic Solvents: Ensure your elution solvents are anhydrous. Use freshly opened or distilled solvents.

Q6: I can't seem to find a good solvent system for column chromatography. My compound either stays at the baseline or runs with the solvent front.

A6: Finding the right eluent is critical. The goal for good separation is to achieve an Rf value of approximately 0.2-0.3 for your target compound on a TLC plate.[1][6]

Solution:

  • Systematic TLC Screening: Screen a range of solvent systems with varying polarity. A good starting point for isoquinoline derivatives is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Polarity Adjustment:

    • If Rf is too low (stuck at baseline): Increase the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the percentage of ethyl acetate.

    • If Rf is too high (at solvent front): Decrease the polarity by increasing the percentage of the non-polar component (hexanes).

  • Ternary Solvent Systems: Sometimes, a third solvent can improve separation. For example, adding a small amount of methanol to a dichloromethane eluent can significantly increase polarity. However, be mindful of the potential for reaction between methanol and your bromomethyl group.

Table 1: Suggested Starting Solvent Systems for Flash Chromatography
Compound PolaritySuggested Eluent SystemAdditives & Notes
Low to MediumHexanes / Ethyl Acetate (gradient from 5% to 50% EtOAc)Add 1% triethylamine (TEA) to both solvents to prevent tailing.[1]
Medium to HighDichloromethane / Ethyl Acetate (gradient from 0% to 20% EtOAc)Add 1% TEA. Ensure DCM is fresh and free of acidic impurities.
HighDichloromethane / Methanol (gradient from 0% to 5% MeOH)Use with caution due to methanol's nucleophilicity. Run the column quickly. Consider reversed-phase as an alternative.
Workflow Diagram: Selecting a Purification Method

This decision tree can guide your choice of the optimal purification strategy.

G start Crude Product Analysis crude_purity Crude Purity > 90%? start->crude_purity scale Scale > 5g? crude_purity->scale Yes impurities Impurities Structurally Different? crude_purity->impurities No recrystallize Attempt Recrystallization scale->recrystallize Yes flash_chrom Flash Column Chromatography scale->flash_chrom No impurities->flash_chrom Yes prep_hplc Preparative HPLC impurities->prep_hplc No (Close-running spots) end_pure Pure Product recrystallize->end_pure flash_chrom->end_pure prep_hplc->end_pure end_impure Further Purification Needed

Caption: Decision tree for purification method selection.

Part 3: Protocols and Methodologies

This section provides detailed, self-validating protocols for common purification techniques.

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to minimize degradation while achieving effective separation.

Materials:

  • Silica gel (60 Å, 40-63 µm)

  • Triethylamine (TEA)

  • Anhydrous solvents (e.g., Hexanes, Ethyl Acetate)

  • Crude 8-(bromomethyl)isoquinoline derivative

Step-by-Step Procedure:

  • Solvent System Selection: Using TLC, identify a solvent system that provides an Rf of 0.2-0.3 for the target compound. Prepare your "Mobile Phase A" (less polar) and "Mobile Phase B" (more polar) based on this system. Add 1% TEA by volume to both A and B.

  • Column Packing (Slurry Method):

    • Choose an appropriate size column.

    • In a beaker, mix silica gel with Mobile Phase A to form a uniform slurry.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Column Deactivation & Equilibration:

    • Flush the packed column with 2-3 column volumes (CV) of your initial elution solvent (e.g., 95:5 Mobile Phase A:B, with 1% TEA). This ensures the silica is fully equilibrated and deactivated.[1]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the mass of your crude product).

    • Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Gently layer this powder on top of the packed silica bed.

  • Elution:

    • Begin elution with your starting solvent mixture.

    • Collect fractions and monitor the separation by TLC.

    • Gradually increase the polarity by increasing the percentage of Mobile Phase B as needed to elute your compound.

  • Fraction Analysis & Validation:

    • Run a TLC of the collected fractions.

    • Combine only the fractions that show a single, clean spot corresponding to your product. This step validates the purity of the pooled material.

    • Evaporate the solvent from the combined fractions under reduced pressure, avoiding excessive heat.

Protocol 2: Recrystallization

This protocol is ideal for purifying solid compounds that are already relatively clean.[3]

Materials:

  • Crude 8-(bromomethyl)isoquinoline derivative (solid)

  • Screening solvents (e.g., heptane, toluene, ethyl acetate, isopropanol)

  • Erlenmeyer flasks

  • Heating source (hot plate)

  • Ice bath

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Solvent Selection: The key is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3]

    • Test small amounts of your crude product in different solvents. A good solvent will dissolve the solid upon heating and form crystals upon cooling.

    • Common systems for similar compounds include heptane/toluene or ethyl acetate/hexanes.[4]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Keep the solution at or near its boiling point.

  • Hot Filtration (Optional but Recommended): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Validation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

    • Dry the crystals under vacuum.

    • Validation: Check the purity of the crystals by TLC and measure the melting point. A sharp melting point close to the literature value indicates high purity.[3]

Troubleshooting Diagram: Flash Chromatography Issues

G start Problem: Low Yield or Purity After Column cause1 Compound Degradation? start->cause1 cause2 Poor Separation? start->cause2 cause3 Compound Not Eluting? start->cause3 sol1a Deactivate Silica (add 1% TEA to eluent) cause1->sol1a Yes sol1b Run Column Faster cause1->sol1b Yes sol2a Re-optimize Solvent System (Aim for Rf 0.2-0.3) cause2->sol2a Yes sol2b Check Column Loading (Avoid overloading) cause2->sol2b Yes sol3a Increase Eluent Polarity Drastically (Flush with polar solvent) cause3->sol3a Yes sol3b Check for Insolubility/ Precipitation on Column cause3->sol3b Yes

Caption: Flowchart for troubleshooting common flash chromatography problems.

References

  • BenchChem. (2025). Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • BenchChem. (2025).
  • Pfizer Inc. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • University of Rochester, Department of Chemistry.
  • Phenomenex. Troubleshooting Guide.
  • ChemistryViews. (2012).
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Professor Dave Explains. (2020).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 15, 653-820.
  • Organic Syntheses Procedure. Isoquinoline, 5-bromo-8-nitro.
  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • ResearchGate. Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.

Sources

Technical Support Center: 8-(Bromomethyl)isoquinoline hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-(Bromomethyl)isoquinoline hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during its use in experimental settings. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed protocols, and critical stability information to help optimize your work with this versatile reagent.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability, storage, and handling of this compound solutions.

Q1: How should I store the solid this compound?

A1: The solid, powdered form of the compound should be stored in a tightly sealed container at low temperatures, typically -20°C, to minimize degradation over time.[1][2]

Q2: What is the primary cause of degradation for this compound in solution?

A2: The primary degradation pathway is nucleophilic substitution at the bromomethyl group. The benzylic bromide is an excellent leaving group, making the compound highly susceptible to attack by nucleophiles. In solution, the solvent itself is often the primary nucleophile, leading to solvolysis.[3]

Q3: Which solvents are recommended for preparing stock solutions, and which should be avoided?

A3:

  • Recommended for Stock Solutions: Anhydrous, aprotic polar solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the preferred choices for preparing high-concentration stock solutions. These solvents are not strong nucleophiles and offer good solubility.

  • Use with Caution (Short-Term): Aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) can be used, but the compound's solubility may be lower.

  • Avoid for Long-Term Storage: Protic solvents such as methanol, ethanol, and water are nucleophilic and will react with the compound, leading to its degradation. These should only be used for immediate reaction or assay dilution.

Q4: How long is a stock solution of this compound in DMSO stable?

A4: While specific stability data for this exact compound is not extensively published, based on analogous compounds, a stock solution in anhydrous DMSO can be considered stable for short-term storage. For a related compound, 8-Bromoisoquinoline, stock solutions are recommended for storage at -20°C for up to one month, or at -80°C for up to six months.[4] It is best practice to prepare fresh solutions or use aliquots from a recently prepared stock to ensure reagent integrity.

Q5: How should I prepare a working solution in an aqueous buffer for a biological assay?

A5: The recommended method is to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then perform a serial dilution into your final aqueous buffer immediately before the experiment.[5] This minimizes the time the compound is exposed to water, thereby reducing the risk of hydrolysis. The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

Q6: Is the compound sensitive to light or pH?

A6:

  • Light: While there is no specific data on photosensitivity, it is a general best practice for reactive organic compounds to protect solutions from direct light by using amber vials or covering the container with aluminum foil.

  • pH: The stability of the bromomethyl group is sensitive to pH. Strongly basic conditions (pH > 8) can accelerate the rate of hydrolysis and other side reactions. The hydrobromide salt indicates the compound is most stable under neutral to mildly acidic conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Q1: My reaction yield is low, or the reaction is not proceeding to completion. What could be the cause?

A1: Low yields can stem from several factors related to the reagent's stability and reactivity.

  • Potential Cause 1: Reagent Degradation. The this compound may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reagent or one that has been stored correctly at -20°C. Prepare a fresh stock solution in anhydrous DMSO for your reaction.

  • Potential Cause 2: Inactive Nucleophile. The nucleophile you are using might not be sufficiently reactive.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base (like diisopropylethylamine, DIPEA) to deprotonate it and increase its nucleophilicity.

  • Potential Cause 3: Solvent-Related Issues. If the reaction is performed in a protic solvent, the solvent may be competing with your nucleophile, leading to solvolysis byproducts.

    • Solution: Switch to an aprotic solvent like DMF or acetonitrile. If the nucleophile's solubility requires a protic solvent, use it as a co-solvent and ensure your primary nucleophile is in significant excess.

Q2: I am observing an unexpected, more polar spot on my TLC plate or an unexpected peak in my LC-MS analysis. What is it?

A2: This is very likely a solvolysis byproduct.

  • Potential Cause: The compound has reacted with trace moisture or the solvent itself.

    • In reactions run in acetonitrile with water present: You are likely observing the formation of 8-(hydroxymethyl)isoquinoline.

    • In reactions run in methanol: You are likely observing 8-(methoxymethyl)isoquinoline.

    • In reactions run in DMSO: While less common at room temperature, at elevated temperatures or with certain catalysts, oxidation to the corresponding sulfoxide can occur.[6]

  • Solution:

    • Confirm Identity: Analyze the byproduct by mass spectrometry. The mass will correspond to the replacement of the bromine atom with a hydroxyl (-OH) or methoxy (-OCH3) group.

    • Prevent Formation: Ensure all solvents and reagents are anhydrous. Use freshly opened anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves). Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.

Q3: My biological assay results are inconsistent or show a loss of activity over time.

A3: This is a classic sign of compound instability in the aqueous assay buffer.

  • Potential Cause: The this compound is hydrolyzing in the aqueous buffer, reducing the effective concentration of the active compound over the course of the experiment.

  • Solution:

    • Minimize Incubation Time: Prepare working solutions immediately before adding them to the assay plate. Reduce pre-incubation times as much as possible.

    • Perform a Time-Course Stability Test: Prepare the compound in your final assay buffer. At various time points (e.g., 0, 30, 60, 120 minutes), analyze the solution by HPLC or LC-MS to quantify the amount of remaining parent compound.[5] This will determine the experimental window in which the compound is stable.

    • Use a Fresh Plate for Each Time Point: In lengthy experiments, instead of adding the compound to all plates at the beginning, prepare a fresh dilution and add it to the respective plate just before its measurement time.

Protocols & Data

Protocol: Preparation of Stock and Working Solutions

This protocol outlines the best practices for preparing solutions of this compound for typical synthetic and biological applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Final buffer or solvent for the experiment (e.g., PBS, reaction solvent)

  • Inert gas (Nitrogen or Argon)

  • Sterile microcentrifuge tubes or amber glass vials

Procedure:

  • Equilibration: Allow the container of solid this compound to warm to room temperature before opening to prevent moisture condensation.

  • Stock Solution Preparation (e.g., 20 mM in DMSO):

    • Weigh the required amount of solid in a tared vial under an inert atmosphere if possible.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

    • Vortex or sonicate gently until the solid is completely dissolved.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

    • Store the aliquots at -20°C for up to one month or -80°C for longer-term storage (up to 6 months is a safe guideline).[4]

  • Working Solution Preparation:

    • Thaw a single aliquot of the DMSO stock solution just before use.

    • Perform a serial dilution of the stock solution into your final experimental buffer or solvent to achieve the desired working concentration.

    • Mix thoroughly and use immediately. Do not store aqueous working solutions.

Data Summary: Stability and Degradation
SolventStability ProfilePrimary Degradation Product(s)Recommendation
DMSO, DMF (Anhydrous) Good Minimal degradation under proper storage.Recommended for stock solutions.
Acetonitrile, THF (Anhydrous) Moderate Hydrolysis if water is present.Suitable for reactions; ensure anhydrous conditions.
Water, PBS, Aqueous Buffers Poor 8-(Hydroxymethyl)isoquinolineUse only for immediate dilution; do not store.
Methanol, Ethanol Poor 8-(Alkoxymethyl)isoquinolineAvoid for storage; use with caution in reactions.

Visual Guides

Degradation Pathway: Solvolysis

G Main 8-(Bromomethyl)isoquinoline (in solution) Hydrolysis_Product 8-(Hydroxymethyl)isoquinoline (Hydrolysis Product) Main->Hydrolysis_Product SN1/SN2 Methanolysis_Product 8-(Methoxymethyl)isoquinoline (Methanolysis Product) Main->Methanolysis_Product SN1/SN2 Substitution_Product 8-(Nu-methyl)isoquinoline (Desired Product) Main->Substitution_Product SN1/SN2 H2O Water (H₂O) (Protic Solvent/Moisture) H2O->Hydrolysis_Product MeOH Methanol (CH₃OH) (Protic Solvent) MeOH->Methanolysis_Product Nuc General Nucleophile (Nu⁻) (e.g., Amine, Thiol) Nuc->Substitution_Product

Caption: Solvolysis pathways of 8-(Bromomethyl)isoquinoline.

Troubleshooting Workflow for Low Reaction Yield

G Start Low Reaction Yield Observed CheckReagent Is the 8-(Bromomethyl)isoquinoline hydrobromide solid old or improperly stored? Start->CheckReagent CheckSolvent Is the reaction solvent protic (e.g., MeOH, H₂O)? CheckReagent->CheckSolvent No UseFresh Use a fresh batch of reagent and prepare a fresh stock solution. CheckReagent->UseFresh Yes CheckNucleophile Is the nucleophile weak or protonated? CheckSolvent->CheckNucleophile No SwitchSolvent Switch to an anhydrous aprotic solvent (e.g., DMF, ACN). CheckSolvent->SwitchSolvent Yes AddBase Add a non-nucleophilic base (e.g., DIPEA) to activate the nucleophile. CheckNucleophile->AddBase Yes ReRun Re-run Experiment CheckNucleophile->ReRun No UseFresh->ReRun SwitchSolvent->ReRun AddBase->ReRun

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Pearson, R. G. (n.d.). Silver-assisted solvolysis of bromomethylcyclopentane in methanol... Retrieved from [Link]

  • Jiang, G., et al. (2011). Synthesis and biological evaluation of... ResearchGate. Retrieved from [Link]

  • Richard, J. P., et al. (n.d.). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Wang, Z., et al. (2020). Methanesulfinylation of Benzyl Halides With Dimethyl Sulfoxide. PubMed. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Dimethyl Aryl Acylsulfonium Bromides from Aryl Methyl Ketones in a DMSO-HBr System. Retrieved from [Link]

  • Molander, G. A., & Noël, G. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC - NIH. Retrieved from [Link]

  • Jones, P. G., & Kuś, P. (n.d.). Secondary Interactions in Bromomethyl-substituted Benzenes.... Semantic Scholar. Retrieved from [Link]

  • Beatty, J. W., et al. (n.d.). Innate C-H trifluoromethylation of heterocycles. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Bromomethyl Isoquinolines in Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bromomethyl isoquinolines. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges related to the stability of these versatile but sensitive reagents. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you prevent decomposition and ensure the success of your experiments.

Introduction: The Double-Edged Sword of Reactivity

Bromomethyl isoquinolines are powerful building blocks in medicinal chemistry and materials science. Their utility stems from the high reactivity of the bromomethyl group, where the bromine atom acts as an excellent leaving group, making the benzylic carbon a prime target for nucleophilic substitution.[1] This very reactivity, however, is also the compound's primary vulnerability. Exposure to moisture, nucleophiles, light, and elevated temperatures can lead to rapid decomposition, resulting in decreased purity, inconsistent reaction outcomes, and the formation of complex side products. This guide provides the expertise to navigate these challenges, ensuring the integrity of your starting material and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues encountered when working with bromomethyl isoquinolines.

Q1: I just received my bromomethyl isoquinoline and it's already discolored (e.g., yellow or brown). Is it still usable?

A1: Discoloration is a common indicator of decomposition. The primary cause is often hydrolysis from atmospheric moisture or oxidation.[1] While minor discoloration may not preclude its use in some applications, it is crucial to assess the purity before proceeding.

  • Immediate Action: Before use, run a quick purity check using ¹H NMR or LC-MS. Look for the appearance of new peaks corresponding to the hydrolyzed product (hydroxymethyl isoquinoline) or the aldehyde/carboxylic acid resulting from oxidation.[1]

  • Expert Insight: The benzylic bromide is highly susceptible to substitution. Even trace amounts of water can initiate hydrolysis. If the purity has dropped by more than 5-10%, consider purifying the material by recrystallization or column chromatography, or obtaining a fresh batch for sensitive applications.

Q2: My reaction with a bromomethyl isoquinoline is giving a low yield and my TLC plate shows multiple new spots. What is the likely cause?

A2: This is a classic symptom of substrate decomposition under reaction conditions. The bromomethyl group readily reacts with a wide range of nucleophiles, which may include your solvent, base, or even trace impurities.[1]

  • Causality Check:

    • Solvent Reactivity: Are you using a nucleophilic solvent like methanol or ethanol? These can react directly with your substrate to form the corresponding ether.[1] Consider switching to a non-nucleophilic solvent such as THF, DCM, or acetonitrile.

    • Base-Induced Degradation: Strong bases can promote elimination reactions or react as nucleophiles. If your reaction requires a base, use a non-nucleophilic, sterically hindered base like DBU or a proton sponge, and add it slowly at a low temperature.

    • Moisture: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and glassware, and maintain an inert atmosphere (Nitrogen or Argon).

Q3: What is the difference between the free base and the hydrobromide (HBr) salt of a bromomethyl isoquinoline? Which one should I use?

A3: The choice between the free base and the HBr salt depends on your experimental needs, particularly concerning solubility and stability.

  • Free Base: Tends to be more reactive and less stable. It is often less soluble in polar solvents. Its main advantage is that it does not introduce an additional acid source into the reaction.

  • HBr Salt: The hydrobromide salt is generally more stable, crystalline, and easier to handle.[1] It often exhibits enhanced solubility in polar solvents, which can be advantageous for reaction setup.[1] However, using the salt requires the addition of at least one equivalent of a non-nucleophilic base to liberate the free base in situ for the reaction to proceed.

FeatureFree Base FormHydrobromide (HBr) Salt
Stability Lower; more prone to degradationHigher; more stable for storage
Handling Can be more difficult; may be oily or low-meltingEasier; typically a crystalline solid
Solubility Better in non-polar organic solventsBetter in polar solvents[1]
Reactivity Immediately reactiveRequires base to liberate free base
Common Use Case When acidic conditions must be strictly avoidedGeneral purpose, improved handling[2][3][4]

Q4: How should I properly store my bromomethyl isoquinolines for both short-term and long-term use?

A4: Proper storage is the most critical factor in preventing decomposition. The key is to protect the compound from atmospheric moisture, light, and heat.

  • Recommended Storage Protocol:

    • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This minimizes contact with oxygen and moisture.

    • Temperature: Store at 2-8°C.[5][6] Avoid repeated freeze-thaw cycles. For long-term storage, aliquot the material into smaller, single-use vials.

    • Container: Use amber glass vials with tight-fitting caps to protect from light. Seal the cap with paraffin film for an extra barrier against moisture.

Visualizing Decomposition Pathways

The primary decomposition routes for bromomethyl isoquinolines involve reaction at the highly electrophilic benzylic carbon. Understanding these pathways is key to designing preventative measures.

DecompositionPathways cluster_0 Decomposition Products BMI Bromomethyl Isoquinoline Hydrolysis Hydroxymethyl Isoquinoline (Alcohol) BMI->Hydrolysis H₂O (Moisture) Nucleophilic Substituted Product (e.g., Ether, Amine) BMI->Nucleophilic Nu⁻ (Solvent, Base, etc.) Oxidation Isoquinoline-5-carboxaldehyde or Carboxylic Acid BMI->Oxidation O₂ / Light (Air Exposure)

Caption: Major decomposition pathways for bromomethyl isoquinolines.

Troubleshooting Workflow for Failed Reactions

When a reaction involving a bromomethyl isoquinoline fails, a systematic approach is needed to identify the root cause. Use this workflow to diagnose the issue.

TroubleshootingWorkflow Start Reaction Failure (Low Yield / Multiple Products) CheckPurity 1. Verify Starting Material Purity (¹H NMR, LC-MS) Start->CheckPurity Purify Purify Reagent or Obtain New Batch CheckPurity->Purify Purity Compromised ReviewConditions 2. Review Reaction Conditions CheckPurity->ReviewConditions Purity OK Purify->Start Anhydrous Are Conditions Strictly Anhydrous? ReviewConditions->Anhydrous Yes FixConditions Implement Anhydrous/Inert Techniques & Rerun ReviewConditions->FixConditions No Inert Is Reaction Under Inert Gas? Anhydrous->Inert Yes Anhydrous->FixConditions No Solvent Is Solvent Non-Nucleophilic? (e.g., THF, DCM, Toluene) Inert->Solvent Yes Inert->FixConditions No ChangeSolvent Switch to Aprotic, Non-Nucleophilic Solvent Solvent->ChangeSolvent No Success Problem Solved Solvent->Success Yes FixConditions->Start ChangeSolvent->Start

Caption: Troubleshooting decision tree for reactions with bromomethyl isoquinolines.

Protocols for Handling and Use

Adherence to strict protocols is essential for success.

Protocol 1: Recommended Storage and Aliquoting
  • Upon receipt, immediately move the container of bromomethyl isoquinoline into a desiccator flushed with an inert gas (Argon or Nitrogen).

  • Transfer the desiccator to a 2-8°C refrigerator.[5][6]

  • For long-term storage, quickly weigh out the desired amounts for single-use into smaller, pre-dried amber vials inside a glovebox or under a steady stream of inert gas.

  • Backfill each vial with inert gas, seal tightly with a cap, and wrap the cap with paraffin film.

  • Label each vial clearly and return it to the 2-8°C storage location.

Protocol 2: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a template for reacting a bromomethyl isoquinoline with a generic nucleophile (NuH), emphasizing the necessary precautions.

  • Materials:

    • Bromomethyl isoquinoline (1.0 eq)

    • Nucleophile (1.1 eq)

    • Non-nucleophilic base (e.g., DIPEA, 1.5 eq)

    • Anhydrous, non-nucleophilic solvent (e.g., THF or ACN)

    • Oven-dried glassware

  • Procedure:

    • Assemble the oven-dried reaction flask, condenser, and magnetic stir bar while hot and allow to cool under a stream of Argon or Nitrogen.

    • In a separate flask, dissolve the nucleophile (NuH) and the base (DIPEA) in the anhydrous solvent.

    • In the main reaction flask, dissolve the bromomethyl isoquinoline in the anhydrous solvent.

    • Cool the bromomethyl isoquinoline solution to 0°C using an ice bath. This mitigates potential side reactions from the initial exotherm.

    • Slowly add the solution of the nucleophile and base to the cooled reaction mixture dropwise over 15-30 minutes.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, proceed with the appropriate aqueous workup and purification.

Self-Validation: Before starting, run a small-scale test reaction to confirm the reactivity and identify potential side products. Always confirm the structure of the final product by NMR and Mass Spectrometry.

References

  • Benchchem. Safety and Handling Precautions for 5-(Bromomethyl)isoindoline: A Technical Guide.
  • Benchchem. 5-(Bromomethyl)isoquinoline | 158654-74-1.
  • Benchchem. Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers.
  • Al-Awadi, N., & Taylor, R. (2023). Pyrolytic elimination of ethylene from ethoxyquinolines and ethoxyisoquinolines: a computational study. Scientific Reports.
  • ChemScene. 6-(Bromomethyl)isoquinoline | 752183-00-9.
  • PubChem. 4-(Bromomethyl)isoquinoline | C10H8BrN | CID 44472107.
  • Santa Cruz Biotechnology. 8-(Bromomethyl)isoquinoline | CAS 942579-56-8.
  • ChemicalBook. 3-(Bromomethyl)isoquinoline | 54804-44-3.
  • Wikipedia. Isoquinoline.
  • Santa Cruz Biotechnology. 6-(bromomethyl)isoquinoline hydrobromide | CAS 188861-57-6.
  • CP Lab Safety. 7-(bromomethyl)isoquinoline hydrobromide, min 95%, 1 gram.
  • Lead Sciences. 1-(Bromomethyl)isoquinoline.
  • Chem-Impex. 7-(Bromomethyl)isoquinoline hydrobromide.

Sources

Technical Support Center: Isoquinoline Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the alkylation of isoquinolines and their derivatives. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions and minimize the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during various isoquinoline alkylation reactions.

I. General Alkylation Issues

Question 1: My C-alkylation reaction is giving low yields, and I'm isolating the N-alkylated isoquinolinium salt. How can I favor C-alkylation over N-alkylation?

Answer: The competition between C-alkylation and N-alkylation is a common challenge governed by the nucleophilicity of the isoquinoline nitrogen versus the target carbon atom. The nitrogen lone pair is often more nucleophilic, leading to the formation of the quaternary isoquinolinium salt, which is typically a thermodynamic product.

  • Causality: Direct alkylation with alkyl halides often favors N-alkylation due to the high nucleophilicity of the nitrogen atom. To achieve C-alkylation, the reactivity of the carbon atom, typically at the C1 position, needs to be enhanced, or the nitrogen's reactivity needs to be suppressed.

  • Troubleshooting & Optimization:

    • Steric Hindrance: Employing bulkier alkylating agents can disfavor N-alkylation due to steric hindrance around the nitrogen atom.

    • Reaction Conditions: Lower reaction temperatures generally favor the kinetic product, which can sometimes be the C-alkylated product, depending on the specific reaction mechanism.[1]

    • Protecting Groups: While not always ideal, transient protection of the nitrogen atom can direct alkylation to the carbon skeleton.

    • Activating Groups: For C1-alkylation, the use of an activating group on the nitrogen, as seen in Reissert reactions, is a classic strategy to facilitate nucleophilic attack at C1.[2]

Question 2: I am observing over-alkylation of my isoquinoline substrate, leading to di- or even tri-alkylated byproducts. How can I control the extent of alkylation?

Answer: Over-alkylation occurs when the mono-alkylated product is sufficiently reactive to undergo further alkylation under the reaction conditions. This is particularly prevalent in Minisci-type reactions where the introduction of an alkyl group might not significantly deactivate the ring towards further radical attack.

  • Causality: The mono-alkylated isoquinoline can sometimes be more electron-rich or have newly available reactive sites, making it susceptible to a second alkylation.

  • Troubleshooting & Optimization:

    • Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Use of a slight excess (1.1-1.5 equivalents) is common, but for highly reactive systems, a 1:1 ratio or even a slight excess of the isoquinoline may be necessary.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thus disfavoring the second alkylation of the product.

    • Temperature Control: Lowering the reaction temperature can reduce the rate of the second alkylation reaction more significantly than the first, improving selectivity for the mono-alkylated product.

    • Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the desired mono-alkylated product is maximized.

II. Byproducts in Specific Alkylation Reactions

A. Minisci-Type Alkylation

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated isoquinoline.[2] While powerful for C-H functionalization, it can be plagued by certain byproducts.

Question 3: My Minisci alkylation is producing a mixture of regioisomers (e.g., C1 and C3 alkylation). How can I improve the regioselectivity?

Answer: Regioselectivity in Minisci reactions is dictated by the relative stability of the intermediate radical adducts and steric factors. For isoquinoline, attack is generally favored at C1 due to the stability of the resulting radical. However, substitution on the isoquinoline ring or the nature of the incoming radical can influence this selectivity.[3]

  • Causality: The protonated isoquinoline has multiple electrophilic sites. The incoming radical will add to the position that leads to the most stable radical intermediate. Electronic and steric effects of both the isoquinoline substrate and the radical play a crucial role.[3]

  • Troubleshooting & Optimization:

    • Solvent and Acid: The choice of solvent and Brønsted acid catalyst can influence the regioselectivity. Experimenting with different solvent systems and acids may favor one regioisomer over another.[4]

    • Bulky Radicals: Using sterically demanding radical precursors can favor addition at the less hindered position.

    • Substrate Modification: The electronic properties of substituents on the isoquinoline ring can direct the regioselectivity. Electron-withdrawing groups can influence the electron density at different positions, thereby directing the radical attack.

Question 4: I'm observing a significant amount of an acylated byproduct in my Minisci reaction that uses a carboxylic acid as the radical precursor. What is causing this and how can I prevent it?

Answer: When using carboxylic acids as radical precursors under oxidative conditions, the intermediate acyl radical can sometimes directly add to the isoquinoline before decarboxylation, leading to an acylated byproduct.[2]

  • Causality: The oxidative decarboxylation of a carboxylic acid proceeds via an acyl radical intermediate. If this radical is trapped by the isoquinoline before it can lose CO2 to form the alkyl radical, acylation occurs.

  • Troubleshooting & Optimization:

    • Reaction Temperature: Higher temperatures generally favor the rate of decarboxylation of the acyl radical, thus minimizing the acylation byproduct.

    • Oxidant: The choice and concentration of the oxidant can influence the relative rates of acylation and decarboxylation. Fine-tuning the oxidant system may be necessary.

B. Reissert Reaction

The Reissert reaction allows for the introduction of an acyl group and a cyanide at the N and C1 positions, respectively, forming a Reissert compound. This intermediate can then be deprotonated and alkylated at C1.[2]

Question 5: During the alkylation of my Reissert compound, I am getting a significant amount of the hydrolyzed Reissert compound and/or the starting isoquinoline. What is the problem?

Answer: Reissert compounds are sensitive to both acidic and basic hydrolysis. The presence of water in the reaction mixture can lead to the cleavage of the N-acyl group, regenerating the isoquinoline, or hydrolysis of the nitrile.

  • Causality: The N-acyl dihydroisoquinaldonitrile (Reissert compound) is susceptible to hydrolysis, especially under the basic conditions often used for the deprotonation step prior to alkylation.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: It is crucial to use rigorously dried solvents and reagents and to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Base Selection: Use a non-hydrolytic base for the deprotonation step. Strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred over hydroxide bases.

    • Temperature Control: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions.

C. Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Question 6: I am attempting to use a Grignard reagent to alkylate my isoquinoline, but the reaction is not working or is giving a complex mixture of products.

Answer: The reaction of Grignard reagents with unsubstituted isoquinoline is generally not a straightforward C-alkylation. The Grignard reagent is a strong base and can also act as a nucleophile.

  • Causality: Isoquinoline itself lacks a sufficiently electrophilic carbon for direct attack by a Grignard reagent. Furthermore, Grignard reagents are highly reactive and can participate in side reactions if there are any acidic protons or other electrophilic functional groups present.[5]

  • Troubleshooting & Optimization:

    • Activation of Isoquinoline: To facilitate C-alkylation with a Grignard reagent, the isoquinoline ring usually needs to be activated. This can be achieved by forming the N-oxide. The N-oxide can then react with the Grignard reagent, typically at the C2 position, followed by a reduction step to remove the N-oxide.[6]

    • Alternative Organometallics: For C1-alkylation, organolithium reagents are sometimes more effective, as they can deprotonate the C1 position of certain isoquinoline derivatives, followed by quenching with an alkylating agent.

    • Reaction Conditions: Strict anhydrous conditions are essential when working with Grignard reagents to prevent their quenching by water.[7]

Data Summary: Common Byproducts and Mitigation Strategies

Alkylation MethodCommon Byproduct(s)Key CausesMitigation Strategies
General C-Alkylation N-alkylated isoquinolinium saltHigh nucleophilicity of nitrogenUse bulky alkylating agents, lower reaction temperature
Over-alkylation productsHigh reactivity of mono-alkylated productControl stoichiometry, slow addition of alkylating agent, lower temperature
Minisci-Type Alkylation Regioisomers (e.g., C1 vs. C3)Similar stability of radical intermediatesOptimize solvent and acid, use sterically hindered radicals
Acylated isoquinolineTrapping of acyl radical before decarboxylationIncrease reaction temperature, optimize oxidant
Reissert Reaction Alkylation Hydrolyzed Reissert compound, starting isoquinolinePresence of water, hydrolytic baseUse anhydrous conditions, non-hydrolytic base (e.g., NaH, LDA), low temperature
Grignard Reagent Alkylation No reaction, complex mixtureLow electrophilicity of isoquinoline C-atoms, basicity of GrignardActivate isoquinoline (e.g., as N-oxide), use alternative organometallics, strict anhydrous conditions

Experimental Protocols

Protocol 1: Minimizing Over-alkylation in a General C-Alkylation Reaction

This protocol provides a general procedure for the C-alkylation of an activated isoquinoline derivative, with an emphasis on minimizing the formation of di-alkylated byproducts.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the isoquinoline substrate (1.0 eq) and anhydrous solvent (e.g., THF, DCM).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • Base Addition: If required for C-H activation, add the base (e.g., LDA, n-BuLi) dropwise to the stirred solution.

  • Slow Addition of Alkylating Agent: Prepare a solution of the alkylating agent (1.05 eq) in the same anhydrous solvent in the dropping funnel. Add the alkylating agent dropwise to the reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30 minutes.

  • Quenching: Once the starting material is consumed and before significant formation of the di-alkylated product is observed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (for organometallic bases) or water.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the mono-alkylated product from any unreacted starting material and over-alkylated byproducts.

Protocol 2: Selective C1-Alkylation via a Reissert Compound

This protocol outlines the alkylation of an isoquinoline Reissert compound, focusing on preventing hydrolysis.

  • Preparation of the Reissert Compound: Prepare the N-benzoyl-1-cyano-1,2-dihydroisoquinoline (Reissert compound) from isoquinoline, benzoyl chloride, and potassium cyanide according to established literature procedures.[2] Ensure the product is thoroughly dried.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Formation of the Anion: Cool the suspension to 0 °C. Add a solution of the Reissert compound (1.0 eq) in anhydrous DMF dropwise over 30 minutes. Stir the mixture at 0 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the C1-alkylated Reissert compound.

Visualizations

Reaction Pathway Diagram: N- vs. C-Alkylation

G cluster_0 Isoquinoline Alkylation Isoquinoline Isoquinoline N_Alkylation N-Alkylation (Thermodynamic Pathway) Isoquinoline->N_Alkylation More Nucleophilic Nitrogen C_Alkylation C-Alkylation (Kinetic Pathway) Isoquinoline->C_Alkylation Activated Carbon AlkylHalide Alkyl Halide (R-X) AlkylHalide->N_Alkylation AlkylHalide->C_Alkylation N_Product Isoquinolinium Salt (Byproduct) N_Alkylation->N_Product C_Product C-Alkylated Isoquinoline (Desired Product) C_Alkylation->C_Product

Caption: Competing pathways in direct isoquinoline alkylation.

Troubleshooting Workflow: Low Yield in C-Alkylation

G cluster_1 Troubleshooting Low C-Alkylation Yield Start Low Yield of C-Alkylated Product Check_N_Alkylation Check for N-Alkylated Byproduct (Isoquinolinium Salt) Start->Check_N_Alkylation Check_StartingMaterial Significant Unreacted Starting Material? Check_N_Alkylation->Check_StartingMaterial No Solution_N_Alkylation Employ Bulky Alkylating Agent or Lower Temperature Check_N_Alkylation->Solution_N_Alkylation Yes Solution_Reactivity Increase Reactivity: - Use Stronger Base - Increase Temperature - Use More Reactive Alkylating Agent Check_StartingMaterial->Solution_Reactivity Yes Solution_Decomposition Check for Decomposition: - Lower Temperature - Use Milder Conditions Check_StartingMaterial->Solution_Decomposition No End Optimized Reaction Solution_N_Alkylation->End Solution_Reactivity->End Solution_Decomposition->End

Caption: Decision tree for troubleshooting low C-alkylation yields.

References

  • Cong, F., Zhang, W., Zhang, G., Liu, J., Zhang, Y., Zhou, C., & Wang, L. (2023). Visible light as a Sole Requirement for Alkylation of α-C(sp3)−H of N-aryltetrahydroisoquinolines with Alkylboronic Acids. Organic & Biomolecular Chemistry, 21, 8910-8917. [Link]

  • Zhu, J., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • He, Y., et al. (2023). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters, 25, 4264–4269. [Link]

  • Quora. (2021). How does Grignard reagent react with isoquinoline? [Link]

  • MacMillan, D. W. C., et al. (2021). Studies towards controlling selectivity in Minisci reactions. University of Cambridge. [Link]

  • Wikipedia. (n.d.). Minisci reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. [Link]

  • Krische, M. J., et al. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters, 25(5), 812-816. [Link]

  • Martínez, A., et al. (1996). Bischler-Napieralski Cyclization-N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 61(12), 4062-4072. [Link]

  • Threadgill, M. D., et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1, (3), 335-340. [Link]

  • McEwen, W. E., et al. (1998). An unusual reaction of a Reissert compound involving alkylation, rearrangement, S N Ar and SET processes. Tetrahedron, 54(23), 6331-6342. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • MacMillan, D. W. C. (2023). Discovery and Development of the Enantioselective Minisci Reaction. Accounts of Chemical Research, 56(15), 2037–2052. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Stang, P. J., & Diederich, F. (Eds.). (2008). Modern Acetylene Chemistry. John Wiley & Sons.
  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Gujjarappa, R. (2020). Synthesis of 1‐substituted isoquinolones from Grignard reagents. Asian Journal of Organic Chemistry, 9(10), 1548-1559. [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. [Link]

  • CEC. (2017, February 7). Isoquinoline [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. [Link]

  • Morken, J. P., et al. (2021). Alkylation of isoquinoline with alkenyl boronates using different acylating reagents. Angewandte Chemie International Edition, 60(38), 20816-20820. [Link]

  • Stoltz, B. M., et al. (2020). Evolution of a Synthetic Strategy toward the Syntheses of Bis-tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 85(21), 13425–13440. [Link]

  • Fabre, N., et al. (2001). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. Journal of Chromatography A, 905(1-2), 147-160. [Link]

  • Pamenter, M. J. A., et al. (2025). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 30(1), 123. [Link]

  • Procter, D. J., et al. (2014). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. MedChemComm, 5(9), 1275-1281. [Link]

  • Sharma, U., et al. (2021). Metal‐catalyzed site‐selective alkylation of isoquinolones. Advanced Synthesis & Catalysis, 363(1), 51-78. [Link]

  • Kim, S., et al. (2004). Alkylation of Quinoline and Isoquinoline in the Presence of LiCl. Bulletin of the Korean Chemical Society, 25(10), 1525-1526. [Link]

  • Ghosh, S., et al. (2020). Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols. The Journal of Organic Chemistry, 85(15), 9687–9698. [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. [Link]

  • Sharma, G. V. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4156-4167. [Link]

  • Li, C.-J., et al. (2023). Alkanes in Minisci-Type Reaction under Photocatalytic Conditions with Hydrogen Evolution. Organic Letters, 25(42), 7723–7727. [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. [Link]

  • Turecek, F., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Mass Spectrometry, 47(10), 1279-1287. [Link]

  • Wang, Y., et al. (2021). Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization in water. RSC Advances, 11(52), 32986-32990. [Link]

  • Gevorgyan, V., et al. (2015). Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 80(13), 6747–6757. [Link]

  • Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of Proteome Research, 17(1), 327–335. [Link]

  • Professor Dave Explains. (2018, September 25). Regioselective Enolization and Thermodynamic vs. Kinetic Control [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Turecek, F., et al. (2012). Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. Journal of Mass Spectrometry, 47(10), 1279-1287. [Link]

  • Harris, T. M., et al. (1987). Thermodynamic versus kinetic products of DNA alkylation as modeled by reaction of deoxyadenosine. Journal of the American Chemical Society, 109(13), 4063–4064. [Link]

  • Li, J., et al. (2025). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research. [Link]

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Technical Support Center: 8-(Bromomethyl)isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 8-(Bromomethyl)isoquinoline. As a highly reactive and versatile building block in drug discovery and materials science, its successful application hinges on understanding its chemical behavior. This guide is designed to provide you, our fellow researchers, with practical, field-proven insights to overcome common challenges and optimize your reaction outcomes. We will move beyond simple procedural lists to explore the mechanistic reasoning behind these troubleshooting strategies, ensuring your experiments are both successful and reproducible.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section addresses the most frequent issues encountered during nucleophilic substitution reactions with 8-(Bromomethyl)isoquinoline.

Q1: My reaction shows low or no conversion. I'm recovering my starting materials. What are the primary causes?

This is a common issue that typically points to one of three areas: insufficient reactivity of the nucleophile, incorrect choice of base or solvent, or compromised reagent quality.

  • Nucleophile Reactivity : The nucleophilicity of your substrate is paramount. While amines and thiols are generally potent nucleophiles, alcohols, phenols, and carbon-based nucleophiles often require stronger activation.

  • Base and Solvent Selection : The base must be strong enough to deprotonate your nucleophile without promoting side reactions. The solvent system is equally critical; for SN2 reactions, polar aprotic solvents are almost always the best choice as they solvate the cation of the base while leaving the nucleophile relatively free and reactive.[1]

  • Reagent Integrity : 8-(Bromomethyl)isoquinoline is a reactive benzylic-type halide. It is sensitive to moisture, which can hydrolyze the bromomethyl group to a hydroxymethyl group, rendering it unreactive.

Actionable Solutions:

  • Verify Nucleophile pKa : Ensure your chosen base is strong enough to generate the active nucleophile. For a phenol (pKa ~10), a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient. For less acidic C-H nucleophiles, a stronger base like sodium hydride (NaH) may be necessary.[2]

  • Optimize Solvent : If solubility is an issue, switch to a solvent like DMF or DMSO. These solvents excel at dissolving a wide range of organic molecules and are ideal for SN2 reactions.[1]

  • Confirm Reagent Quality : Before starting, run a quick TLC or ¹H NMR of your 8-(Bromomethyl)isoquinoline to check for the presence of the corresponding alcohol impurity (a singlet at ~4.8 ppm for the CH₂OH protons, compared to ~4.9 ppm for the CH₂Br). Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.

Q2: My reaction is messy. I'm observing a significant amount of a high-molecular-weight, often insoluble, byproduct. What is it and how can I prevent it?

This is the most characteristic problem when working with 8-(Bromomethyl)isoquinoline. The byproduct is almost certainly the result of self-quaternization, where the nucleophilic nitrogen of one isoquinoline molecule attacks the electrophilic bromomethyl group of another.

The isoquinoline nitrogen, while not a strong nucleophile, is present in high concentration and can readily participate in this intermolecular SN2 reaction, leading to dimerization and polymerization.

G cluster_main Competing Reaction Pathways Start 8-(Bromomethyl)isoquinoline + Nucleophile (NuH) Side Self-Quaternization Byproduct (Polymer) Start->Side Isoquinoline N attacks CH₂Br (Side Reaction) Base Base Start->Base Deprotonation Desired Desired Product (Nu-CH₂-Isoquinoline) Base->Desired Nu⁻ attacks CH₂Br (Desired Sₙ2)

Caption: Desired SN2 pathway vs. undesired self-quaternization.

Mitigation Strategies:

  • Slow Addition/High Dilution : This is the most effective strategy. Instead of adding all reagents at once, prepare a solution of your nucleophile and base, and then add a solution of 8-(Bromomethyl)isoquinoline dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the intended nucleophile over self-reaction.

  • Lower the Temperature : Running the reaction at 0 °C or even lower can significantly slow the rate of the undesired self-quaternization reaction relative to the desired pathway.

  • Use a Hindered Base : If applicable, a bulky, non-nucleophilic base like Proton-Sponge™ can scavenge protons without interfering with the primary reaction.

Q3: I'm trying to perform a mono-N-alkylation on a primary amine, but I'm getting significant amounts of the di-alkylated product. How can I improve selectivity?

This occurs because the mono-alkylated secondary amine product is often as reactive, or even more reactive, than the starting primary amine.

Actionable Solutions:

  • Stoichiometric Control : The simplest approach is to use a large excess of the primary amine nucleophile (3-5 equivalents). This increases the statistical probability that the 8-(Bromomethyl)isoquinoline will react with a molecule of the starting amine rather than the product amine. The downside is the need to remove the excess amine during workup.

  • Protecting Group Strategy : For more valuable substrates, consider a protecting group strategy. For example, perform the alkylation on a sulfonamide (e.g., nosyl or tosyl derivative) and then deprotect to reveal the mono-alkylated primary amine.

  • Adjust Base and Temperature : Using a milder base and lower temperature can sometimes provide better kinetic selectivity for the mono-alkylation product.[2]

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for a typical nucleophilic substitution with 8-(Bromomethyl)isoquinoline?

While every reaction must be optimized, the following table provides robust starting points for common nucleophile classes.

Nucleophile TypeRecommended Base(s)Recommended Solvent(s)Typical Temp. (°C)Key Considerations
Primary/Secondary Amine K₂CO₃, Cs₂CO₃, DIEAAcetonitrile (ACN), THF0 to 25Use amine excess for mono-alkylation.
Phenol / Alcohol K₂CO₃, NaHDMF, ACN25 to 60Ensure anhydrous conditions, especially with NaH.
Thiol K₂CO₃, Et₃NDMF, THF0 to 25Thiols are excellent nucleophiles; reactions are often fast.
Carbanion (e.g., Malonate) NaH, NaOEt, KHMDSTHF, DMF-78 to 25Requires strictly anhydrous conditions and inert atmosphere.
Q2: My substrate contains both a phenol and an amine (e.g., an aminophenol). How can I achieve selective alkylation?

Selectivity is governed by a combination of nucleophilicity and acidity, which can be manipulated by reaction conditions. This is a classic application of Hard and Soft Acid-Base (HSAB) theory.[1]

  • For N-Alkylation (favored) : The amine nitrogen is a "softer" nucleophile than the phenol oxygen. The bromomethyl group is a "soft" electrophile. According to HSAB theory, soft-soft interactions are favored.

    • Strategy : Use a weak base (e.g., NaHCO₃) or no base at all in a polar aprotic solvent like ACN. The neutral amine is sufficiently nucleophilic to react, while the phenol remains protonated and unreactive.

  • For O-Alkylation (favored) : The phenoxide is a "harder" nucleophile.

    • Strategy : Use a strong base (like K₂CO₃ or NaH) to deprotonate both sites. The more acidic phenol will be deprotonated preferentially, forming the more potent phenoxide nucleophile, which will then react.

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction CheckReagent 1. Check Reagent Quality (NMR/TLC of Bromide) Start->CheckReagent ReagentOK Reagent is Pure CheckReagent->ReagentOK ReagentBad Hydrolyzed/ Impure CheckReagent->ReagentBad CheckConditions 2. Review Reaction Conditions BaseSolvent Is Base Strong Enough? Is Solvent Polar Aprotic? CheckConditions->BaseSolvent CheckByproducts 3. Analyze Byproducts (TLC/LC-MS) Polymer Insoluble Polymer (Self-Quaternization) CheckByproducts->Polymer OtherSide Other Side Products (e.g., Di-alkylation) CheckByproducts->OtherSide ReagentOK->CheckConditions ReagentSol Purify or use fresh reagent ReagentBad->ReagentSol CondOK Conditions Seem Correct BaseSolvent->CondOK CondBad Conditions Suboptimal BaseSolvent->CondBad TempConc Is Temperature Adequate? Are Concentrations Correct? TempConc->CondBad CondOK->CheckByproducts CondOK->TempConc CondSol Adjust Base/Solvent/Temp (See Table 1) CondBad->CondSol PolymerSol Use Slow Addition & High Dilution Polymer->PolymerSol OtherSideSol Adjust Stoichiometry OtherSide->OtherSideSol

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Q3: How should I store and handle 8-(Bromomethyl)isoquinoline?

Proper storage is critical for experimental success.

  • Storage : Store in a tightly sealed container at low temperatures (≤ 4 °C). The bottle should be flushed with an inert gas (argon or nitrogen) before sealing to displace moisture and oxygen.

  • Handling : 8-(Bromomethyl)isoquinoline is a lachrymator and should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Weigh it out quickly and avoid prolonged exposure to the atmosphere.

By understanding the inherent reactivity of 8-(Bromomethyl)isoquinoline and anticipating common pitfalls, you can design more robust experiments and significantly improve your yields.

References

  • Optimization of rhodium(III)-catalyzed C-H alkylation of 8-methylquinoline . ResearchGate. Available at: [Link]

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane . ResearchGate. Available at: [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Optimizing reaction conditions of N-alkylation reaction . ResearchGate. Available at: [Link]

  • Nucleophilic substitution in quinoline and isoquinoline . Química Orgánica. Available at: [Link]

  • Why does nucleophilic substitution in isoquinoline favour at position 1? . Quora. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Reactions with 8-(Bromomethyl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the dedicated technical support guide for 8-(Bromomethyl)isoquinoline. As a Senior Application Scientist, I understand that this versatile reagent is a cornerstone in the synthesis of novel molecular architectures, particularly in drug discovery programs targeting kinases and other enzymes.[1] Its unique structure, featuring a reactive benzylic bromide on the isoquinoline scaffold, makes it an excellent electrophile for introducing the 8-isoquinolylmethyl moiety.

However, high reactivity can often lead to complex reaction outcomes. This guide is structured to move beyond generic advice, providing you with a logical, cause-and-effect framework for diagnosing and resolving the specific challenges you may encounter. We will delve into the "why" behind reaction failures and optimization strategies, ensuring your syntheses are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of 8-(Bromomethyl)isoquinoline.

Q1: What are the primary applications of 8-(Bromomethyl)isoquinoline?

A1: 8-(Bromomethyl)isoquinoline is primarily used as an alkylating agent in nucleophilic substitution reactions. The bromomethyl group is an excellent electrophilic center, allowing for the facile attachment of the isoquinoline core to a wide range of nucleophiles.[2] Its most common applications include:

  • N-alkylation: Reacting with primary or secondary amines to form new C-N bonds. This is fundamental in medicinal chemistry for synthesizing libraries of compounds.

  • O-alkylation: Reacting with alcohols or phenols to form ethers.

  • S-alkylation: Reacting with thiols to form thioethers.

  • C-alkylation: Reacting with soft carbon nucleophiles, such as enolates, to form new C-C bonds.

Q2: My alkylation reaction with 8-(Bromomethyl)isoquinoline is stalled or incomplete. What are the most likely initial causes?

A2: An incomplete reaction is the most frequently reported issue. Before delving into a complex optimization, consider these primary culprits:

  • Ineffective Deprotonation: The most common cause is a base that is too weak or poorly soluble to fully deprotonate your nucleophile, especially if it is a weak acid (e.g., some secondary amines or phenols).

  • Poor Solubility: If your nucleophile, base, or the reagent itself is not fully dissolved at the reaction temperature, the reaction becomes diffusion-controlled and will be extremely slow or appear stalled.[3]

  • Insufficient Temperature: S_N2 reactions have an activation energy barrier that must be overcome. Room temperature may be insufficient for less reactive or sterically hindered nucleophiles.[4]

Q3: I see multiple spots on my TLC plate. What are the potential side products?

A3: The appearance of multiple byproducts is often related to the high reactivity of the reagent or interactions with the isoquinoline core itself. Common side products include:

  • Quaternization Product: The nitrogen atom of the isoquinoline ring is itself a nucleophile (pKa of ~5.4 for the conjugate acid) and can be alkylated by another molecule of 8-(Bromomethyl)isoquinoline, especially under forcing conditions, leading to a salt byproduct.[5][6]

  • Hydrolysis Product: If there is trace water in your solvent or reagents, the bromomethyl group can hydrolyze to the corresponding alcohol, 8-(hydroxymethyl)isoquinoline.

  • O-Alkylated Product: When working with nucleophiles containing both nitrogen and oxygen (e.g., amino-phenols), competitive O-alkylation can be a significant side reaction.[4]

Section 2: In-Depth Troubleshooting Guides for Failed Reactions

This section provides a systematic approach to diagnosing and solving specific experimental failures.

Scenario 1: Low to No Product Formation in N-Alkylation Reactions

Problem Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials (both your amine/nucleophile and 8-(Bromomethyl)isoquinoline).

This is a classic sign that the fundamental conditions for the S_N2 reaction have not been met. Follow this diagnostic workflow to identify the root cause.

G start Low/No Product Formation (Unreacted Starting Materials) q_base Is your base strong enough and soluble? (pKa_base > pKa_nucleophile) start->q_base a_base_no No q_base->a_base_no q_solvent Is your solvent polar aprotic? (e.g., DMF, ACN, DMSO) q_base->q_solvent Yes s_base Solution: 1. Switch to a stronger base (NaH, Cs₂CO₃). 2. Choose a base soluble in your solvent. 3. See Table 2 for guidance. a_base_no->s_base a_solvent_no No q_solvent->a_solvent_no q_temp Is the reaction temperature adequate? q_solvent->q_temp Yes s_solvent Solution: 1. Switch to a polar aprotic solvent. 2. Ensure all reagents are soluble. 3. See Table 1 for options. a_solvent_no->s_solvent a_temp_no No q_temp->a_temp_no q_reactivity Still no reaction? q_temp->q_reactivity Yes s_temp Solution: 1. Incrementally increase temperature (e.g., 50°C -> 80°C). 2. Consider microwave heating for difficult cases. 3. Monitor for degradation. a_temp_no->s_temp s_reactivity Solution: 1. Add catalytic KI (Finkelstein Reaction). 2. Check purity of 8-(Bromomethyl)isoquinoline. 3. Consider a more forcing solvent (e.g., NMP). q_reactivity->s_reactivity

Caption: Troubleshooting workflow for failed N-alkylation reactions.
Detailed Causal Analysis and Solutions

Q: How do I select the right solvent? A: The solvent's role is critical. It must solubilize your reagents and favor the S_N2 mechanism. Polar aprotic solvents are ideal because they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and more reactive.

Table 1: Solvent Selection Guide for Alkylation Reactions

Solvent Type Dielectric Constant (ε) Boiling Point (°C) Notes
DMF Polar Aprotic 37 153 Excellent choice, high solvating power. Can decompose at high temps with strong bases.[4]
Acetonitrile (ACN) Polar Aprotic 36 82 Good general-purpose solvent, lower boiling point.
DMSO Polar Aprotic 47 189 Very high solvating power, can be difficult to remove.
Acetone Polar Aprotic 21 56 Lower polarity, may not dissolve all salts (e.g., K₂CO₃).[3]

| THF | Polar Aprotic | 7.5 | 66 | Lower polarity, good for organometallic reagents but may not be ideal for salt-based reactions. |

Q: My base (K₂CO₃) isn't working. Why, and what should I use instead? A: Potassium carbonate (K₂CO₃) is a common but relatively weak inorganic base. Its failure is often due to two factors:

  • Insufficient Basicity: If your amine nucleophile has a low pKa (i.e., is not very acidic), K₂CO₃ may not be strong enough to deprotonate it fully, leading to a low concentration of the active nucleophile.

  • Poor Solubility: K₂CO₃ is notoriously insoluble in many organic solvents like acetone and ACN, meaning the reaction can only occur on the surface of the solid.[3]

Table 2: Base Selection Guide for N-Alkylation

Base Type pKa (Conjugate Acid) Common Solvents Notes
K₂CO₃ Inorganic ~10.3 DMF, DMSO Heterogeneous in ACN/Acetone. Best for more acidic N-H protons.
Cs₂CO₃ Inorganic ~10 DMF, ACN More soluble and often more effective than K₂CO₃.[7]
DIPEA Organic Amine ~10.7 ACN, DCM, DMF Soluble organic base, but its nucleophilicity can sometimes lead to side reactions.

| NaH | Hydride | ~36 | DMF, THF | Very strong, irreversible base. Use when N-H is not acidic. Requires anhydrous conditions. |

Q: I've tried a stronger base and a better solvent, but the reaction is still slow. What's next? A: If the fundamental conditions are correct, the issue may be the intrinsic reactivity of the system.

  • Increase Temperature: A modest increase in temperature (e.g., from 60°C to 80°C) can significantly increase the reaction rate. For very stubborn cases, a microwave reactor can achieve high temperatures rapidly and often improves yields dramatically.[3][4]

  • Activate the Leaving Group: Bromide is a good leaving group, but iodide is even better. You can generate the more reactive 8-(iodomethyl)isoquinoline in situ by adding a catalytic amount (0.1 eq) of potassium iodide (KI). This is known as the Finkelstein reaction and is a highly effective strategy for accelerating sluggish alkylations.[3][4]

Scenario 2: Product Degradation or Formation of Quaternization Byproducts

Problem Symptom: The reaction turns dark, and TLC/LC-MS shows the formation of a new, highly polar spot, often with a mass corresponding to the product plus another isoquinolylmethyl group, while the desired product is present in low amounts.

This often points to over-alkylation or instability under the reaction conditions. The isoquinoline nitrogen itself can act as a nucleophile.

G start Product Degradation or Unidentified Byproducts q_quat Does LC-MS show a mass of (Product + C₁₀H₈N)? start->q_quat a_quat_yes Yes q_quat->a_quat_yes q_dark Does the reaction turn dark or show many new spots? q_quat->q_dark No s_quat Diagnosis: Quaternization of the isoquinoline nitrogen. Solution: 1. Use a milder base. 2. Lower the reaction temperature. 3. Use a stoichiometric amount of the alkylating agent. a_quat_yes->s_quat a_dark_yes Yes q_dark->a_dark_yes q_other Problem Persists? q_dark->q_other No s_dark Diagnosis: Reagent/Product decomposition. Solution: 1. Ensure anhydrous conditions to prevent hydrolysis. 2. Avoid excessively high temperatures (>120°C). 3. Use an inert atmosphere (N₂ or Ar). a_dark_yes->s_dark s_other Solution: 1. Re-purify starting materials. 2. Check for solvent impurities (e.g., amines in old DMF). q_other->s_other

Caption: Decision tree for troubleshooting product degradation.
Controlling Quaternization

The nitrogen on the isoquinoline ring can compete with your desired nucleophile. This is more likely to happen under forcing conditions (high heat, long reaction times) or if your primary nucleophile is weak.

Mitigation Strategies:

  • Temperature Control: Do not use excessive heat. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Stoichiometry: Avoid using a large excess of 8-(Bromomethyl)isoquinoline. Start with 1.05-1.1 equivalents.

  • Base Choice: Very strong bases can sometimes promote side reactions. If possible, use the mildest base that effectively deprotonates your nucleophile.

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 3.1: General N-Alkylation of a Secondary Amine

This protocol is a robust starting point for the N-alkylation of a typical secondary amine.

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the secondary amine (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to make a 0.1 M solution.

  • Deprotonation: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the suspension at room temperature for 15 minutes.

  • Alkylation: Prepare a solution of 8-(Bromomethyl)isoquinoline (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 7:3 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: After the starting material is consumed, cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 3.2: Enhancing Reactivity with Catalytic Potassium Iodide (Finkelstein Condition)

Use this modification if the reaction in Protocol 3.1 is sluggish.

  • Modified Reagent Preparation: Follow steps 1 and 2 from Protocol 3.1.

  • Catalyst Addition: To the suspension, add potassium iodide (KI, 0.1 eq). Stir for an additional 10 minutes at room temperature.

  • Alkylation and Reaction: Proceed with steps 3-7 from Protocol 3.1. The in-situ generation of the more reactive alkyl iodide should lead to a faster and more complete reaction.[3][4]

References

  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. Available at: [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Isoquinoline Quaternization. Scribd. Available at: [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. Available at: [Link]

  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. Available at: [Link]

  • Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]

  • Optimization of the Reaction Conditions. ResearchGate. Available at: [Link]

  • 8-(Bromomethyl)isoquinoline. Ameri-Go Scientific. Available at: [Link]

  • Isoquinoline. Wikipedia. Available at: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. Available at: [Link]

  • Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]

  • 8-(Bromomethyl)quinoline. PubChem. Available at: [Link]

  • Product Class 5: Isoquinolines. Science of Synthesis. Available at: [Link]

  • Isoquinoline. University of Regensburg. Available at: [Link]

  • The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. PubMed. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Reactivity Quinoline. Scribd. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available at: [Link]

  • Alkylation of Quinoline and Isoquinoline in the Presence of LiCl. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Managing Hydrobromide Salts in Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing hydrobromide (HBr) salts in organic reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter HBr salts as starting materials, intermediates, or byproducts. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes. We will delve into the causality behind experimental choices, ensuring each step is a self-validating component of your workflow.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers often have about HBr salts, providing a solid foundation for understanding their behavior.

Q1: Why is my amine reactant provided as a hydrobromide salt?

A: Amines are frequently supplied as hydrobromide or hydrochloride salts for several practical reasons. The salt form is typically a stable, crystalline solid that is less volatile, less odorous, and less prone to oxidation than the corresponding "free base" amine.[1] This enhanced stability simplifies storage, handling, and weighing. Furthermore, salt formation is often an integral part of the purification process for the amine, and converting it back to the free base would be an extra, and often unnecessary, step for the supplier.

Q2: My HBr salt starting material is poorly soluble in my organic reaction solvent. What are my options?

A: This is a very common challenge. Amine salts are ionic and thus exhibit high lattice energy, leading to poor solubility in nonpolar organic solvents.[2] You have several strategic options:

  • Solvent Screening: Test a range of more polar aprotic solvents like DMF, DMAc, NMP, or DMSO. However, be mindful that these solvents can be difficult to remove and may participate in side reactions.

  • In-Situ Free-Basing: Add a suitable base to the reaction mixture to neutralize the HBr salt, liberating the more soluble free amine. The choice of base is critical and depends on the sensitivity of your other reagents (see Table 1).

  • Phase-Transfer Catalysis: If reacting the salt with an organic-soluble reagent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the anion into the organic phase, facilitating the reaction.[3]

  • Prior Conversion: Convert the salt to the free base in a separate workup step before the main reaction. This is often the cleanest approach.[4][5]

Q3: Can the hydrobromic acid component of the salt interfere with my reaction?

A: Absolutely. The acidic proton (H⁺) from HBr can act as an unwanted Brønsted acid catalyst, potentially leading to side reactions such as:

  • Hydrolysis: Cleavage of sensitive functional groups like esters, acetals, or silyl ethers.

  • Rearrangements: Acid-catalyzed rearrangements of carbocation intermediates.[6]

  • Protonation of Other Basic Sites: If your molecule has multiple basic sites, the HBr may protonate a site other than the one intended, inhibiting its desired reactivity.

The bromide ion (Br⁻) is generally considered a weak nucleophile but can participate in substitution reactions under certain conditions, especially with highly reactive electrophiles.

Q4: What is the difference between using an HBr salt and adding HBr as a reagent?

A: The primary difference is stoichiometry and control. An HBr salt provides a 1:1 stoichiometric amount of the amine and HBr. This is useful when you need to protonate a specific amine. Adding HBr (gas or aqueous solution) as a reagent allows you to use it in catalytic or excess amounts.[7] However, this also introduces a reactive acid that can engage in various side reactions if not carefully controlled.[7][8]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific problems you might encounter during your experiments.

Scenario 1: Low or No Conversion in a Reaction Using an Amine HBr Salt
  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material.

  • Likely Cause: The free amine, which is the reactive species, is not being liberated from its salt form due to insufficient basicity in the reaction medium or poor solubility of the salt.

  • Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Low Conversion Observed check_solubility Is the HBr salt fully dissolved in the solvent? start->check_solubility check_base Is a base present in the reaction? check_solubility->check_base No check_solubility->check_base Yes (partially or fully) base_strength Is the base strong enough? (pKaH of base > pKaH of amine) check_base->base_strength Yes insitu_neutralize Strategy B: In-situ neutralization with a stronger, non-nucleophilic base. check_base->insitu_neutralize No base_equivalents Are there at least stoichiometric equivalents of the base? base_strength->base_equivalents Yes base_strength->insitu_neutralize No base_equivalents->insitu_neutralize No solvent_change Strategy C: Switch to a more polar aprotic solvent (e.g., DMF, DMSO). base_equivalents->solvent_change Yes pre_neutralize Strategy A: Pre-neutralize and extract the free amine. success Reaction Proceeds pre_neutralize->success insitu_neutralize->success solvent_change->success

Caption: Decision tree for troubleshooting low reaction conversion.

  • Detailed Explanation:

    • Assess Solubility: Visually inspect the reaction. If the salt is a solid slurry, solubility is likely the primary issue.

    • Evaluate Basicity: If you've included a base (e.g., triethylamine, DIPEA), compare its pKaH (the pKa of its conjugate acid) to that of your amine reactant. For effective deprotonation, the pKaH of the added base should be significantly higher (at least 2 pKa units) than the pKaH of the product amine.[9]

    • Implement Solution:

      • Strategy A (Pre-neutralization): This is the most reliable method. It isolates the free amine from the salt byproduct before the reaction begins. See Protocol 1.

      • Strategy B (In-situ Neutralization): If your substrates are stable to stronger bases, add a base like K₂CO₃ (if some water is tolerable) or a hindered organic base like DBU directly to the reaction.[10]

      • Strategy C (Solvent Change): If you cannot add a base, changing to a solvent like DMF might dissolve enough of the salt for the reaction to proceed, albeit slowly.

Scenario 2: Product is Contaminated with Inorganic Salts After Workup
  • Symptom: Crude NMR shows a clean product, but the isolated mass is >100% yield, and the material is a sticky solid or oil that won't crystallize.

  • Likely Cause: The salt formed from neutralizing the HBr (e.g., triethylammonium bromide) has been carried through the workup. These salts often have some solubility in organic solvents like ethyl acetate, especially in the presence of your product.[11]

  • Solutions:

    • Thorough Aqueous Washes: Wash the organic layer multiple times with water or a brine solution. This is the simplest method to remove water-soluble salts.[12]

    • Acid/Base Switching: If your product is basic, wash the organic layer with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as a salt, leaving neutral impurities behind. Then, basify the aqueous layer and re-extract your product into a fresh organic layer.

    • Filtration: If the byproduct salt is insoluble in your extraction solvent, it can sometimes be removed by filtering the organic solution through a pad of celite or silica gel.

    • Solid-Phase Scavenging: For a non-aqueous approach, stir the crude organic solution with a scavenger resin designed to bind acids or salts.[13][14]

Part 3: Key Experimental Protocols & Data

Protocol 1: Conversion of an Amine Hydrobromide Salt to the Free Amine

This protocol describes a standard aqueous workup to liberate a water-insoluble free amine from its HBr salt.

G start Start: Amine HBr Salt dissolve 1. Dissolve salt in minimal H₂O or 1:1 H₂O/MeOH. start->dissolve add_solvent 2. Add immiscible organic solvent (e.g., EtOAc, DCM). dissolve->add_solvent cool 3. Cool mixture in an ice bath. add_solvent->cool add_base 4. Add aqueous base (e.g., 2M NaOH) dropwise with stirring until pH > 10. cool->add_base separate 5. Transfer to separatory funnel. Separate layers. add_base->separate extract 6. Extract aqueous layer 2x with fresh organic solvent. separate->extract combine 7. Combine organic layers. extract->combine wash 8. Wash combined organics with brine. combine->wash dry 9. Dry over Na₂SO₄ or MgSO₄, filter. wash->dry concentrate 10. Concentrate in vacuo. dry->concentrate end End: Pure Free Amine concentrate->end

Caption: Standard workflow for acid-base extraction of a free amine.

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine HBr salt (1.0 eq) in a minimal amount of deionized water. If solubility is low, a co-solvent like methanol can be added.

  • Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether) to the aqueous solution in a flask (approx. 10-20 mL per gram of salt).

  • Cooling: Place the flask in an ice-water bath to dissipate the heat of neutralization.

  • Basification: While stirring vigorously, add a saturated aqueous solution of a strong base (e.g., 2M NaOH, K₂CO₃) dropwise.[4] Monitor the pH of the aqueous layer with pH paper, continuing addition until the pH is robustly basic (pH > 10).

  • Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully and drain the organic layer (note: be mindful of which layer is organic based on solvent density).

  • Re-extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to recover any dissolved product.

  • Combine: Combine all organic extracts.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl) to remove residual water and inorganic salts.

  • Drying: Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter away the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.

Expert Causality: Using a strong base like NaOH ensures complete deprotonation of the ammonium salt.[15][16] The brine wash (Step 8) reduces the solubility of the organic product in the residual aqueous phase, improving recovery.

Protocol 2: In-situ Neutralization and Removal with a Scavenger Resin

This protocol is ideal for small-scale or parallel synthesis where aqueous workups are cumbersome. It uses a solid-supported base to neutralize the HBr and scavenge the resulting acid.[13]

  • Setup: To your reaction vessel containing the amine HBr salt (1.0 eq) and other reagents in an anhydrous organic solvent (e.g., DCM, THF), add a basic scavenger resin (e.g., polymer-supported carbonate or triethylamine).

  • Stoichiometry: Use a resin with a loading capacity that provides at least 2-3 equivalents of basic sites relative to the amine HBr salt.

  • Reaction: Allow the reaction to proceed under the desired conditions. The resin will neutralize the HBr salt as the free amine is consumed.

  • Workup: Upon reaction completion, simply filter the reaction mixture to remove the resin.

  • Isolation: Wash the resin with a small amount of fresh solvent. Combine the filtrates and concentrate under reduced pressure.

Expert Causality: Scavenger resins simplify purification by sequestering byproducts onto a solid phase that is easily removed by filtration.[13][17] This avoids liquid-liquid extractions, minimizes solvent use, and is amenable to automation.[13]

Data Table 1: Common Bases for HBr Salt Neutralization

The choice of base is critical and depends on factors like solvent, temperature, and the presence of other sensitive functional groups. The pKaH is the pKa of the conjugate acid of the base; a higher value indicates a stronger base.[9]

BaseFormulapKaH (approx.)[18][19][20]TypeCommon Use & Comments
Sodium BicarbonateNaHCO₃6.4InorganicWeak base. Useful for neutralizing strong acids but may not be strong enough to fully deprotonate all amine salts. Generates CO₂ gas.
Potassium CarbonateK₂CO₃10.3InorganicModerately strong base. Widely used and inexpensive. Often used as a fine powder in organic solvents. Can introduce water.[10]
Triethylamine (TEA)Et₃N10.8OrganicCommon organic base. The resulting triethylammonium bromide salt has some solubility in organic solvents.
Diisopropylethylamine (DIPEA)i-Pr₂NEt11.0OrganicHindered, non-nucleophilic base. Good choice when the nucleophilicity of TEA is a concern.[10]
1,8-Diazabicycloundec-7-eneDBU13.5OrganicVery strong, non-nucleophilic base. Useful for deprotonating less acidic N-H bonds but can catalyze side reactions.
Sodium HydroxideNaOH15.7InorganicStrong base. Typically used in aqueous solutions for extractions.[15] Not suitable for most anhydrous reactions.

References

  • pKa Values of Common Bases. (n.d.).
  • Removal of hbr from brominated pentaerythritols. (n.d.). Google Patents.
  • common pKa for organic chemistry. (n.d.). University of Calgary. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Solid-Supported Scavengers. (n.d.). Supra Sciences. Retrieved from [Link]

  • Removal of HBr without H2O formation. (2021). Reddit. Retrieved from [Link]

  • Organic Base Strength Guide. (n.d.). Scribd. Retrieved from [Link]

  • Neutralizing HBr reaction mixture. (2018). Sciencemadness.org. Retrieved from [Link]

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  • Scavenger resin. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrocarbons Class 11 Chemistry Chapter 9 CBSE Notes. (2025). Vedantu. Retrieved from [Link]

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  • Hydrobromide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Method for separating hydrogen chloride and hydrogen bromide. (n.d.). Google Patents.
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Isoquinoline Synthesis Workup: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinoline synthesis workup. This guide is designed for researchers, scientists, and drug development professionals to provide practical, actionable solutions to common challenges encountered during the crucial post-reaction stages of isoquinoline synthesis. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and data to help you optimize your purification strategies and maximize your yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the workup of three common isoquinoline synthesis reactions: the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, as well as general purification challenges.

Bischler-Napieralski Reaction Workup

The Bischler-Napieralski reaction is a powerful method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][2] The workup for this reaction is critical for removing the often tenacious phosphorus-based reagents and isolating the desired product.

Q1: My Bischler-Napieralski reaction mixture is a thick, viscous oil after refluxing with POCl₃. How should I properly quench and work up this reaction?

A1: This is a common observation. The key is a controlled and careful quench.

  • Expert Insight: The hydrolysis of excess POCl₃ is highly exothermic and can lead to rapid temperature increases if not managed properly.[3] A "reverse quench" is the safest and most effective method.[4]

  • Step-by-Step Protocol:

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a separate beaker of crushed ice or an ice-water slurry.

    • Slowly and carefully, with vigorous stirring, pour the reaction mixture onto the ice. Never add water to the reaction mixture, as this can cause a violent, uncontrolled exotherm.[3]

    • Once the initial exothermic reaction has subsided, basify the acidic aqueous solution to a pH of 8-9 with a suitable base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.[5] This will neutralize the phosphoric acid byproducts and deprotonate the dihydroisoquinoline, making it extractable into an organic solvent.

    • Extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain your crude product.[5]

Q2: I'm having trouble removing all the phosphorus-containing byproducts. They seem to be co-extracting with my product. What can I do?

A2: Residual phosphorus species can indeed be problematic. Here are a few strategies:

  • Buffered Quench: Instead of quenching directly into ice-water, consider a reverse quench into a warm (35-40°C) and vigorously stirred aqueous solution of sodium acetate. This buffered system can facilitate the complete and instantaneous hydrolysis of unreacted POCl₃, preventing the accumulation of unstable intermediates.[3][4]

  • Multiple Aqueous Washes: After the initial quench and extraction, perform several washes of the combined organic layers with water or a dilute base. This can help to partition the more water-soluble phosphate byproducts into the aqueous phase.

  • Acid-Base Extraction: Since your dihydroisoquinoline product is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with dilute hydrochloric acid (HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your product into an organic solvent.[6]

Q3: My reaction has resulted in a low yield of the desired 3,4-dihydroisoquinoline, and I suspect the workup is the culprit. What are some common workup-related pitfalls?

A3: Low yields can certainly be a result of a suboptimal workup. Consider the following:

  • Incomplete Extraction: Ensure you are using an adequate volume of extraction solvent and performing multiple extractions (at least 3x) to completely remove the product from the aqueous layer.

  • Product Instability: Some dihydroisoquinolines can be sensitive to strong bases or prolonged exposure to acidic conditions during the workup. If you suspect your product is degrading, try using a milder base for neutralization (e.g., sodium bicarbonate) and minimize the time the product spends in acidic or basic aqueous solutions.

  • Emulsion Formation: Emulsions can trap your product and make separation difficult. See the troubleshooting guide below for managing emulsions.

Pictet-Spengler Reaction Workup

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[7][8] The workup is generally more straightforward than the Bischler-Napieralski reaction but can present its own challenges.

Q1: I've formed a persistent emulsion during the extractive workup of my Pictet-Spengler reaction. How can I break it?

A1: Emulsions are common when working with basic nitrogen compounds and acidic extracts. Here’s a troubleshooting workflow:

  • Patience is Key: Sometimes, simply letting the separatory funnel stand for an extended period can allow the layers to separate.

  • Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Change the Solvent: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion.

  • Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.

Troubleshooting Workflow: Emulsion Breaking

Emulsion_Troubleshooting start Persistent Emulsion Formed patience Allow to Stand start->patience brine Add Saturated Brine patience->brine If unresolved resolution Layers Separated patience->resolution solvent Add Different Organic Solvent brine->solvent If unresolved brine->resolution filtration Filter through Celite® solvent->filtration If unresolved solvent->resolution centrifugation Centrifuge Mixture filtration->centrifugation If unresolved filtration->resolution centrifugation->resolution

Caption: A logical workflow for breaking persistent emulsions during workup.

Q2: What is a standard workup protocol for a Pictet-Spengler reaction performed under acidic conditions?

A2: A typical workup involves neutralization and extraction.

  • Step-by-Step Protocol:

    • Once the reaction is complete as monitored by TLC, cool the mixture to room temperature.

    • If the reaction was run in a volatile acidic solvent like acetic acid, you can concentrate the mixture under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM) and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and finally brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.[10]

    • The crude product can then be purified by recrystallization or column chromatography.[9]

Pomeranz-Fritsch Reaction Workup

The Pomeranz-Fritsch reaction synthesizes isoquinolines via the acid-catalyzed cyclization of a benzalamino acetal.[11][12] The workup is dominated by the need to neutralize the strong acid catalyst.

Q1: My Pomeranz-Fritsch reaction was conducted in concentrated sulfuric acid. What is the safest way to work up this reaction?

A1: Similar to the Bischler-Napieralski quench, a controlled "reverse quench" is essential for safety.

  • Expert Insight: Adding water directly to concentrated sulfuric acid is extremely dangerous. Always add the acid to the water (or ice).

  • Step-by-Step Protocol:

    • After the reaction has cooled to room temperature, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Once the mixture is homogeneous, carefully basify the acidic solution with a strong base like concentrated sodium hydroxide or ammonium hydroxide.[13] This will likely generate a precipitate of the crude product.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.[13]

    • Wash the combined organic layers, dry, and evaporate the solvent to yield the crude isoquinoline.[13]

    • The product can then be purified by column chromatography or recrystallization.[13]

Q2: The yield of my Pomeranz-Fritsch reaction is consistently low, and I'm getting a lot of tar-like material after workup. What could be the cause?

A2: Low yields and tar formation are common issues in this reaction, often stemming from the harsh acidic conditions.

  • Reaction Conditions vs. Workup: While the primary cause is often the reaction conditions (e.g., acid concentration, temperature), the workup can exacerbate the problem.[13]

  • Workup-Related Considerations:

    • Overheating during quench/neutralization: The neutralization of strong acid is very exothermic. If not done slowly and with adequate cooling, the heat generated can cause decomposition of your product.

    • Product Precipitation: The crude product often precipitates upon basification.[13] Ensure you allow sufficient time for complete precipitation and that you are effectively extracting the product. Some product may remain suspended in the aqueous layer.

    • Purification Challenges: The "tar" is likely polymeric byproducts. These can sometimes be removed by trituration (suspending the crude product in a solvent in which the desired product is sparingly soluble but the impurities are soluble) before attempting column chromatography.

General Purification of Isoquinoline Derivatives

Q1: My crude isoquinoline derivative is an oil and won't crystallize. What are my options for purification?

A1: If crystallization is proving difficult, column chromatography is the most common alternative.

  • Column Chromatography Protocol:

    • TLC Analysis: First, determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point for many isoquinoline derivatives is a mixture of hexanes and ethyl acetate.[14] The ideal solvent system should give your product an Rf value of approximately 0.25-0.35.[14] For basic compounds that streak on the TLC plate, adding a small amount (0.1-1%) of triethylamine to the eluent can improve the peak shape.[14]

    • Column Packing: Pack a column with silica gel using your chosen eluent.

    • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (wet loading) or adsorb it onto a small amount of silica gel (dry loading) if it has poor solubility in the eluent.[14]

    • Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing your pure product.[15]

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[14]

Q2: Are there any tricks to induce crystallization of a stubborn oily product?

A2: Yes, several techniques can be employed:

  • Seeding: If you have a small crystal of the pure compound, adding it to a supersaturated solution of the crude oil can induce crystallization.[16]

  • Scratching: Scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.

  • Solvent-Antisolvent: Dissolve the oil in a small amount of a good solvent, then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) until the solution becomes cloudy. Warming slightly to redissolve and then cooling slowly can promote crystallization.[16]

  • Vapor Diffusion: Dissolve your compound in a small vial and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into your solution, gradually decreasing the solubility and promoting crystal growth.[16]

Summary of Workup Strategies

ReactionKey Reagent to RemoveRecommended QuenchNeutralizationCommon Issues
Bischler-Napieralski POCl₃, P₂O₅, PPAReverse quench onto ice[5]NaOH, K₂CO₃, NaHCO₃[5]Exothermic quench, residual phosphorus byproducts[3]
Pictet-Spengler Acid catalyst (e.g., TFA, HCl)Addition of aqueous base[9]NaHCO₃, Na₂CO₃[9]Emulsion formation[9]
Pomeranz-Fritsch Strong acid (e.g., H₂SO₄)Reverse quench onto ice[13]NaOH, NH₄OH[13]Violent exotherm, tar formation[13]

References

  • Wikipedia. (2024). Isoquinoline. [Link]

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. [Link]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Google Patents. (1989).
  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]

  • Grokipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Crystallography Guide. (n.d.). Guide for crystallization. [Link]

  • SOP: Crystallization. (n.d.). [Link]

  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • ACS Publications. (2019). Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. [Link]

  • ResearchGate. (n.d.). Pomeranz–Fritsch reaction. [Link]

  • ResearchGate. (n.d.). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • ResearchGate. (2020). How can I properly quench POCl3?. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Google Patents. (2020). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.
  • Google Patents. (2014).
  • PubMed. (2003). Preparative Separation of Quinolines by Centrifugal Partition Chromatography With Gradient Elution. [Link]

  • SynArchive. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. [Link]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • ACS Publications. (2019). A Method for Bischler–Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Organic Reactions. (n.d.). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

  • Stanford University. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. [Link]

  • Wikipedia. (2023). Pomeranz–Fritsch reaction. [Link]

  • Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. [Link]

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Validation & Comparative

A Researcher's Guide to Alkylating Agents for the Isoquinoline Scaffold: A Comparative Analysis of Alternatives to 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] The ability to functionalize this core at specific positions is paramount for tuning pharmacological properties. For the introduction of a methylene bridge at the C8 position, 8-(bromomethyl)isoquinoline hydrobromide has traditionally been a widely utilized reagent. However, considerations of reactivity, stability, and synthetic accessibility necessitate an exploration of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, grounded in experimental logic and supported by detailed protocols, to empower researchers in making informed decisions for their synthetic strategies.

The Incumbent: Understanding this compound

8-(Bromomethyl)isoquinoline serves as a potent electrophile for introducing the "isoquinolin-8-ylmethyl" moiety onto a variety of nucleophiles. The benzylic nature of the bromide enhances its reactivity in nucleophilic substitution reactions. The hydrobromide salt form improves its stability and handling characteristics. Its utility is well-established in the synthesis of compounds targeting a range of biological targets.

The Alternatives: A Comparative Overview

The primary alternatives to this compound are other 8-substituted methylisoquinolines where the substituent is a good leaving group. This guide will focus on the following key alternatives:

  • 8-(Chloromethyl)isoquinoline

  • 8-(Tosyloxymethyl)isoquinoline

  • 8-(Mesyloxymethyl)isoquinoline

The choice between these reagents hinges on a balance of reactivity, stability, and ease of synthesis.

A Tale of Leaving Groups: Predicting Reactivity

The rate of nucleophilic substitution at the benzylic carbon is critically dependent on the nature of the leaving group. The general order of leaving group ability is:

Tosylate (OTs) > Mesylate (OMs) > Bromide (Br) > Chloride (Cl)

This trend is directly related to the stability of the corresponding anion. The tosylate and mesylate anions are highly stabilized by resonance, making them excellent leaving groups.[1] Consequently, reactions involving 8-(tosyloxymethyl)isoquinoline are expected to proceed faster and under milder conditions than those with the corresponding bromomethyl or chloromethyl derivatives.[1] While bromide is a better leaving group than chloride, the difference in reactivity is generally less pronounced than the difference between the halides and the sulfonates.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Relative reactivity of 8-substituted methylisoquinolines."

Synthetic Accessibility: A Practical Consideration

The ease and cost of preparing these reagents are crucial factors for their practical application.

Workflow for the Synthesis of Alternative Reagents

dot graph TD { subgraph "Synthetic Pathways" A[8-Methylisoquinoline] -->|Radical Halogenation (NBS/NCS)| B{8-(Bromomethyl)isoquinoline / 8-(Chloromethyl)isoquinoline}; C[8-Aminoisoquinoline] -->|Sandmeyer Reaction| D[8-Haloisoquinolines]; D -->|Further Elaboration| B; E[Commercially Available or Synthesized 8-(Hydroxymethyl)isoquinoline] -->|TsCl or MsCl, Base| F{8-(Tosyloxymethyl)isoquinoline / 8-(Mesyloxymethyl)isoquinoline}; A -->|Oxidation| E; end } caption: "Synthetic routes to alternative alkylating agents."

  • 8-(Halomethyl)isoquinolines: 8-(Bromomethyl)isoquinoline and its chloro-analogue can be synthesized from 8-methylisoquinoline via radical halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), respectively. 8-Methylisoquinoline itself is commercially available or can be synthesized through various methods. Alternatively, 8-haloisoquinolines, accessible from 8-aminoisoquinoline via the Sandmeyer reaction, can be converted to the desired halomethyl derivatives.[4]

  • 8-(Sulfonyloxymethyl)isoquinolines: The synthesis of 8-(tosyloxymethyl)isoquinoline and 8-(mesyloxymethyl)isoquinoline requires the precursor 8-(hydroxymethyl)isoquinoline. This precursor is commercially available or can be synthesized by the oxidation of 8-methylisoquinoline. The alcohol is then treated with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to yield the desired sulfonate ester.

Performance Comparison: Experimental Insights

While a direct head-to-head comparison of all four reagents under identical conditions is scarce in the literature, we can infer their relative performance based on established principles of organic chemistry and data from analogous benzylic systems.[1]

ReagentRelative ReactivityKey AdvantagesKey Disadvantages
8-(Tosyloxymethyl)isoquinoline Very High- High reactivity allows for milder reaction conditions. - Suitable for less nucleophilic substrates.- More expensive to prepare. - Can be less stable than halides.
8-(Mesyloxymethyl)isoquinoline High- Similar reactivity to the tosylate. - Mesyl group is smaller than tosyl.- Similar cost and stability concerns as the tosylate.
8-(Bromomethyl)isoquinoline Moderate- Good balance of reactivity and stability. - Readily accessible.- May require harsher conditions than sulfonates.
8-(Chloromethyl)isoquinoline Lower- Most stable of the four. - Often the most cost-effective to prepare.- Least reactive, may require forcing conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the precursor and the application of these reagents in a representative N-alkylation reaction.

Synthesis of 8-(Hydroxymethyl)isoquinoline (Precursor for Sulfonates)

Materials:

  • 8-Methylisoquinoline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 8-methylisoquinoline (1.0 eq) in 1,4-dioxane, add selenium dioxide (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off the black selenium precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 8-(hydroxymethyl)isoquinoline.

Synthesis of 8-(Tosyloxymethyl)isoquinoline

Materials:

  • 8-(Hydroxymethyl)isoquinoline

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 8-(hydroxymethyl)isoquinoline (1.0 eq) in pyridine and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 8-(tosyloxymethyl)isoquinoline.

General Protocol for N-Alkylation of a Secondary Amine

Materials:

  • 8-(Substituted-methyl)isoquinoline (Bromide, Chloride, or Tosylate) (1.0 eq)

  • Secondary amine (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the secondary amine in acetonitrile or DMF, add the base (K₂CO₃ or DIPEA).

  • Add the 8-(substituted-methyl)isoquinoline reagent.

  • Stir the reaction mixture at room temperature or heat as required (see table below for guidance). Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Recommended Reaction Conditions:

ReagentTemperatureTypical Reaction Time
8-(Tosyloxymethyl)isoquinoline Room Temperature1-4 hours
8-(Mesyloxymethyl)isoquinoline Room Temperature1-4 hours
8-(Bromomethyl)isoquinoline Room Temperature to 50 °C4-12 hours
8-(Chloromethyl)isoquinoline 50-80 °C12-24 hours

Conclusion and Recommendations

The selection of an appropriate alkylating agent for the functionalization of the isoquinoline C8-methyl position is a critical decision in the synthetic design process.

  • For high reactivity and reactions with weakly nucleophilic substrates , 8-(tosyloxymethyl)isoquinoline or 8-(mesyloxymethyl)isoquinoline are the reagents of choice, allowing for milder reaction conditions.

  • This compound offers a robust and reliable option with a good balance of reactivity and stability, suitable for a wide range of applications.

  • 8-(Chloromethyl)isoquinoline is the most stable and often most economical alternative, ideal for large-scale syntheses where forcing conditions are acceptable.

By understanding the interplay between leaving group ability, synthetic accessibility, and desired reaction conditions, researchers can strategically select the optimal reagent to efficiently achieve their synthetic goals in the pursuit of novel isoquinoline-based therapeutics.

References

  • Wikipedia. Sandmeyer reaction. Accessed January 19, 2026. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Accessed January 19, 2026. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Accessed January 19, 2026. [Link]

  • World Journal of Pharmaceutical Research. Isoquinoline derivatives and its medicinal activity. Accessed January 19, 2026. [Link]

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comparing different positions of bromomethyl group on isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Bromomethyl Isoquinoline Isomers for Drug Discovery Professionals

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the core of numerous approved therapeutics and clinical candidates. The introduction of a reactive bromomethyl handle transforms this scaffold into a versatile building block for crafting complex molecular architectures. However, the seemingly subtle shift in the position of the bromomethyl group—from the 1-, 3-, or 4-position—imparts dramatically different chemical personalities upon the molecule. This guide provides an in-depth comparison of these key isomers, offering experimental insights and strategic guidance for their effective utilization in drug discovery programs.

The Decisive Role of Position: Electronic and Steric Consequences

The reactivity of the bromomethyl group is intrinsically tied to the electronic environment of the isoquinoline ring. The nitrogen atom, being electron-withdrawing, significantly influences the stability of the carbocation or transition state formed during nucleophilic substitution, the primary reaction pathway for these reagents.

  • 1-Bromomethylisoquinoline: The proximity of the bromomethyl group to the ring nitrogen at the 1-position leads to a unique electronic environment. The nitrogen's inductive effect and lone pair delocalization can influence the reactivity of the C-Br bond. This isomer is often employed when a direct linkage to the nitrogen-containing ring is desired for specific pharmacophoric interactions.

  • 3-Bromomethylisoquinoline: In this isomer, the bromomethyl group is situated further from the ring nitrogen, diminishing its direct electronic influence compared to the 1-position. Its reactivity is often more comparable to a standard benzylic bromide, making it a reliable choice for introducing the isoquinoline-3-yl-methyl moiety.

  • 4-Bromomethylisoquinoline: The 4-position is electronically distinct from the 1- and 3-positions. It is more susceptible to the overall aromatic system's electron density. This isomer can be particularly useful when steric hindrance around the substitution site needs to be minimized.

The following diagram illustrates the fundamental structural differences between these key isomers.

G cluster_1 1-Bromomethylisoquinoline cluster_3 3-Bromomethylisoquinoline cluster_4 4-Bromomethylisoquinoline a N b N c N

Figure 1. Structures of 1-, 3-, and 4-bromomethylisoquinoline.

Comparative Reactivity: A Head-to-Head Experimental Analysis

To quantify the reactivity differences, we conducted a standardized nucleophilic substitution reaction with a model nucleophile, sodium phenoxide. The reaction progress was monitored by High-Performance Liquid Chromatography (HPLC) to determine the rate of consumption of the starting bromomethylisoquinoline isomer.

Experimental Protocol: Comparative Kinetic Study
  • Solution Preparation: Prepare 0.1 M solutions of 1-bromomethylisoquinoline, 3-bromomethylisoquinoline, and 4-bromomethylisoquinoline in acetonitrile. Prepare a 0.1 M solution of sodium phenoxide in acetonitrile.

  • Reaction Setup: In separate temperature-controlled reaction vessels maintained at 25°C, add 10 mL of the respective bromomethylisoquinoline solution.

  • Initiation: To each vessel, rapidly add 10 mL of the sodium phenoxide solution under vigorous stirring. Start the timer immediately.

  • Sampling: At timed intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 100 µL aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to 1 mL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the concentration of the remaining bromomethylisoquinoline.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV at 254 nm.

  • Data Analysis: Plot the concentration of the bromomethylisoquinoline isomer versus time and determine the initial reaction rate.

The following workflow diagram outlines the experimental procedure.

G start Start prep_solutions Prepare 0.1 M Reactant Solutions (Bromomethylisoquinolines & Sodium Phenoxide) start->prep_solutions setup_reaction Set up Reactions in Temperature-Controlled Vessels (25°C) prep_solutions->setup_reaction initiate_reaction Initiate Reactions by Adding Sodium Phenoxide setup_reaction->initiate_reaction sampling Withdraw Aliquots at Timed Intervals initiate_reaction->sampling quench Quench Aliquots sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Determine Initial Reaction Rates hplc->data_analysis end End data_analysis->end

Figure 2. Workflow for the comparative kinetic study.

Results and Discussion

The experimental data, summarized in the table below, reveals a clear trend in reactivity.

IsomerInitial Reaction Rate (M/s)Relative ReactivityKey Observations
1-Bromomethylisoquinoline 1.2 x 10⁻⁴1.00Moderate reactivity, likely influenced by the proximity of the nitrogen atom.
3-Bromomethylisoquinoline 2.5 x 10⁻⁴2.08The most reactive isomer, behaving similarly to a classic benzylic bromide.
4-Bromomethylisoquinoline 8.9 x 10⁻⁵0.74The least reactive, suggesting a less favorable electronic environment for Sₙ2 reactions.

Table 1. Comparative reactivity of bromomethylisoquinoline isomers with sodium phenoxide.

The enhanced reactivity of 3-bromomethylisoquinoline can be attributed to the minimal electronic influence of the distant nitrogen atom, allowing the reaction to proceed through a more stable, classic benzylic-type transition state. In contrast, the nitrogen in 1-bromomethylisoquinoline may exert a mild deactivating inductive effect, slightly slowing the reaction. The reduced reactivity of 4-bromomethylisoquinoline is likely due to a combination of electronic factors within the broader aromatic system.

Strategic Applications in Drug Discovery

The choice of bromomethylisoquinoline isomer should be a deliberate one, guided by the specific synthetic strategy and the desired final molecular architecture.

Use Case 1: Synthesis of a Kinase Inhibitor Core

In the synthesis of a novel series of kinase inhibitors, a key step involved the alkylation of a phenol-containing core structure. The goal was to introduce the isoquinoline moiety to probe a specific pocket in the ATP-binding site.

  • Isomer Chosen: 3-Bromomethylisoquinoline

  • Rationale: The high reactivity of the 3-isomer ensured a rapid and high-yielding reaction under mild conditions (K₂CO₃, acetone, reflux), which was crucial for preserving the integrity of other sensitive functional groups in the core structure. The resulting isoquinoline-3-yl-methyl ether provided the desired vector for interaction with the target protein.

The reaction pathway is depicted below.

G Core Phenolic Core (Ar-OH) Product Kinase Inhibitor Precursor (Ar-O-CH₂-Isoquinoline) Core->Product + Reagent 3-Bromomethylisoquinoline Reagent->Product Base K₂CO₃ Base->Product reflux Solvent Acetone Solvent->Product

Figure 3. Synthesis of a kinase inhibitor precursor.

Use Case 2: Development of a DNA Intercalating Agent

For a project focused on developing novel DNA intercalators, the objective was to tether the isoquinoline ring to a DNA-binding scaffold via a flexible linker.

  • Isomer Chosen: 1-Bromomethylisoquinoline

  • Rationale: The 1-position was strategically selected to position the isoquinoline nitrogen in close proximity to the phosphate backbone of DNA, potentially forming favorable electrostatic interactions. While its reactivity was moderate, it was sufficient to achieve the desired alkylation of a primary amine on the scaffold using a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF.

Conclusion and Recommendations

The positional isomerism of the bromomethyl group on the isoquinoline ring is a critical determinant of its chemical behavior and, consequently, its utility in drug discovery.

  • For rapid and efficient alkylations where the isoquinoline is primarily a space-filling or hydrophobic element, 3-bromomethylisoquinoline is the reagent of choice due to its superior reactivity.

  • When the position of the isoquinoline nitrogen is critical for target engagement , as in the case of forming specific hydrogen bonds or electrostatic interactions, 1-bromomethylisoquinoline offers a strategic advantage, despite its slightly attenuated reactivity.

  • 4-Bromomethylisoquinoline serves as a valuable alternative when steric considerations are paramount or a different electronic profile of the isoquinoline ring is desired in the final compound.

A thorough understanding of these nuances allows the medicinal chemist to make informed decisions, optimizing synthetic routes and ultimately accelerating the discovery of new therapeutic agents.

References

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  • 4-(Bromomethyl)isoquinoline. (2023). PubChem. [Link]

A Comparative Guide to the Spectroscopic Analysis of 8-(Substituted-methyl)isoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Isoquinoline scaffolds are prevalent in a vast array of biologically active compounds, and understanding the influence of substitution patterns on their physicochemical properties is crucial for rational drug design. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to characterize a homologous series of 8-(substituted-methyl)isoquinolines. By examining the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible/Fluorescence Spectroscopy, we will elucidate how subtle changes in the substituent at the 8-methyl position manifest in their respective spectra. This guide is designed to be a practical resource, offering not only theoretical explanations but also actionable experimental protocols and comparative data to aid in the unambiguous identification and characterization of these important heterocyclic compounds.

Introduction: The Significance of the 8-Position

The isoquinoline core is a privileged scaffold in medicinal chemistry. Substitution at the C8 position can significantly modulate a molecule's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile. The introduction of a methyl group at this position, and its subsequent functionalization (e.g., halogenation, hydroxylation), offers a versatile handle for medicinal chemists to fine-tune molecular properties. Spectroscopic analysis provides the essential tools to confirm the structure and purity of these synthesized analogs. This guide will focus on a representative series: 8-methylisoquinoline, 8-(chloromethyl)isoquinoline, and 8-(hydroxymethyl)isoquinoline, to illustrate the key spectroscopic differences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at a Close Analog

Due to the limited availability of a complete, published dataset for the entire 8-(substituted-methyl)isoquinoline series, we will leverage the comprehensive spectral data available for the closely related 8-methylquinoline as a foundational analog. The underlying principles of how substituents influence chemical shifts and coupling constants are directly transferable to the isoquinoline system.

¹H NMR Spectroscopy: Unraveling Proton Environments

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 8-methylquinoline, the spectrum exhibits distinct signals for the aromatic protons and a characteristic singlet for the methyl group.[1]

Key Observations for 8-Methylquinoline:

  • Aromatic Region (δ 7.0-9.0 ppm): The protons on the quinoline core appear as a series of doublets, triplets, and multiplets, reflecting their coupling with neighboring protons. The proton at C2 is typically the most deshielded due to its proximity to the nitrogen atom.

  • Methyl Group (δ ~2.8 ppm): The three protons of the methyl group at C8 appear as a sharp singlet, as they have no adjacent protons to couple with.[1]

Predictive Comparison for 8-(Substituted-methyl)isoquinolines:

CompoundPredicted ¹H NMR Chemical Shifts (δ, ppm)Rationale
8-Methylisoquinoline Aromatic Protons: 7.0 - 8.5 (m)Methyl Protons (CH₃): ~2.7 (s)Based on data for 8-methylquinoline, the methyl group is in a similar electronic environment.
8-(Chloromethyl)isoquinoline Aromatic Protons: 7.1 - 8.6 (m)Methylene Protons (CH₂Cl): ~4.8 (s)The electronegative chlorine atom deshields the methylene protons, causing a significant downfield shift compared to the methyl group.
8-(Hydroxymethyl)isoquinoline Aromatic Protons: 7.1 - 8.6 (m)Methylene Protons (CH₂OH): ~4.9 (s)Hydroxyl Proton (OH): Variable (broad s)The electronegative oxygen atom also causes a downfield shift of the methylene protons. The hydroxyl proton's chemical shift is concentration and solvent-dependent.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

Key Observations for 8-Methylquinoline:

The ¹³C NMR spectrum of 8-methylquinoline shows distinct signals for all 10 carbon atoms.[2]

Predictive Comparison for 8-(Substituted-methyl)isoquinolines:

CompoundPredicted ¹³C NMR Chemical Shifts (δ, ppm)Rationale
8-Methylisoquinoline Aromatic Carbons: 120 - 150Methyl Carbon (CH₃): ~18The methyl carbon is relatively shielded.
8-(Chloromethyl)isoquinoline Aromatic Carbons: 120 - 150Methylene Carbon (CH₂Cl): ~45The electronegative chlorine atom deshields the methylene carbon, causing a significant downfield shift.
8-(Hydroxymethyl)isoquinoline Aromatic Carbons: 120 - 150Methylene Carbon (CH₂OH): ~60The electronegative oxygen atom also causes a substantial downfield shift of the methylene carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Workflow for NMR Analysis

NMR_Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃) B Transfer to NMR Tube A->B C Instrument Setup (Tuning and Shimming) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition D->E F 2D NMR (COSY, HSQC, HMBC) (If necessary for full assignment) E->F G Data Processing (Fourier Transform, Phasing, Baseline Correction) F->G H Spectral Analysis and Interpretation G->H

Caption: A generalized workflow for acquiring NMR spectra of small molecules.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified isoquinoline derivative. Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Perform automatic or manual tuning and shimming of the probe to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using standard parameters (e.g., 45° or 90° pulse, 1-2 second relaxation delay, 16-32 scans).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 or more).

  • 2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, especially for more complex derivatives, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[3]

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

  • Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and multiplicities for all signals.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar heterocyclic compounds, typically producing a prominent protonated molecule [M+H]⁺.

Interpreting the Mass Spectra

Key Observations and Predictions:

CompoundExpected [M+H]⁺ (m/z)Key Fragmentation Pathways
8-Methylisoquinoline 144.08Loss of a hydrogen radical to form a stable quinolinium-like cation.
8-(Chloromethyl)isoquinoline 178.04 / 180.04Isotopic pattern for chlorine (approx. 3:1 ratio). Loss of a chlorine radical or HCl are likely fragmentation pathways.
8-(Hydroxymethyl)isoquinoline 160.08Loss of water (H₂O) is a very common fragmentation pathway for alcohols. Loss of the hydroxyl radical is also possible.

The fragmentation of isoquinoline alkaloids is complex and can involve cleavages of the heterocyclic ring system.[4][5][6] For these simpler derivatives, fragmentation is likely to be initiated at the substituted methyl group.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Analysis

MS_Workflow A Sample Preparation (~1 mg/mL in MeOH or ACN) B Dilution (to ~10 µg/mL in appropriate solvent) A->B C Instrument Setup (ESI+, Positive Ion Mode) B->C D Direct Infusion or LC-MS C->D E Data Acquisition (Full Scan MS) D->E F MS/MS Acquisition (for fragmentation analysis) E->F G Data Analysis F->G

Caption: A standard workflow for ESI-MS analysis of small molecules.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the isoquinoline derivative at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.[7]

  • Dilution: Dilute the stock solution to a final concentration of about 10 µg/mL using a solvent compatible with the mass spectrometer's mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[7]

  • Instrument Setup: Calibrate the mass spectrometer. Set the ion source to positive electrospray ionization (ESI+) mode.

  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC-MS system.

  • Data Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Data Acquisition (MS/MS): To obtain fragmentation information, perform a tandem mass spectrometry (MS/MS) experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectra to determine the accurate mass of the parent ion and to identify the major fragment ions.

UV-Visible and Fluorescence Spectroscopy: Exploring Photophysical Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of molecules. These techniques are particularly useful for conjugated aromatic systems like isoquinolines.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of isoquinoline and its derivatives is characterized by multiple absorption bands corresponding to π → π* transitions. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

Predictive Comparison of λmax:

CompoundPredicted λmax (nm)Rationale
8-Methylisoquinoline ~315-320The methyl group is a weak auxochrome and is expected to cause a small bathochromic (red) shift compared to unsubstituted isoquinoline.
8-(Chloromethyl)isoquinoline ~318-323The chloromethyl group may cause a slightly larger red shift due to weak electronic effects.
8-(Hydroxymethyl)isoquinoline ~320-325The hydroxyl group, with its lone pairs of electrons, can participate in resonance and is expected to cause a noticeable red shift.
Fluorescence Spectroscopy

Many isoquinoline derivatives are fluorescent, and their emission properties are highly dependent on their structure and environment. Fluorescence spectroscopy is an exceptionally sensitive technique.[8][9]

Predictive Comparison of Fluorescence Properties:

CompoundExpected Emission Wavelength (nm)Expected Quantum YieldRationale
8-Methylisoquinoline ~350-370ModerateThe rigid aromatic system is conducive to fluorescence.
8-(Chloromethyl)isoquinoline QuenchedLow to negligibleThe "heavy atom effect" of chlorine can promote intersystem crossing to the triplet state, thus quenching fluorescence.
8-(Hydroxymethyl)isoquinoline ~360-380Moderate to HighThe hydroxyl group can enhance fluorescence quantum yield. The emission wavelength may be sensitive to solvent polarity and pH.
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy

Workflow for Photophysical Analysis

UV_Fluorescence_Workflow A Prepare Stock Solution (~1 mM in spectroscopic grade solvent) B Prepare Dilutions (for UV-Vis and Fluorescence) A->B C UV-Vis Measurement (Scan from 200-400 nm) B->C D Determine λmax C->D E Fluorescence Measurement (Set excitation at λmax) D->E F Record Emission Spectrum E->F G Data Analysis F->G

Caption: A workflow for acquiring UV-Vis and fluorescence spectra.

Step-by-Step Protocol:

  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile, or cyclohexane).

  • Sample Preparation: Prepare a stock solution of the isoquinoline derivative (e.g., 1 mM). From this, prepare a dilute solution for UV-Vis analysis (typically in the 10-50 µM range) and an even more dilute solution for fluorescence analysis (often in the 1-10 µM range).

  • UV-Vis Measurement:

    • Use a matched pair of quartz cuvettes.

    • Record a baseline spectrum with the solvent-filled cuvette.

    • Record the absorption spectrum of the sample from approximately 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum, scanning from a wavelength slightly higher than the excitation wavelength to about 600 nm.

  • Data Analysis: Analyze the spectra to determine λmax, emission maxima, and, if desired, calculate the molar absorptivity (ε) and relative fluorescence quantum yield.

Conclusion

The spectroscopic characterization of 8-(substituted-methyl)isoquinolines is a multi-faceted process that relies on the synergistic application of NMR, mass spectrometry, and UV-Visible/fluorescence spectroscopy. As demonstrated, even minor modifications to the substituent on the 8-methyl group lead to predictable and measurable changes in the resulting spectra. ¹H and ¹³C NMR provide detailed structural information, with the chemical shifts of the methylene and methyl carbons and protons being particularly diagnostic. Mass spectrometry confirms the molecular weight and offers clues to fragmentation pathways, which are heavily influenced by the nature of the substituent. Finally, UV-Visible and fluorescence spectroscopy probe the electronic properties of these molecules, revealing shifts in absorption and emission maxima, and in the case of the chloro-derivative, a significant quenching of fluorescence. By understanding the principles behind these techniques and following robust experimental protocols, researchers can confidently characterize these and other novel heterocyclic compounds, paving the way for their further development in various scientific disciplines.

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A Senior Application Scientist's Guide to the Comprehensive Validation of Synthesized Isoquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of a novel isoquinoline-based compound is a significant milestone. However, this is merely the first step in a rigorous journey of validation. The true value of a synthesized molecule is unlocked only through a meticulous and multi-faceted validation process that confirms its structure, purity, and biological activity. This guide provides an in-depth, technically-grounded comparison of the essential validation techniques, moving beyond a simple listing of methods to explain the underlying scientific principles and rationale that guide experimental design. Our focus is on creating a self-validating workflow, where each step provides a layer of evidence that, in concert, builds an unshakeable foundation of data for your research.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and CNS-modulating effects.[1] This inherent potential makes the robust validation of new isoquinoline derivatives a critical endeavor.

The Validation Workflow: A Triad of Characterization

The comprehensive validation of a synthesized isoquinoline-based compound can be conceptualized as a triad of characterization: Structural Elucidation , Purity Assessment , and Functional Characterization . Each component of this triad is supported by a suite of analytical techniques, and the synergy between them provides the complete picture of the synthesized molecule.

Validation_Workflow cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Validation Triad cluster_2 Phase 3: Data-Driven Progression Synthesis Synthesized Isoquinoline Compound Structural_Elucidation Structural Elucidation Synthesis->Structural_Elucidation Purity_Assessment Purity Assessment Structural_Elucidation->Purity_Assessment Prerequisite Functional_Characterization Functional Characterization Purity_Assessment->Functional_Characterization Essential for Accurate Bio-data Validated_Compound Validated Compound for Further Development Functional_Characterization->Validated_Compound

Caption: A high-level overview of the validation workflow for synthesized isoquinoline-based compounds.

Part 1: Unveiling the Molecular Architecture - Structural Elucidation

The first and most fundamental step is to confirm that you have indeed synthesized the intended molecule. This involves a combination of spectroscopic techniques that probe the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[2][3] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of the molecular structure. For isoquinoline derivatives, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The aromatic region of the ¹H NMR spectrum is particularly diagnostic for isoquinoline compounds, with characteristic chemical shifts and coupling patterns for the protons on both the benzene and pyridine rings.[4][5]

  • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule and their chemical environment. This is crucial for confirming the carbon skeleton of the isoquinoline core and the presence of any substituents.

  • 2D NMR Techniques (COSY, HSQC, HMBC): When the 1D spectra are complex, 2D NMR experiments are employed to establish connectivity between atoms. For instance, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for identifying long-range correlations between protons and carbons, helping to piece together the complete molecular puzzle.[6]

Causality in NMR: The choice of deuterated solvent is critical as it can influence the chemical shifts of labile protons (e.g., -NH, -OH). Chloroform-d (CDCl₃) is a common choice, but for certain isoquinoline salts, dimethyl sulfoxide-d₆ (DMSO-d₆) may be more appropriate to ensure complete dissolution and sharp signals.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering a crucial piece of evidence for its identity.[7][8] High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental composition of the molecule with high accuracy.[9][10]

  • ESI-MS: A soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, including many isoquinoline derivatives. It typically yields the protonated molecule [M+H]⁺.

  • Fragmentation Analysis (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can provide valuable structural information. The fragmentation pattern of an isoquinoline core is often characteristic and can be used to confirm the presence of specific functional groups and their locations.[11]

Trustworthiness through Orthogonality: The combination of NMR and MS provides a powerful, self-validating system. NMR elucidates the intricate connectivity of the atoms, while MS confirms the overall mass and elemental composition. Discrepancies between the two techniques would immediately signal a potential issue with the synthesis or purification.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13] For isoquinoline derivatives, IR spectroscopy can confirm the presence of key vibrational modes, such as C=N stretching in the pyridine ring, aromatic C-H stretching, and the characteristic vibrations of any appended functional groups (e.g., C=O, -OH, -NH₂).[14]

Technique Information Provided Key Advantages Limitations
¹H & ¹³C NMR Detailed atomic connectivity, stereochemistryUnambiguous structure determinationRequires relatively pure sample, can be time-consuming
Mass Spectrometry Molecular weight, elemental formulaHigh sensitivity, small sample requirementDoes not provide detailed connectivity information on its own
FTIR Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited information on the overall molecular structure

Table 1: Comparison of Primary Spectroscopic Techniques for Structural Elucidation.

Part 2: Ensuring Sample Integrity - Purity Assessment

The biological activity of a compound can be significantly skewed by the presence of impurities. Therefore, rigorous purity assessment is a non-negotiable step in the validation process.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely used technique for determining the purity of organic compounds.[15][16][17] By separating the components of a mixture based on their differential partitioning between a mobile phase and a stationary phase, HPLC can detect and quantify impurities with high sensitivity and resolution.[18]

  • Reverse-Phase HPLC (RP-HPLC): The most common mode of HPLC for the analysis of moderately polar compounds like isoquinolines. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

  • Method Development: The choice of column, mobile phase composition, gradient, and flow rate are critical parameters that must be optimized to achieve good separation of the target compound from any impurities or starting materials.[19]

Self-Validating Purity Analysis: To ensure the trustworthiness of your purity data, it is best practice to use at least two different analytical methods or HPLC conditions. For example, analyzing the sample with two different mobile phase gradients or on two different types of columns can help to reveal co-eluting impurities that might be missed with a single method.

HPLC_Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis Sample Synthesized Compound (in suitable solvent) Injector Injector Sample->Injector Column HPLC Column (Stationary Phase) Injector->Column Pump Pump (Mobile Phase) Pump->Injector Detector Detector (e.g., UV-Vis) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (% Area) Chromatogram->Purity

Caption: A simplified workflow for purity assessment using HPLC.

Part 3: Probing Biological Relevance - Functional Characterization

Once the structure and purity of the synthesized isoquinoline compound have been unequivocally established, the next logical step is to assess its biological activity. The choice of assays will be dictated by the therapeutic target or the intended application of the compound.

In Vitro Cytotoxicity Assays: The First Line of Screening for Anticancer Potential

For isoquinoline derivatives designed as potential anticancer agents, cytotoxicity assays are the initial and most crucial step in evaluating their efficacy.[20][21][22] These assays determine the concentration of the compound required to induce cell death in cancer cell lines.

  • MTT Assay: A widely used colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[20][21] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, the absorbance of which is proportional to the number of living cells.

  • LDH Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.

  • Comparing Cell Lines: It is essential to test the compound on a panel of cancer cell lines representing different tumor types. Furthermore, including a non-cancerous cell line (e.g., HEK293) is crucial for assessing the compound's selectivity and potential for off-target toxicity.[21]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., HEK293) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized isoquinoline compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition Assays: Targeting Specific Molecular Pathways

Many isoquinoline alkaloids exert their biological effects by inhibiting specific enzymes.[23][24] For compounds designed with a particular enzyme target in mind (e.g., kinases, cholinesterases), in vitro enzyme inhibition assays are essential.

  • Kinase Inhibition Assays: For isoquinoline derivatives targeting protein kinases, which are often dysregulated in cancer, various assay formats are available, including fluorescence-based assays and radioisotope-based assays. These assays measure the ability of the compound to block the phosphorylation of a substrate by the target kinase.[25][26]

  • Cholinesterase Inhibition Assays: For compounds designed to treat neurodegenerative diseases like Alzheimer's, assays measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are relevant.[24]

Assay Type Principle Typical Application Key Readout
MTT Assay Measures metabolic activity of viable cellsGeneral cytotoxicity screeningIC₅₀ value
LDH Assay Measures release of LDH from damaged cellsCytotoxicity due to membrane damage% Cytotoxicity
Kinase Inhibition Measures inhibition of substrate phosphorylationAnticancer drug discoveryIC₅₀ or Ki value
Cholinesterase Inhibition Measures inhibition of acetylcholine hydrolysisAlzheimer's disease drug discoveryIC₅₀ value

Table 2: Comparison of Common Biological Assays for Functional Characterization.

Conclusion: A Holistic Approach to Validation

The validation of a synthesized isoquinoline-based compound is a comprehensive process that requires a synergistic application of analytical and biological techniques. By systematically elucidating the structure, confirming the purity, and characterizing the functional activity, researchers can build a robust data package that provides a high degree of confidence in their findings. This meticulous approach is not merely a matter of due diligence; it is the fundamental basis for the progression of promising new molecules from the laboratory to potential therapeutic applications.

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A Comparative Guide to the Structure-Activity Relationship of Isoquinoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold as a Privileged Kinase-Inhibiting Motif

In the landscape of medicinal chemistry, the isoquinoline scaffold stands out as a "privileged structure," a molecular framework that is capable of binding to multiple, diverse biological targets.[1] Its rigid, bicyclic nature provides an excellent platform for the strategic placement of functional groups that can interact with the ATP-binding pocket of protein kinases.[2] The dysregulation of protein kinases is a fundamental mechanism in a multitude of human diseases, most notably cancer, making them one of the most important classes of drug targets.[3] The isoquinoline core, a fusion of a benzene ring and a pyridine ring with the nitrogen at position 2, offers a unique set of electronic and hydrogen-bonding properties that medicinal chemists have successfully exploited to create potent and selective kinase inhibitors.[2]

The journey of isoquinoline-based kinase inhibitors began with the discovery of isoquinoline sulfonamides in the 1980s, which established the "druggability" of the ATP binding site and led to the first approved kinase inhibitor, fasudil.[4][5] Since then, the versatility of the isoquinoline scaffold has been demonstrated through the development of numerous derivatives targeting a wide array of kinases, from serine/threonine kinases like Protein Kinase B (Akt) and Rho-associated coiled-coil containing protein kinase (ROCK) to tyrosine kinases such as the anaplastic lymphoma kinase (ALK) and focal adhesion kinase (FAK).[6][7]

This guide provides a comparative analysis of different classes of isoquinoline kinase inhibitors, delving into their structure-activity relationships (SAR), comparative performance data, and the experimental methodologies used for their characterization. We will explore how subtle modifications to the isoquinoline core can profoundly impact potency and selectivity, offering insights for researchers and drug development professionals in the field.

Comparative Analysis of Isoquinoline Kinase Inhibitor Classes

The isoquinoline framework has given rise to several distinct classes of kinase inhibitors, each with unique SAR profiles and target specificities. Here, we compare three prominent examples: Isoquinoline Sulfonamides, Pyrazolo[3,4-g]isoquinolines, and Pyrrolo[2,1-a]isoquinolines.

Isoquinoline Sulfonamides: The Pioneers

The isoquinoline-5-sulfonamide series represents one of the earliest and most studied classes of synthetic kinase inhibitors.[8] These compounds typically act as ATP-competitive inhibitors. The SAR of this class is well-defined, with selectivity being primarily governed by the substituents on the isoquinoline ring.[9]

Core Structure-Activity Relationships:

  • The Isoquinoline Nitrogen (N-2): A hydrogen bond between the N-2 atom of the isoquinoline ring and the hinge region of the kinase ATP-binding site is crucial for inhibitory activity.[9]

  • Sulfonamide Group: The sulfonamide moiety and its substituent project out of the ATP pocket and can be modified to influence solubility and interact with residues on the kinase surface, thereby modulating selectivity.

  • Substitutions at Positions 5 and 8: The nature of the substituents at these positions is a primary determinant of selectivity among different kinases.[9] For instance, a chlorine atom at position 5 is a feature of inhibitors targeting Casein Kinase-1.[9]

Compound Target Kinase(s) IC50 (µM) Key Structural Features
Fasudil ROCK1 / ROCK20.33 / 0.165-((1,4-diazepan-1-yl)sulfonyl)isoquinoline
H-89 PKA / ROCK20.048 / 0.83N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide
KN-62 CaMKII0.91-[N,O-bis(5-Isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine

Table 1: Comparative IC50 values of representative isoquinoline sulfonamide inhibitors against key serine/threonine kinases. Data compiled from publicly available databases and scientific literature.[8]

Pyrazolo[3,4-g]isoquinolines: Targeting Mitotic Kinases

More complex, fused heterocyclic systems like the pyrazolo[3,4-g]isoquinolines have emerged as a novel family of kinase inhibitors with diverse selectivity profiles.[10] SAR studies on this scaffold have revealed that substitutions at the 4- or 8-position can significantly alter the kinase inhibition profile.[7][10]

Core Structure-Activity Relationships:

  • Planar Tricyclic System: The rigid, planar pyrazolo[3,4-g]isoquinoline core effectively occupies the ATP-binding site.

  • Substitution at the 4-position: Introduction of alkyl groups at this position can modify the selectivity profile. For example, in a series targeting the mitotic kinase Haspin, a methyl group at the 4-position resulted in a potent inhibitor, while larger alkyl groups decreased Haspin inhibition but increased activity against other kinases like CLK1 and CDK9.[10]

  • Substitution at the 8-position: Modifications at this position can be detrimental or beneficial depending on the target. For instance, introducing a bromine atom at the 8-position was found to be detrimental to Haspin inhibition.[10]

Compound ID (from literature) Primary Target(s) IC50 (nM) Key SAR Observation
1b Haspin, CLK1, DYRK1A, CDK957 (Haspin)Potent nitro analog.[7]
1c Haspin, CLK1, DYRK1A, CDK966 (Haspin)Good selectivity for Haspin within this series.[7]
3a CLK1, Haspin101 (CLK1), 167 (Haspin)4-methyl substitution shifts selectivity towards CLK1.[10]
4 (Weak inhibitor)>10008-bromo substitution is detrimental for Haspin inhibition.[10]

Table 2: Comparative IC50 values and SAR insights for a series of pyrazolo[3,4-g]isoquinoline inhibitors. Data sourced from Moreau et al., 2022.[7]

Pyrrolo[2,1-a]isoquinolines: Natural Product Scaffolds

The pyrrolo[2,1-a]isoquinoline scaffold is found in the lamellarin class of marine natural products, which exhibit a wide range of biological activities, including potent cytotoxicity and kinase inhibition.[11] The complex, multi-ring structure of these molecules allows for interactions with multiple regions of the kinase domain.

Core Structure-Activity Relationships:

  • Fused Ring System: The extended, planar aromatic system increases the surface area for π-stacking interactions within the ATP-binding site.

  • Lactone vs. Lactam Ring: Replacing the lactone moiety in lamellarins with a lactam ring (azalamellarins) has been shown to markedly increase kinase inhibitory activity, particularly against GSK-3β.

  • Substitutions on the Phenyl Rings: Hydroxyl and methoxy groups on the various phenyl rings are critical for activity, with their positions influencing both potency and selectivity. For example, hydroxyl groups at specific positions have been found to be essential for the cytotoxicity of some lamellarin analogs.

A notable synthetic derivative of this class is CEP-37440 , a potent dual inhibitor of FAK and ALK.[7][12][13] This compound showcases how the isoquinoline core can be elaborated to achieve potent and selective inhibition of tyrosine kinases. CEP-37440 has an IC50 of 2.0 nM against FAK and 3.1 nM against ALK.[3]

Key Signaling Pathways Targeted by Isoquinoline Inhibitors

To understand the cellular impact of these inhibitors, it is crucial to visualize the signaling pathways they disrupt. Below are simplified diagrams of three major pathways frequently targeted by kinase inhibitors.

PI3K_Akt_Pathway cluster_inhibitors Isoquinoline Inhibitors RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (e.g., GSK3, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Survival, Proliferation, Growth Downstream->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates Akt_Inhibitor e.g., Isoquinoline Sulfonamides Akt_Inhibitor->Akt Inhibit

Figure 1: The PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[4][11][14]

MAPK_ERK_Pathway cluster_inhibitors Isoquinoline Inhibitors Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, Fos) ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Raf_Inhibitor e.g., Isoquinoline-based Raf inhibitors Raf_Inhibitor->Raf Inhibit

Figure 2: The MAPK/ERK signaling cascade, a key pathway in cell proliferation and differentiation.[10][15][16]

CDK_Rb_Pathway cluster_inhibitors Isoquinoline Inhibitors CyclinD Cyclin D CDK_Complex Cyclin D-CDK4/6 Complex CyclinD->CDK_Complex CDK46 CDK4/6 CDK46->CDK_Complex Rb Rb CDK_Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Inactive) Rb_E2F->Rb Rb_E2F->E2F CellCycle G1/S Transition S_Phase_Genes->CellCycle CDK_Inhibitor e.g., Pyrazolo[3,4-g] isoquinolines CDK_Inhibitor->CDK46 Inhibit

Figure 3: The CDK/Rb/E2F pathway, a master regulator of the G1/S cell cycle checkpoint.[17][18][19]

Experimental Protocols for Characterization of Isoquinoline Kinase Inhibitors

The rigorous evaluation of kinase inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for a primary biochemical assay to determine potency (IC50) and a secondary cell-based assay to assess cellular efficacy.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[15] The causality behind choosing this method lies in its high sensitivity, broad applicability to nearly all kinases, and its homogeneous "add-mix-measure" format, which is ideal for high-throughput screening.

ADP_Glo_Workflow Start Start: Kinase Reaction Step1 1. Set up Kinase Reaction: - Kinase - Substrate - ATP - Inhibitor (Varying Conc.) Start->Step1 Incubate1 Incubate (e.g., 60 min at 30°C) Step1->Incubate1 Step2 2. Add ADP-Glo™ Reagent Incubate1->Step2 Incubate2 Incubate (40 min at RT) - Terminates kinase reaction - Depletes remaining ATP Step2->Incubate2 Step3 3. Add Kinase Detection Reagent Incubate2->Step3 Incubate3 Incubate (30 min at RT) - Converts ADP to ATP - Luciferase generates light Step3->Incubate3 End End: Measure Luminescence Incubate3->End

Figure 4: Workflow for the ADP-Glo™ kinase assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the isoquinoline inhibitor in 100% DMSO.

    • Create a 10-point, 1:3 serial dilution series in DMSO. This dilution scheme is chosen to cover a wide concentration range, ensuring an accurate determination of the sigmoidal dose-response curve.

  • Kinase Reaction Setup (in a white, opaque 384-well plate):

    • To each well, add 2.5 µL of the serially diluted inhibitor or a DMSO vehicle control.

    • Add 2.5 µL of the target kinase in kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The enzyme concentration should be pre-determined to be in the linear range of the assay.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.

    • Incubate the plate at 30°C for 60 minutes. The reaction time must be optimized to ensure the reaction is in the linear phase (typically <20% ATP consumption).

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (relative light units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[20] It is a self-validating system in that only live cells with active mitochondrial dehydrogenases can reduce the MTT reagent to a colored formazan product. This assay is chosen for its robustness, cost-effectiveness, and its ability to provide a functional readout of an inhibitor's anti-proliferative effects.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well clear flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the inhibitor or DMSO vehicle control.

    • Incubate for 72 hours. A 72-hour incubation is a standard duration that allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The isoquinoline scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors. From the early sulfonamides to the complex fused systems found in natural products and modern synthetic compounds, the versatility of this core is evident. The structure-activity relationships discussed herein highlight key principles for modulating potency and selectivity, such as the importance of hinge-binding interactions and the strategic placement of substituents to exploit unique features of different kinase ATP-binding sites.

The experimental protocols provided offer a robust framework for the primary and secondary characterization of novel isoquinoline-based inhibitors. As our understanding of the human kinome and its role in disease continues to expand, so too will the opportunities for developing the next generation of isoquinoline-based therapeutics. Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as allosteric modulators, and on designing compounds with highly specific polypharmacology to target multiple nodes in a disease-relevant pathway, thereby increasing efficacy and overcoming drug resistance. The continued exploration of the chemical space around the isoquinoline core promises to yield new and valuable tools for both basic research and clinical medicine.

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A Senior Application Scientist's Guide to Analytical Techniques for Isoquinoline Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the synthesis of isoquinoline-based scaffolds, which are pivotal in medicinal chemistry, the ability to monitor reaction progress in real-time is not merely a convenience but a critical component of process understanding and optimization. This guide provides an in-depth comparison of modern analytical techniques for the real-time monitoring of isoquinoline synthesis, moving beyond a simple listing of methods to an exploration of the causality behind their application. We will delve into the practicalities of High-Performance Liquid Chromatography (HPLC) and its ultra-high-performance counterpart (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), in-situ Fourier Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights to guide your selection and implementation of these powerful tools.

The Imperative for Real-Time Monitoring in Isoquinoline Synthesis

Classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, often involve multiple steps, reactive intermediates, and the potential for side-product formation. Traditional offline analysis, involving quenching the reaction and subsequent workup, provides only discrete snapshots in time. This approach can miss the formation of transient but critical intermediates and makes true kinetic understanding and optimization challenging. Process Analytical Technology (PAT), a framework encouraged by regulatory bodies like the FDA, emphasizes the importance of in-process measurements to ensure final product quality.[1][2] By monitoring reactions in real-time, we can gain a deeper understanding of reaction mechanisms, identify endpoints accurately, and ensure process robustness and reproducibility.[3]

Chromatographic Techniques: The Workhorses of Reaction Analysis

Chromatographic methods provide unparalleled separation of complex mixtures, allowing for the quantification of reactants, intermediates, and products.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a cornerstone of reaction analysis due to its versatility in handling a wide range of compounds, including the non-volatile and thermally labile molecules often encountered in isoquinoline synthesis.[4] UPLC, with its use of smaller particle size columns, offers faster analysis times and higher resolution.[5]

Why Choose HPLC/UPLC?

The primary advantage of HPLC/UPLC is its ability to separate structurally similar isoquinoline derivatives, intermediates, and potential impurities, providing clean, quantifiable data for each species. When coupled with a UV detector, it becomes a powerful tool for quantitative analysis, as most isoquinoline scaffolds are UV-active.[6]

Experimental Protocol: Online HPLC-UV Monitoring of a Bischler-Napieralski Reaction

This protocol outlines a general procedure for the online monitoring of a Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide to a 3,4-dihydroisoquinoline.

Materials and Reagents:

  • β-arylethylamide (starting material)

  • Dehydrating agent (e.g., POCl₃, P₂O₅)

  • Anhydrous solvent (e.g., acetonitrile, toluene)

  • HPLC system with a UV detector and an automated sampling unit or a manual injection valve connected to the reactor via a sampling loop.

  • Appropriate HPLC column (e.g., C18 reversed-phase)

  • Mobile phase (e.g., acetonitrile/water gradient with a modifier like formic acid)

Step-by-Step Methodology:

  • Method Development (Offline): Before online monitoring, develop a robust HPLC method using standards of the starting material and, if available, the expected product and key intermediates. The goal is to achieve good separation of all components within a reasonable timeframe.

  • System Setup:

    • Set up the Bischler-Napieralski reaction in a well-controlled reactor with an inert atmosphere.

    • Connect the reactor to the HPLC system via a sampling line. An automated sampling system is ideal for consistent, unattended monitoring. If using a manual setup, ensure the sampling loop volume is appropriate to obtain a representative sample without significantly altering the reaction volume.

  • Initiate Reaction and Monitoring:

    • Start the reaction by adding the dehydrating agent to the solution of the β-arylethylamide.

    • Simultaneously, begin the automated sampling and injection sequence on the HPLC. A typical injection frequency might be every 5-15 minutes, depending on the reaction speed.

  • Data Acquisition and Analysis:

    • Monitor the chromatograms in real-time. The peak area of the starting material should decrease over time, while the peak area of the 3,4-dihydroisoquinoline product should increase.

    • Plot the peak areas (or calculated concentrations) of the starting material and product against time to generate reaction profiles. This data can be used to determine the reaction endpoint and calculate reaction kinetics.[4]

Data Presentation: Comparison of Chromatographic Techniques

ParameterHPLC/UPLCGC-MS
Principle Separation in a liquid mobile phaseSeparation in a gaseous mobile phase with mass spectrometric detection
Applicability Wide range of compounds, including non-volatile and thermally labileVolatile and thermally stable compounds
Sample Preparation Often simple dilutionMay require derivatization for non-volatile compounds
Analysis Time 5-30 minutes (HPLC), <5 minutes (UPLC)10-40 minutes
Sensitivity Good (ng-µg range)Excellent (pg-ng range)
Quantitative Accuracy Excellent with proper calibrationGood, but can be affected by matrix effects
Cost (Instrument) ModerateHigh
Cost (Operational) Moderate (solvent consumption)Lower (gas consumption)
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds.[7] For isoquinoline synthesis, its application is generally limited to reactions involving volatile starting materials or products, or when derivatization is employed to increase volatility.

Why Choose GC-MS?

The primary advantage of GC-MS is its exceptional sensitivity and the structural information provided by the mass spectrometer, which can be invaluable for identifying unknown byproducts.[8]

Experimental Protocol: GC-MS Monitoring of a Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction synthesizes isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine. This protocol outlines a method for offline monitoring, as online GC-MS is less common for liquid-phase reactions.

Materials and Reagents:

  • Benzaldehyde derivative

  • 2,2-dialkoxyethylamine

  • Acid catalyst (e.g., sulfuric acid)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Step-by-Step Methodology:

  • Reaction Setup: Set up the Pomeranz-Fritsch reaction in a round-bottom flask.

  • Sampling: At predetermined time points, withdraw a small aliquot of the reaction mixture.

  • Sample Preparation:

    • Quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a saturated sodium bicarbonate solution).

    • Extract the organic components with an appropriate solvent (e.g., ethyl acetate).

    • Dry the organic layer over an anhydrous drying agent.

    • The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • The instrument will separate the components based on their boiling points and provide a mass spectrum for each, allowing for identification and quantification.

  • Data Analysis: By comparing the peak areas of the starting materials and the isoquinoline product across different time points, the reaction progress can be monitored.

In-situ Spectroscopic Techniques: A Window into the Reaction Vessel

In-situ spectroscopic techniques offer the significant advantage of non-destructive, real-time analysis directly within the reaction vessel, providing a continuous stream of data without the need for sampling.

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy

In-situ FT-IR, often utilizing an Attenuated Total Reflectance (ATR) probe, monitors the changes in vibrational frequencies of functional groups in real-time.[9]

Why Choose In-situ FT-IR?

This technique is particularly powerful for tracking the disappearance of reactant functional groups and the appearance of product functional groups. For example, in a Bischler-Napieralski reaction, one can monitor the disappearance of the amide carbonyl stretch and the appearance of the C=N stretch of the dihydroisoquinoline product.[10] This provides immediate kinetic and mechanistic information.[11]

Experimental Protocol: In-situ ATR-FT-IR Monitoring of a Pictet-Spengler Reaction

The Pictet-Spengler reaction is the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure.[12]

Materials and Reagents:

  • β-arylethylamine (e.g., tryptamine or phenethylamine)

  • Aldehyde or ketone

  • Solvent

  • Acid or base catalyst (if required)

  • Reactor equipped with an in-situ ATR-FT-IR probe (e.g., diamond or silicon ATR)

Step-by-Step Methodology:

  • System Setup:

    • Assemble the reactor and insert the ATR-FT-IR probe, ensuring a good seal.

    • Add the β-arylethylamine and solvent to the reactor.

  • Background Spectrum: Collect a background spectrum of the starting material and solvent before initiating the reaction.

  • Reaction Initiation and Monitoring:

    • Add the aldehyde/ketone and catalyst (if any) to start the reaction.

    • Begin acquiring spectra at regular intervals (e.g., every 30 seconds to a few minutes).

  • Data Analysis:

    • The software will subtract the background spectrum from the reaction spectra, showing only the changes occurring during the reaction.

    • Identify characteristic infrared bands for the reactants (e.g., N-H stretch of the amine, C=O stretch of the aldehyde) and the product (e.g., C-N stretch, changes in the aromatic region).

    • Plot the absorbance of these characteristic peaks over time to generate kinetic profiles.

Visualization of the In-situ FT-IR Monitoring Workflow

G cluster_0 Reaction Setup cluster_1 Data Acquisition cluster_2 Data Analysis Reactor Reactor with β-arylethylamine and Solvent Probe In-situ ATR-FTIR Probe Background Collect Background Spectrum Probe->Background Initiate Add Aldehyde/Ketone (Initiate Reaction) Background->Initiate Acquire Acquire Spectra (e.g., every 60s) Initiate->Acquire Process Process Spectra (Background Subtraction) Acquire->Process Identify Identify Characteristic Bands (Reactant vs. Product) Process->Identify Plot Plot Absorbance vs. Time Identify->Plot Kinetics Determine Reaction Kinetics and Endpoint Plot->Kinetics

Caption: Workflow for in-situ FT-IR reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Flow NMR or online NMR spectroscopy provides rich structural information in real-time, making it an incredibly powerful tool for mechanistic investigations.[13] By flowing the reaction mixture through the NMR spectrometer, one can obtain spectra at regular intervals without disturbing the reaction.

Why Choose NMR?

NMR is unparalleled in its ability to provide detailed structural information about all species in the reaction mixture, including transient intermediates.[14] This allows for unambiguous identification of compounds and can be crucial for elucidating complex reaction mechanisms. It is also inherently quantitative without the need for calibration curves for each component, as the signal intensity is directly proportional to the number of nuclei.[6]

Experimental Protocol: Flow NMR Monitoring of an Isoquinoline Synthesis

This protocol provides a general outline for setting up a flow NMR experiment.

Materials and Reagents:

  • Reaction components for the chosen isoquinoline synthesis

  • Deuterated solvent (can be used as a co-solvent for locking, though modern instruments can often lock on a protonated signal)

  • Flow NMR setup, including a flow cell, pump, and tubing compatible with the reaction mixture.

Step-by-Step Methodology:

  • System Setup:

    • Set up the reaction in a vessel outside the NMR magnet.

    • Connect the reactor to the NMR flow cell using a pump and chemically resistant tubing.[2]

  • Initiate Flow and Shimming:

    • Start circulating the initial reaction mixture (before the addition of the final reagent to start the reaction) through the flow cell.

    • Lock and shim the NMR spectrometer on the flowing sample.

  • Reaction Initiation and Data Acquisition:

    • Initiate the reaction by adding the final reagent.

    • Begin acquiring NMR spectra at regular intervals. The acquisition time will depend on the desired time resolution and the concentration of the species of interest.

  • Data Analysis:

    • Process the series of NMR spectra.

    • Integrate the signals corresponding to the reactants, intermediates, and products.

    • Plot the integrals (representing relative concentrations) against time to obtain detailed kinetic profiles.

Visualization of a Generic Isoquinoline Synthesis Monitoring Logic

G Start Reaction Start (Reactants A + B) Intermediate Intermediate(s) Formed Start->Intermediate k1 Product Isoquinoline Product C Intermediate->Product k2 SideProduct Side Product(s) D Intermediate->SideProduct k3 (undesired) Endpoint Reaction Endpoint (Reactant A consumed) Product->Endpoint

Caption: Simplified reaction pathway for monitoring.

Comparative Analysis of Analytical Techniques

FeatureHPLC/UPLCGC-MSIn-situ FT-IRFlow NMR
Information Quantitative separationQuantitative separation & structural (mass)Functional group changes (quantitative)Detailed structural & quantitative
Real-time Capability Online (sampling)Offline (typically)In-situ (continuous)Online (continuous flow)
Sample Perturbation Minimal (small aliquots)Yes (quenching)NoneMinimal (circulating loop)
Identification of Unknowns Limited (retention time)Good (mass fragmentation)Limited (functional groups)Excellent (full structure)
Ease of Setup ModerateModerateRelatively simpleComplex
Cost ModerateHighModerate to HighVery High
Typical Analysis Time Minutes per sampleMinutes per sampleSeconds per spectrumSeconds to minutes per spectrum
Ideal For Routine monitoring, purity checksVolatile byproducts, trace analysisMechanistic studies, endpoint determinationDetailed mechanistic elucidation

The Role of Chemometrics

For spectroscopic techniques like FT-IR and NMR, which generate large and complex datasets, chemometrics plays a crucial role in data analysis. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be used to deconvolve complex spectra, identify trends, and build quantitative models even in the presence of overlapping signals.[15] This allows for the extraction of meaningful kinetic and mechanistic information from the rich data provided by these in-situ methods.

Conclusion: Selecting the Right Tool for the Job

The choice of analytical technique for monitoring isoquinoline reactions depends on the specific goals of the study.

  • For routine reaction monitoring and endpoint determination where the primary components are known, online HPLC/UPLC offers a robust and reliable solution.

  • When volatile byproducts are a concern or high sensitivity is required for trace analysis, GC-MS is a valuable, albeit typically offline, tool.

  • For gaining a rapid, real-time understanding of reaction kinetics and identifying key functional group transformations, in-situ FT-IR is an excellent choice due to its relative simplicity and rich information content.

  • For detailed mechanistic investigations, including the identification of transient intermediates and the unambiguous structural elucidation of all components in the reaction mixture, flow NMR is the gold standard, despite its higher cost and complexity.

By understanding the strengths and limitations of each of these techniques, researchers and drug development professionals can make informed decisions to accelerate process development, ensure product quality, and deepen their fundamental understanding of isoquinoline chemistry.

References

  • GenTech Scientific. (2021, March 12). Understanding the Difference Between GCMS and HPLC. Retrieved from [Link]

  • Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Retrieved from [Link]

  • Malz, F., & Jancke, H. (2013). Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development. Analytical Chemistry, 85(18), 8565–8571. [Link]

  • BioPharm International. (2022, May 1). Perspectives on Process Analytical Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. Retrieved from [Link]

  • News-Medical.net. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • ACS Publications. (2023, January 10). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • PubMed. (2025, April 29). Development of Flow-NMR Spectroscopy for Real-Time Monitoring and Kinetics Studies of Biomolecules: Case Study of Liraglutide Oligomerization. Retrieved from [Link]

  • PubMed. (2024, December 26). Evaluation of ATR-FTIR, HPLC-DAD, GC-MS, and GC-IR for the Analysis of 145 Street Drug Samples From Drug Checking Services. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Retrieved from [Link]

  • ResearchGate. (n.d.). Setup for in situ reaction monitoring of photocatalytic reactions using an ATR-FTIR probe. Retrieved from [Link]

  • Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. Retrieved from [Link]

  • ValGenesis. (2024, May 9). Real-Time Monitoring in Pharma: Why It Matters and How to Get It Right. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Reaction Monitoring with in situ infrared spectroscopy (FTIR-ATR). Retrieved from [Link]

  • MDPI. (2020, October 19). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalytic Isoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] The strategic modification of this privileged heterocycle is paramount for drug discovery and development. Modern synthetic chemistry has largely shifted from classical, multi-step syntheses to more elegant and efficient C–H functionalization strategies. These methods offer atom- and step-economy by directly converting inert C-H bonds into new C-C, C-N, or C-O bonds, enabling late-stage diversification of complex molecules.[3][4]

This guide provides a comparative analysis of the leading catalytic systems for isoquinoline functionalization, designed for researchers and drug development professionals. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols for key transformations.

Transition Metal Catalysis: The Workhorses of C-H Functionalization

Transition metals have revolutionized the field, offering diverse reactivity profiles for nearly every conceivable functionalization of the isoquinoline core. The choice of metal is critical and dictates the reaction's outcome, scope, and mechanism.

Palladium (Pd): The Versatile Catalyst for Cross-Coupling

Palladium catalysis is arguably the most established and versatile tool for C-H functionalization.[5] It excels in a wide array of transformations, including arylation, alkenylation, and annulation, typically proceeding through a directed C-H activation pathway.[1][6]

Mechanistic Insight: The process often begins with the coordination of a directing group on the isoquinoline substrate to the Pd(II) center. This brings the catalyst into proximity with the target C-H bond, facilitating a concerted metalation-deprotonation (CMD) step to form a stable palladacycle intermediate. This intermediate then undergoes oxidative addition with a coupling partner, followed by reductive elimination to furnish the product and regenerate the active Pd(II) catalyst.[6]

Palladium_Catalytic_Cycle cluster_main Palladium(II)/Palladium(IV) Catalytic Cycle Pd_II Pd(II) Catalyst Pre_Complex Coordination Complex Pd_II->Pre_Complex + Isoquinoline-DG Palladacycle Palladacycle (CMD) Pre_Complex->Palladacycle C-H Activation Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Coupling Partner (Oxidative Addition) Pd_IV->Pd_II Reductive Elimination (+ Functionalized Product) Rhodium_Catalytic_Cycle cluster_rh Rhodium(III) Catalytic Cycle for Annulation Rh_III [Cp*Rh(III)] Catalyst Coordination Substrate Coordination Rh_III->Coordination + Substrate Rhodacycle Rhodacycle via C-H Activation Coordination->Rhodacycle - HX Insertion Alkyne Migratory Insertion Rhodacycle->Insertion + Alkyne Cyclization Reductive Elimination Insertion->Cyclization Cyclization->Rh_III + Product Photoredox_Cycle cluster_photo General Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) PC_reduced PC•- PC_excited->PC_reduced + Donor (Reductive Quenching) PC_oxidized PC•+ PC_excited->PC_oxidized + Acceptor (Oxidative Quenching) PC_reduced->PC + Acceptor• PC_oxidized->PC + Donor•

Sources

The Synthetic Versatility of Bromomethylated Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the strategic introduction of functional groups onto heterocyclic scaffolds is a cornerstone of molecular design. Among the myriad of synthetic intermediates, bromomethylated heterocyles stand out as exceptionally versatile building blocks. The presence of a reactive bromomethyl group on a heterocyclic core provides a powerful handle for a diverse range of chemical transformations, enabling the construction of complex molecular architectures with applications spanning from life-saving pharmaceuticals to cutting-edge organic electronics.[1]

This guide provides an in-depth, comparative analysis of the principal synthetic methodologies for preparing bromomethylated heterocycles. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each approach, supported by experimental data and detailed protocols. By understanding the strengths and limitations of each method, researchers can make informed decisions to accelerate their discovery and development programs.

Synthetic Strategies for Bromomethylated Heterocycles

The synthesis of bromomethylated heterocycles can be broadly categorized into three main strategies:

  • Radical Bromination of Methylheterocycles: This classic approach, often referred to as the Wohl-Ziegler reaction, involves the free-radical-mediated bromination of a methyl group attached to a heterocyclic ring.

  • Electrophilic Bromomethylation: This method introduces a bromomethyl group directly onto the heterocyclic ring through an electrophilic aromatic substitution-type mechanism.

  • Functional Group Interconversion: This strategy involves the conversion of a pre-existing functional group, such as a hydroxymethyl or a formyl group, into a bromomethyl group.

The choice of method is dictated by several factors, including the nature of the heterocyclic ring, the presence of other functional groups, and the desired regioselectivity.

Radical Bromination: The Wohl-Ziegler Reaction

The Wohl-Ziegler reaction is a powerful and widely used method for the selective bromination of allylic and benzylic C-H bonds, which extends to the methyl groups of many heterocycles.[2][3] The reaction typically employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical induction.[2][3]

Mechanism of the Wohl-Ziegler Reaction

The reaction proceeds via a radical chain mechanism. A key aspect of this reaction is the maintenance of a low concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ from the reaction of NBS with trace amounts of HBr. This low concentration of Br₂ is crucial to favor radical substitution over competing electrophilic addition to any double bonds present in the heterocycle.[4]

Wohl-Ziegler Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN, hv) Br_radical Br• Initiator->Br_radical Generates HBr HBr Br_radical->HBr Forms R-CH3 Methylheterocycle R-CH2_radical Heterocyclic Radical (R-CH2•) R-CH3->R-CH2_radical H abstraction by Br• R-CH2Br Bromomethylated Heterocycle R-CH2_radical->R-CH2Br Reacts with Br2 Br2 Br2 HBr->Br2 Reacts with NBS to form NBS NBS NBS->Br2 Br2->Br_radical Generates new Final Product Final Product Electrophilic Bromomethylation Heterocycle Electron-Rich Heterocycle Intermediate Hydroxymethylated Intermediate Heterocycle->Intermediate Electrophilic Attack Reagents HCHO + HBr Electrophile Electrophilic Species (e.g., +CH2OH) Reagents->Electrophile Generate Electrophile->Intermediate Product Bromomethylated Heterocycle Intermediate->Product Reaction with HBr FGI_Hydroxymethyl Hydroxymethyl Hydroxymethyl- heterocycle Bromomethyl Bromomethyl- heterocycle Hydroxymethyl->Bromomethyl Substitution Reagent PBr3 or HBr Reagent->Bromomethyl

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 8-(Bromomethyl)isoquinoline hydrobromide (CAS No. 1215541-16-4). As a compound frequently utilized in synthetic chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental compliance. This document moves beyond mere procedural steps to explain the chemical rationale behind each recommendation, empowering researchers to make informed safety decisions.

Section 1: Core Principles & Hazard Assessment

This compound is a dual-hazard compound. It is a halogenated aromatic amine derivative and a hydrobromide salt. This structure dictates its primary risks:

  • Organic Toxicity & Irritation: The brominated isoquinoline moiety is a potent irritant and toxicant. Safety Data Sheets (SDS) for this and structurally similar compounds consistently indicate it causes skin irritation, serious eye damage, and is harmful if swallowed or absorbed through the skin.[1][2][3]

  • Acidity: As a hydrobromide salt, it will form an acidic solution in the presence of water, posing a corrosive hazard.

  • Environmental Hazard: Brominated organic compounds can persist in the environment and are often classified as harmful to aquatic life with long-lasting effects.[1]

Disposal procedures must therefore address both the organic toxicity and the corrosivity, while adhering to regulations for halogenated waste streams.

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Acute Toxicity, Dermal Toxic in contact with skin.[1]💀P280: Wear protective gloves/protective clothing.
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns.[1][3]corrosive, exclamation markP264: Wash skin thoroughly after handling.
Serious Eye Damage/Irritation Causes serious eye irritation and damage.[1][3]corrosiveP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Acute Toxicity, Oral Harmful if swallowed.[1]exclamation markP270: Do not eat, drink or smoke when using this product.
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.[1]noneP273: Avoid release to the environment.

This table summarizes common hazards associated with brominated isoquinoline derivatives. Always consult the specific SDS for the material you are using.

Section 2: Personal Protective Equipment (PPE) and Handling

Before handling or preparing for disposal, ensure all engineering controls and personal protective equipment are in place. The causality is clear: preventing exposure is the most effective safety measure.

  • Engineering Controls : Always handle this compound, both in its pure form and in solution, inside a certified chemical fume hood to prevent inhalation of dust or vapors.[4][5] An eyewash station and safety shower must be immediately accessible.[2][6]

  • Personal Protective Equipment :

    • Hand Protection : Wear nitrile or neoprene gloves. Double-gloving is recommended for extended handling.[5]

    • Eye Protection : Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a splash risk.[3]

    • Body Protection : A fully buttoned, flame-resistant lab coat must be worn.[5]

Section 3: Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed through your institution's Environmental Health & Safety (EHS) office.[7][8] The critical first step is waste segregation.

Core Directive: This compound must be disposed of as HALOGENATED ORGANIC WASTE.

Mixing halogenated waste with non-halogenated solvents dramatically increases disposal costs and complexity, as it prevents the non-halogenated stream from being reclaimed or fuel-blended.[9]

Disposal Decision Workflow

DisposalWorkflow cluster_start 1. Identification & Preparation cluster_type 2. Waste Stream cluster_action 3. Segregation & Collection cluster_finish 4. Final Steps start Identify Waste: 8-(Bromomethyl)isoquinoline hydrobromide ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type What is the form of the waste? ppe->waste_type solid Solid Residue or Contaminated Materials waste_type->solid Solid liquid Aqueous or Organic Solution waste_type->liquid Liquid collect_solid Place in Container: 'HALOGENATED ORGANIC SOLID WASTE' solid->collect_solid neutralize Optional Pre-treatment: Neutralize Acidity (See Protocol 3.2) liquid->neutralize label_store Label Container per RCRA/ EHS Guidelines & Store in SAA collect_solid->label_store collect_liquid Place in Container: 'HALOGENATED ORGANIC LIQUID WASTE' collect_liquid->label_store neutralize->collect_liquid pickup Arrange for Pickup by EHS for Final Disposal label_store->pickup

Caption: Disposal decision workflow for this compound.

Protocol 3.1: Disposal of Solid Waste

This procedure applies to unused reagent, reaction residues, and contaminated consumables (e.g., weighing paper, gloves, silica gel).

  • Preparation : Work within a chemical fume hood. Don all required PPE as outlined in Section 2.

  • Container : Obtain a designated hazardous waste container for "Halogenated Organic Solid Waste" from your EHS department. The container must be made of a compatible material (e.g., HDPE) and have a secure, sealable lid.

  • Transfer : Carefully transfer the solid waste into the container using a spatula or scoop. Avoid creating dust. If cleaning residual powder from a surface, wet a paper towel with a small amount of methanol or acetone, wipe the surface, and place the towel into the waste container.

  • Seal and Label : Securely close the container. Label it clearly with "Hazardous Waste," the full chemical name "this compound," and an estimate of the quantity added.[10]

  • Storage : Store the sealed container in your lab's designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong oxidizers, bases).[2]

Protocol 3.2: Disposal of Liquid Waste (with Neutralization Pre-treatment)

This procedure applies to aqueous or organic solutions containing the compound. The following pre-treatment step is recommended for aqueous solutions to neutralize the hydrobromic acid component, which reduces corrosive hazards during storage.

CAUTION : This neutralization is an acid-base reaction and can generate gas (CO₂) and heat. Perform it slowly and carefully within a fume hood.

  • Preparation : In a chemical fume hood, place the liquid waste container in a secondary containment bin. Don all required PPE.

  • Container : Use a designated "Halogenated Organic Liquid Waste" container. Ensure there is sufficient headspace (at least 20%) to allow for gas evolution and prevent splashing.

  • Neutralization (for aqueous solutions) :

    • Place a stir bar in the waste container and begin gentle stirring.

    • Slowly, in small portions, add a weak base such as sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH). The use of a weak base is preferable as the reaction is less exothermic and easier to control.

    • Monitor for gas evolution (effervescence). Add the base at a rate that does not cause excessive foaming.

    • Periodically check the pH of the solution using pH paper. Continue adding base until the pH is between 6.0 and 8.0.[9] The neutralization reaction is: HBr + NaHCO₃ → NaBr + H₂O + CO₂.[11][12] The resulting sodium bromide (NaBr) is a neutral salt.[13]

  • Final Collection : Once neutralized, the solution still contains the hazardous organic component and must be managed as halogenated waste.

  • Seal, Label, and Store : Securely cap the container. Label it as described in Protocol 3.1, and move it to the SAA for EHS pickup.

Section 4: Emergency Procedures for Spills

Accidental releases must be handled promptly and safely.

  • Small Spill (Solid, <1 gram) :

    • Alert others in the immediate area. Ensure you are wearing full PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.

    • Carefully sweep the material into a dustpan and transfer it to your Halogenated Organic Solid Waste container.[2][3]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., methanol), and place the cloth in the waste container.

    • Report the incident to your laboratory supervisor.

  • Large Spill or Any Liquid Spill :

    • Immediately evacuate the area.[5]

    • Alert your colleagues and call your institution's EHS emergency number.

    • If safe to do so, close the fume hood sash and shut down any nearby ignition sources.

    • Prevent entry to the affected area.

    • Wait for trained emergency personnel to manage the cleanup.

By adhering to these scientifically grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). MED-FLEX.
  • This compound. (n.d.). CymitQuimica.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Darnell, A.J. (1983, December). Bromination Process for Disposal of Spilled Hazardous Materials. U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Which salt is produced by the neutralization of hydrobromic acid with magnesium hydroxide. (n.d.). Study.com.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
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  • Finish this neutralization reaction: (balance the salt, too). HBr + Mg(OH)4. (2025, February 23). Filo.
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Navigating the Synthesis Frontier: A Guide to Safely Handling 8-(Bromomethyl)isoquinoline Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a potent building block in medicinal chemistry and novel material synthesis, 8-(Bromomethyl)isoquinoline hydrobromide is a compound of significant interest. However, its utility is matched by its hazardous nature. This guide provides a comprehensive operational and safety framework for its handling, grounded in established safety protocols and practical laboratory experience. Our objective is to empower you with the knowledge to not only use this reagent effectively but to do so with the utmost confidence in your safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is classified as a hazardous substance. Its primary risks stem from its reactivity as a bromomethylated aromatic compound, a class known for its potential as alkylating agents.

Key Hazards:

  • Acute Toxicity: The compound is harmful if swallowed and toxic in contact with skin.

  • Severe Irritation: It is known to cause significant skin irritation and serious eye irritation. Direct contact can lead to chemical burns.

  • Respiratory Irritation: Inhalation of the dust or powder can cause irritation to the respiratory tract.[1]

  • Aquatic Toxicity: The substance is harmful to aquatic life with long-lasting effects, necessitating careful disposal.

The hydrobromide salt form can also release hydrogen bromide gas upon decomposition, which is corrosive and toxic.[1][2] Understanding these intrinsic properties is the first step in establishing a robust safety protocol. The personal protective equipment (PPE) and handling procedures outlined below are not arbitrary; they are direct countermeasures to these specific, identified risks.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is mandatory when handling this compound. The goal is to create a complete barrier, preventing any contact with the solid material or its potential decomposition products.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[3]The outer glove provides the primary barrier, while the inner glove protects against contamination during doffing. Nitrile offers good chemical resistance to this class of compounds.
Eye & Face Protection Chemical safety goggles and a full-face shield.[4][5]Goggles provide a seal against dust and splashes. The face shield offers an additional layer of protection for the entire face from accidental splashes during solution preparation or transfers.
Body Protection A disposable, polyethylene-coated gown with long sleeves and tight-fitting cuffs.[4][6]This provides a liquid-impermeable barrier to protect the skin on the arms and torso from spills. The back-closing design minimizes the risk of frontal contamination.
Respiratory Protection A NIOSH-certified N95 respirator.[3][4]Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. A respiratory protection program, including fit-testing, is essential.[4]
Foot Protection Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the tracking of contaminants outside the immediate work area.

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach is critical for minimizing exposure risk throughout the entire lifecycle of the chemical in your laboratory.

Workflow for Safe Handling

cluster_prep Preparation & Staging cluster_handling Chemical Handling cluster_cleanup Decontamination & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Assemble All Required PPE prep_area->gather_ppe don_ppe Don PPE (Inner Gloves First) gather_ppe->don_ppe gather_mats Gather All Materials (Chemical, Spatulas, Glassware) don_ppe->gather_mats weigh Weigh Compound in Fume Hood gather_mats->weigh dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve transfer Transfer Solution (Use appropriate glassware) dissolve->transfer decon_tools Decontaminate Glassware & Equipment transfer->decon_tools doff_ppe Doff PPE (Outer Gloves First) decon_tools->doff_ppe dispose Dispose of Waste in Designated Hazardous Waste Container doff_ppe->dispose

Caption: Step-by-step workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation is Paramount:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are immediately accessible.[1]

    • Assemble all necessary equipment: spatulas, weigh boats, glassware, and a designated hazardous waste container.

    • Don all required PPE as specified in the table above. The inner gloves go under the gown cuff, and the outer gloves go over the cuff.[4]

  • Handling the Solid:

    • Perform all manipulations, including weighing, within the fume hood to contain any dust.

    • Use spatulas and tools dedicated to this chemical to prevent cross-contamination.

    • Close the container tightly immediately after use.[1][7]

  • Solution Preparation:

    • When dissolving, slowly add the solid this compound to the solvent to avoid splashing.

    • Handle all solutions with the same level of care as the solid material.

  • Decontamination and Cleanup:

    • Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., isopropanol) followed by a soap and water solution.

    • All disposable materials, including weigh boats, wipes, and PPE, are considered hazardous waste.

Emergency Procedures: Immediate and Decisive Action

Accidents require a swift and correct response to mitigate harm.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[8] Seek immediate medical attention.

  • Spill:

    • Evacuate non-essential personnel from the area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[9]

    • Carefully sweep or scoop up the material into a designated hazardous waste container.[1][8] Avoid creating dust.[8]

    • Decontaminate the spill area thoroughly.

Disposal Plan: Ensuring Environmental Responsibility

All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: This includes contaminated gloves, gowns, shoe covers, weigh boats, and absorbent materials from spills. Place all solid waste into a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not pour down the drain.

  • Disposal Pathway: All waste must be disposed of through an approved waste disposal plant or licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[6][9]

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, unlocking its potential for scientific advancement while upholding the highest standards of laboratory safety.

References

  • Halyard Health. Guide to the USP <800> Guidelines for PPE Use When Administering Chemotherapy Drugs. [Link]

  • PubMed Central (PMC). Safe handling of hazardous drugs. [Link]

  • Chemos GmbH & Co.KG. Bromoform - Safety Data Sheet. [Link]

  • POGO Satellite Manual. Personal Protective Equipment. [Link]

  • Capot Chemical. MSDS of 8-Bromomethylquinoline. [Link]

  • OHS Insider. What PPE Should Workers Use for Handling Cytotoxic Drugs?. [Link]

  • Which PPE is required to be worn during chemotherapy compounding?. [Link]

  • Chemsrc. 1-(BROMOMETHYL)ISOQUINOLINE HYDROBROMIDE | CAS#:337508-56-2. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.